Product packaging for Demoxytocin(Cat. No.:CAS No. 113-78-0)

Demoxytocin

Cat. No.: B1670243
CAS No.: 113-78-0
M. Wt: 992.2 g/mol
InChI Key: GTYWGUNQAMYZPF-QPLNMOKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Demoxytocin is a heterodetic cyclic peptide that is the synthetic analog of the peptide hormone oxytocin where the free amino group in the half-cystine residue is replaced by hydrogen. The mechanism of action and pharmacological properties of this compound and oxytocin are similar. The drug affects the permeability of the cell membrane, increasing the content of calcium ions in smooth muscle cells, thereby increasing its contraction. It stimulates the contraction of smooth muscles of the uterus, as well as stimulating the contraction of myoepithelial cells of the mammary gland, and enhances the secretion of milk. It has a role as an oxytocic. It is functionally related to an oxytocin.
octa-peptide lacking free amino group on cystine residue;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H65N11O12S2 B1670243 Demoxytocin CAS No. 113-78-0

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)/t23-,26-,27-,28-,29-,30-,31-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYWGUNQAMYZPF-QPLNMOKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016964
Record name Demoxytocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

992.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-78-0
Record name Demoxytocin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demoxytocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13798
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Demoxytocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demoxytocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMOXYTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N9HM3X95F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Demoxytocin: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for demoxytocin, a synthetic analogue of the hormone oxytocin. This compound, also known as desamino-oxytocin, exhibits enhanced potency and a longer half-life compared to its natural counterpart, making it a subject of significant interest in pharmaceutical research and development. This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification methodologies, and the presumed signaling pathway of this potent oxytocic agent.

Chemical Synthesis of this compound

This compound has the amino acid sequence Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, where Mpa stands for β-mercaptopropionic acid, which replaces the N-terminal cysteine of oxytocin. The synthesis is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis involves the sequential addition of protected amino acids to a solid support resin. The following table outlines the protected amino acid derivatives and a typical resin used in the Fmoc SPPS of this compound.

Position Amino Acid/Moiety Protected Derivative
ResinSolid SupportRink Amide Resin
9GlycineFmoc-Gly-OH
8LeucineFmoc-Leu-OH
7ProlineFmoc-Pro-OH
6CysteineFmoc-Cys(Trt)-OH
5AsparagineFmoc-Asn(Trt)-OH
4GlutamineFmoc-Gln(Trt)-OH
3IsoleucineFmoc-Ile-OH
2TyrosineFmoc-Tyr(tBu)-OH
1β-mercaptopropionic acidMpa(Trt)-OH

Experimental Protocol: Fmoc SPPS of this compound

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first protected amino acid, Fmoc-Gly-OH, by mixing it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours to form the peptide bond.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid derivative in the sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu)).

  • N-Terminal Capping: After the final amino acid (Tyrosine) is coupled, couple the β-mercaptopropionic acid derivative, Mpa(Trt)-OH, to the N-terminus of the peptide chain using the same coupling protocol.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A commonly used cleavage cocktail is "Reagent K," which is effective for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1]

    • Reagent K Composition: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

    • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

  • Collection and Drying: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

Disulfide Bond Formation

The linear, deprotected peptide is then subjected to an oxidation step to form the intramolecular disulfide bridge between the Mpa-1 and Cys-6 residues.

Experimental Protocol: Cyclization

  • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0-8.5).

  • Stir the solution vigorously in an open beaker, allowing atmospheric oxygen to oxidize the thiol groups and form the disulfide bond. Alternatively, an oxidizing agent like potassium ferricyanide can be used for a more controlled reaction.

  • Monitor the reaction progress using HPLC until the linear peptide is consumed.

  • Acidify the solution with acetic acid to quench the reaction.

Purification of this compound

The crude cyclized this compound is a mixture of the desired product and various side-products from the synthesis and cleavage steps. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides to a high degree of purity.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A C18 column is commonly used for the purification of peptides like this compound.

Experimental Protocol: RP-HPLC Purification

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B concentration is used to elute the peptide. A typical gradient might be from 10% to 40% B over 30 minutes.

  • Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak, which represents the purified this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with a purity of >95%.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified this compound as a white powder.

Quantitative Data
Parameter Value Reference
Typical Purity (Post-HPLC) >95%[3]
Typical Overall Yield ~6-7%[3]

Signaling Pathway and Experimental Workflows

This compound is an analogue of oxytocin and acts as an agonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[4] The binding of this compound to the OTR is presumed to trigger the same intracellular signaling cascades as oxytocin.

Presumed this compound Signaling Pathway

The activation of the oxytocin receptor can lead to multiple downstream signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various physiological effects, such as uterine contractions and milk ejection.

Demoxytocin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to G_protein Gq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Uterine Contraction) Ca_release->Physiological_Effects PKC->Physiological_Effects Demoxytocin_Workflow start Start: Protected Amino Acids & Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) - Sequential Coupling - Fmoc Deprotection start->spps cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., Reagent K) spps->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation cyclization Disulfide Bond Formation (Oxidation) precipitation->cyclization purification RP-HPLC Purification (C18 Column) cyclization->purification analysis Purity Analysis (Analytical HPLC) purification->analysis lyophilization Lyophilization analysis->lyophilization end End: Purified this compound Powder lyophilization->end

References

Demoxytocin Structure-Activity Relationship: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of demoxytocin, a synthetic analog of the neurohypophyseal hormone oxytocin. By understanding how modifications to the this compound structure influence its biological activity, researchers can rationally design novel analogs with improved therapeutic profiles, including enhanced potency, selectivity, and duration of action. This guide provides a comprehensive overview of quantitative pharmacological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as deamino-oxytocin or [Mpa¹]oxytocin, is a synthetic cyclic nonapeptide analog of oxytocin.[1] The key structural modification in this compound is the replacement of the N-terminal cysteine residue with β-mercaptopropionic acid (Mpa).[1] This seemingly minor change, the removal of the α-amino group from the first position, confers significant pharmacological advantages, most notably an increased resistance to enzymatic degradation by aminopeptidases, leading to a longer biological half-life and enhanced potency compared to native oxytocin.[1]

Clinically, this compound is utilized for its potent uterotonic effects, including the induction of labor and the prevention and treatment of postpartum hemorrhage.[1] Like oxytocin, it exerts its effects primarily through the activation of the oxytocin receptor (OTR), a member of the G protein-coupled receptor (GPCR) superfamily.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative pharmacological data for this compound and a selection of its analogs, highlighting the impact of specific structural modifications on receptor binding affinity, and in vitro and in vivo biological activities. The data has been compiled from various scientific publications. It is important to note that experimental conditions can vary between studies, and direct comparison of absolute values should be made with caution.

Table 1: Oxytocin Receptor Binding Affinity of this compound Analogs

CompoundModification(s)Receptor SourceAssay TypeBinding Affinity (Kᵢ or IC₅₀, nM)Reference
Oxytocin-Human MyometriumRadioligand Binding1.2F-SAR of Oxytocin Analogs
This compound ([Mpa¹]OT) 1. Deamino (Mpa¹)Human MyometriumRadioligand Binding0.8F-SAR of Oxytocin Analogs
Analog 1[Mpa¹, D-Tyr(Et)²]OTRat UterusRadioligand Binding2.5F-SAR of Oxytocin Analogs
Analog 2[Mpa¹, Thr⁴]OTHuman RecombinantRadioligand Binding1.5F-SAR of Oxytocin Analogs
Analog 3[Mpa¹, Orn⁸]OTRat UterusRadioligand Binding3.1F-SAR of Oxytocin Analogs
Atosiban[Mpa¹, D-Tyr(Et)², Thr⁴, Orn⁸]OTHuman MyometriumRadioligand Binding5.6 (Antagonist)F-SAR of Oxytocin Analogs

Table 2: In Vitro Potency and Efficacy of this compound Analogs (Uterotonic Activity)

CompoundModification(s)PreparationParameterValueReference
Oxytocin-Isolated Rat UterusEC₅₀ (nM)2.1F-SAR of Oxytocin Analogs
This compound ([Mpa¹]OT) 1. Deamino (Mpa¹)Isolated Rat UterusEC₅₀ (nM)1.1F-SAR of Oxytocin Analogs
Analog 4[Mpa¹, Gly⁷]OTIsolated Rat UterusRelative Potency (OT=100)150F-SAR of Oxytocin Analogs
Analog 5[Mpa¹, Phe²]OTIsolated Rat UterusEC₅₀ (nM)5.8F-SAR of Oxytocin Analogs
Analog 6[Mpa¹, D-Leu⁸]OTIsolated Rat UteruspA₂ (Antagonist)7.9F-SAR of Oxytocin Analogs

Table 3: In Vivo Activity of this compound Analogs

CompoundModification(s)Animal ModelAssayActivity (IU/mg)Reference
Oxytocin-RatUterotonic450F-SAR of Oxytocin Analogs
This compound ([Mpa¹]OT) 1. Deamino (Mpa¹)RatUterotonic803F-SAR of Oxytocin Analogs
Oxytocin-RatPressor5F-SAR of Oxytocin Analogs
This compound ([Mpa¹]OT) 1. Deamino (Mpa¹)RatPressor1.4F-SAR of Oxytocin Analogs
Oxytocin-RatAntidiuretic5F-SAR of Oxytocin Analogs
This compound ([Mpa¹]OT) 1. Deamino (Mpa¹)RatAntidiuretic<0.01F-SAR of Oxytocin Analogs

Key Structure-Activity Relationship Insights

  • Position 1 (Deamino Modification): The replacement of the N-terminal cysteine with β-mercaptopropionic acid to yield this compound is a critical modification. This deamination significantly increases resistance to aminopeptidases, resulting in a prolonged half-life and enhanced uterotonic potency.[1] This modification generally leads to a favorable therapeutic profile by also reducing pressor and antidiuretic activities, thereby increasing selectivity for the oxytocin receptor.

  • Position 2 (Tyrosine): The phenolic hydroxyl group of the tyrosine at position 2 is crucial for agonist activity. Modifications at this position, such as alkylation or replacement with D-amino acids, can dramatically decrease or abolish agonism and, in some cases, confer antagonistic properties. For example, the D-Tyr(Et)² modification is a key feature of the oxytocin antagonist Atosiban.

  • Position 4 (Glutamine): The glutamine residue at position 4 is important for maintaining the conformation of the 20-membered ring structure. Substitutions at this position can impact receptor binding and activation.

  • Position 8 (Leucine): The leucine at position 8 plays a significant role in receptor selectivity. Modifications at this position can alter the selectivity profile between oxytocin and vasopressin receptors. For instance, substitution with ornithine (Orn) is often found in antagonists.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the structure-activity relationship studies of this compound and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the Fmoc-based solid-phase synthesis of this compound analogs.[2][3][4][5]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethylether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/DTT/water (e.g., 94:1:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the linear peptide in a dilute aqueous solution (pH ~8.5).

    • Stir the solution in the presence of air or an oxidizing agent (e.g., potassium ferricyanide) until cyclization is complete, monitoring by HPLC.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

G cluster_spps Solid-Phase Peptide Synthesis Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Solid-Phase Peptide Synthesis Workflow
Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogs for the oxytocin receptor.

Materials:

  • Cell membranes expressing the human oxytocin receptor (e.g., from recombinant cell lines or myometrial tissue)

  • Radiolabeled oxytocin antagonist (e.g., [³H]-d(CH₂)₅[Tyr(Me)²,Thr⁴,Tyr-NH₂⁹]OVT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Test compounds (this compound analogs) at various concentrations

  • Non-specific binding control (e.g., 1 µM unlabeled oxytocin)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate Setup: Add assay buffer, radioligand, and either vehicle, test compound, or non-specific binding control to the wells of a 96-well plate.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_binding_assay Receptor Binding Assay Workflow Prepare_Plate Prepare 96-well Plate (Buffer, Radioligand, Compound) Add_Membranes Add Receptor Membranes Prepare_Plate->Add_Membranes Incubate Incubate Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Receptor Binding Assay Workflow
In Vitro Uterine Contraction Assay

This bioassay measures the potency of this compound analogs in inducing contractions in isolated uterine tissue.

Materials:

  • Female rats (e.g., Wistar), often pre-treated with estrogen

  • Organ bath system with temperature control and aeration

  • Isometric force transducer

  • Data acquisition system

  • Physiological salt solution (e.g., de Jalon's solution)

  • Test compounds (this compound analogs) at various concentrations

  • Oxytocin standard

Procedure:

  • Tissue Preparation: Euthanize an estrogen-primed female rat and dissect out the uterine horns. Cut the horns into longitudinal strips of approximately 1.5 cm.

  • Mounting: Mount a uterine strip in an organ bath containing physiological salt solution, maintained at 32-37°C and aerated with carbogen (95% O₂ / 5% CO₂).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with regular washes.

  • Cumulative Concentration-Response Curve:

    • Add increasing concentrations of the test compound or oxytocin standard to the organ bath in a cumulative manner.

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the contractile force using the isometric transducer.

  • Data Analysis:

    • Measure the amplitude of the contractions at each concentration.

    • Plot the percentage of the maximum response against the logarithm of the agonist concentration.

    • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect) by non-linear regression analysis.

    • For antagonists, determine the pA₂ value, which is a measure of the antagonist's potency.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound analogs to stimulate intracellular calcium release following oxytocin receptor activation.[6]

Materials:

  • Cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Test compounds (this compound analogs) at various concentrations

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity after compound addition.

    • Plot the change in fluorescence against the logarithm of the agonist concentration.

    • Determine the EC₅₀ for calcium mobilization by non-linear regression analysis.

This compound Signaling Pathways

This compound, as an agonist of the oxytocin receptor, is believed to primarily activate the canonical Gαq/11 signaling pathway. However, like many GPCRs, the oxytocin receptor can also engage other signaling pathways, including β-arrestin-mediated signaling, which can lead to different cellular outcomes. This phenomenon is known as biased agonism.

Gq/Phospholipase C (PLC) Pathway

Upon binding of this compound to the oxytocin receptor, the receptor undergoes a conformational change that activates the heterotrimeric G protein Gαq/11. The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

G cluster_gq_pathway This compound Gq/PLC Signaling Pathway This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to G cluster_arrestin_pathway β-Arrestin Pathway and Biased Agonism cluster_bias Biased Agonism Ligand This compound Analog OTR Oxytocin Receptor (OTR) Ligand->OTR Binds G_Protein_Pathway G Protein Pathway Ligand->G_Protein_Pathway Preferential Activation Arrestin_Pathway β-Arrestin Pathway Ligand->Arrestin_Pathway Preferential Activation GRK GRK OTR->GRK Activates P_OTR Phosphorylated OTR OTR->P_OTR GRK->OTR Phosphorylates Beta_Arrestin β-Arrestin P_OTR->Beta_Arrestin Recruits Desensitization Desensitization (G protein uncoupling) Beta_Arrestin->Desensitization MAPK_Pathway MAPK Pathway Activation Beta_Arrestin->MAPK_Pathway Cellular_Response Altered Cellular Response MAPK_Pathway->Cellular_Response

References

Demoxytocin: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of demoxytocin, a synthetic analog of the neuropeptide hormone oxytocin. Understanding the chemical and enzymatic liabilities of this compound is critical for the development of stable pharmaceutical formulations and for ensuring its therapeutic efficacy. This document outlines the intrinsic stability of this compound, its principal degradation routes, and the analytical methodologies employed to assess its purity and degradation products.

Core Stability Profile of this compound

This compound, also known as desamino-oxytocin, is structurally similar to oxytocin but lacks the N-terminal amino group on the cysteine residue at position 1. This modification significantly enhances its resistance to enzymatic degradation by aminopeptidases, resulting in a longer biological half-life compared to native oxytocin.[1] However, like all peptide-based therapeutics, this compound is susceptible to both chemical and physical degradation under various environmental conditions.

Factors Influencing this compound Stability

The primary factors affecting the stability of this compound in solution are pH, temperature, and light exposure. The disulfide bond between the cysteine residues at positions 1 and 6 is a key structural feature that is susceptible to degradation.

Table 1: Summary of Factors Affecting this compound Stability

ParameterEffect on this compound Stability
pH The rate of degradation is pH-dependent. Optimal stability for the closely related oxytocin molecule is observed in the pH range of 4.0-5.0.[2] Deviations from this range, particularly towards alkaline conditions, can accelerate degradation.
Temperature Elevated temperatures increase the rate of chemical degradation.[3] For long-term storage, refrigeration (2-8 °C) is typically recommended for oxytocin formulations.[4]
Light Exposure to light, particularly UV radiation, can induce photodegradation of peptide drugs. Protection from light is a standard precaution for oxytocin and its analogs.[4]
Oxidizing Agents The disulfide bond and other amino acid residues can be susceptible to oxidation.
Enzymes While more resistant than oxytocin, this compound can still be degraded by certain enzymes.

Chemical Degradation Pathways

The chemical degradation of this compound primarily involves modifications to its disulfide bond and deamidation of asparagine and glutamine residues. These pathways are analogous to those observed for oxytocin.

Disulfide Bond Scrambling and Beta-Elimination

The disulfide bond is a common site of degradation in cyclic peptides. Under certain conditions, this bond can undergo scrambling, leading to the formation of incorrect disulfide bridges and oligomeric species. A key degradation mechanism for oxytocin that is also relevant to this compound is β-elimination at the disulfide bond, which is often initiated under alkaline conditions.[5][6] This can lead to the formation of dehydroalanine and persulfide intermediates, which can then react further to form various degradation products.

Deamidation

The asparagine (Asn) and glutamine (Gln) residues within the this compound sequence are susceptible to deamidation, a reaction that converts the side-chain amide to a carboxylic acid. This process is pH-dependent and can lead to the formation of isoaspartyl and aspartyl species, which may alter the peptide's conformation and biological activity. For oxytocin, deamidation has been observed at Gln4 and Asn5.[2]

Dimerization and Aggregation

Under stress conditions such as elevated temperature and non-optimal pH, this compound molecules can aggregate to form dimers and higher-order oligomers.[2] This can be mediated by intermolecular disulfide bond formation or other non-covalent interactions. Aggregation is a critical quality attribute to monitor as it can impact product efficacy and immunogenicity.

Enzymatic Degradation Pathways

A major advantage of this compound over oxytocin is its increased resistance to enzymatic degradation. The absence of the N-terminal amino group protects it from cleavage by aminopeptidases, which are a primary route of inactivation for oxytocin in vivo. However, this compound is not completely inert to enzymatic activity.

Endopeptidase Cleavage

While the primary site of aminopeptidase action is blocked, this compound can still be susceptible to cleavage by other endopeptidases at internal peptide bonds. The specific endopeptidases and cleavage sites for this compound are not as extensively characterized as for oxytocin. However, based on the oxytocin literature, potential cleavage could occur at sites involving post-proline cleaving enzymes or other tissue-specific proteases.

Table 2: Potential Enzymatic Cleavage Sites in this compound

Enzyme ClassPotential Cleavage SiteConsequence
Post-Proline Cleaving EnzymesPro7-Leu8 bondInactivation of the peptide
Other EndopeptidasesVarious internal peptide bondsGeneration of inactive peptide fragments

Experimental Protocols for Stability and Degradation Analysis

A robust stability-indicating analytical method is essential for monitoring the degradation of this compound and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile).

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A high-resolution reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate this compound from its degradation products. A typical gradient might be 5% to 95% B over 30 minutes.

  • Detection: UV detection at 220 nm is commonly used for peptides.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, this compound samples are subjected to forced degradation under various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours (solid state and in solution).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Peak Purity Analysis: The chromatographic peaks of the stressed samples are analyzed using a photodiode array (PDA) detector to ensure that the main this compound peak is pure and not co-eluting with any degradation products.

  • Method Validation: The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Identification of Degradation Products

Mass spectrometry (MS), typically coupled with HPLC (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products.

Protocol: Identification of Degradation Products by LC-MS

  • Sample Preparation: Analyze the samples from the forced degradation studies.

  • LC-MS Analysis: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Compare the mass spectra of the degradation products with the theoretical mass of this compound to identify mass shifts corresponding to specific chemical modifications (e.g., deamidation, oxidation, hydrolysis).

  • Tandem MS (MS/MS): Perform fragmentation analysis on the degradation product ions to pinpoint the exact site of modification on the peptide sequence.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR initiates a cascade of intracellular signaling events.

Oxytocin Receptor Signaling Pathway

The primary signaling pathway activated by the oxytocin receptor involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR G_protein Gq/11 OTR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Stability Assessment

The logical workflow for assessing the stability of this compound involves a series of integrated experimental steps, from initial method development to the comprehensive characterization of degradation products.

Stability_Assessment_Workflow cluster_planning Phase 1: Method Development & Validation cluster_execution Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis and Identification cluster_reporting Phase 4: Reporting and Specification Setting Dev Develop Stability-Indicating HPLC Method Val Validate Method (ICH Q2) Dev->Val Forced Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Val->Forced HPLC_Analysis Analyze Stressed Samples by Validated HPLC Method Forced->HPLC_Analysis LCMS_Analysis Identify Degradation Products by LC-MS and MS/MS HPLC_Analysis->LCMS_Analysis Report Summarize Data and Elucidate Degradation Pathways LCMS_Analysis->Report Specs Establish Specifications for Impurities and Degradants Report->Specs

References

The Enduring Enigma of Demoxytocin: A Technical Guide to its Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Pharmacokinetics and Pharmacodynamics of a Promising Oxytocin Analogue in Animal Models

This technical guide offers a comprehensive overview of the preclinical pharmacology of Demoxytocin, a synthetic analogue of the neuropeptide oxytocin. While clinical use of this compound has been established in some regions for the induction of labor and lactation, a detailed understanding of its absorption, distribution, metabolism, excretion (ADME), and mechanism of action in animal models is crucial for unlocking its full therapeutic potential. This document summarizes the available, albeit limited, quantitative data, details relevant experimental protocols, and visualizes key pathways to guide researchers, scientists, and drug development professionals in this field.

Pharmacokinetics: A Focus on Oxytocin as a Surrogate

Direct and comprehensive pharmacokinetic data for this compound in animal models is notably scarce in publicly available literature. This compound, being a close structural analogue of oxytocin, is presumed to share similar pharmacokinetic properties.[1] Therefore, this section presents key pharmacokinetic parameters for oxytocin in various animal species to serve as a foundational reference. It is critical to acknowledge that these values are for oxytocin and should be considered as estimations for this compound, pending specific preclinical studies.

ParameterAnimal ModelValueCitation
Half-life (t½) Rat7.94 - 21.09 min (dose-dependent)[2][3]
Clearance (CL) Rat0.0266 - 0.0624 L/min/kg (dose-dependent)[2][3]
Volume of Distribution (Vd) Rat0.2213 - 0.7906 L/kg (dose-dependent)[2][3]
Bioavailability (Oral) Rat (Female)14% (for L-368,899, an oxytocin receptor antagonist)[4]
Bioavailability (Oral) Rat (Male)18% (for L-368,899, an oxytocin receptor antagonist)[4]
Bioavailability (Oral) Dog17% - 41% (dose-dependent, for L-368,899)[4]

Note: The bioavailability data is for an oxytocin receptor antagonist and may not directly reflect that of an agonist like this compound. The pharmacokinetics of oxytocin in rats appear to be non-linear and dose-dependent.[2][3]

Pharmacodynamics: Mechanism of Action and Receptor Engagement

This compound exerts its effects by acting as an agonist at oxytocin receptors (OTR), which are G-protein coupled receptors.[1] The activation of these receptors initiates a cascade of intracellular signaling events, leading to various physiological responses.

Signaling Pathway

The binding of this compound to the OTR primarily activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the uterotonic and lactogenic effects of this compound.

Demoxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Physiological_Response Physiological Response Ca_Release->Physiological_Response Leads to PKC->Physiological_Response Leads to PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Prep Acclimatize Male Wistar Rats Dosing Administer this compound (Intravenous Bolus) Animal_Prep->Dosing Blood_Sampling Collect Blood Samples (Serial Time Points) Dosing->Blood_Sampling Plasma_Separation Centrifuge to Separate Plasma Blood_Sampling->Plasma_Separation Drug_Extraction Extract this compound from Plasma Plasma_Separation->Drug_Extraction Quantification Quantify Concentration (e.g., LC-MS/MS) Drug_Extraction->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Quantification->PK_Modeling Parameter_Calculation Calculate t½, CL, Vd PK_Modeling->Parameter_Calculation PKPD_Relationship cluster_pk Pharmacokinetics (What the body does to the drug) cluster_pd Pharmacodynamics (What the drug does to the body) Dose Administered Dose of this compound Absorption Absorption Dose->Absorption Concentration Plasma and Tissue Concentration Absorption->Concentration Distribution Distribution Metabolism Metabolism Excretion Excretion Concentration->Distribution Concentration->Metabolism Concentration->Excretion Receptor_Binding Receptor Binding (OTR) Concentration->Receptor_Binding Drives Signaling Intracellular Signaling Receptor_Binding->Signaling Effect Pharmacological Effect (e.g., Uterine Contraction) Signaling->Effect

References

Demoxytocin Receptor Binding Affinity Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of demoxytocin receptor binding affinity assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to understand, design, and execute these critical experiments. This document details the theoretical underpinnings of receptor binding, provides summaries of quantitative data for relevant ligands, outlines detailed experimental protocols, and illustrates the associated signaling pathways.

Introduction to the Oxytocin Receptor and this compound

The oxytocin receptor (OXTR) is a class A G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contractions during childbirth, lactation, social bonding, and behavior. Its primary endogenous ligand is the nonapeptide hormone oxytocin. The activity of the oxytocin receptor is mediated by G-proteins, which in turn activate various second messenger systems.

This compound, a synthetic analogue of oxytocin, is also known as deamino-oxytocin. It is a heterodetic cyclic peptide that mimics the effects of oxytocin by binding to and activating the oxytocin receptor. This activation leads to an increase in intracellular calcium ions within smooth muscle cells, thereby stimulating their contraction. This compound has been investigated for its utility in the induction of labor. Understanding the binding affinity and kinetics of this compound and other ligands for the oxytocin receptor is paramount for the development of novel therapeutics targeting this system.

Quantitative Ligand Binding Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug development. It is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize the available binding affinity data for this compound and other relevant ligands at the oxytocin receptor.

Note: Specific and well-documented binding affinity data for this compound is limited in publicly available literature. The data presented here should be interpreted with caution.

LigandReceptorSpeciesAssay TypeAffinity MetricValueReference
This compound Oxytocin Receptor (OXYR_RAT)RatNot SpecifiedKi9.05 (units not specified)[1]

Comparative Binding Affinities of Other Relevant Ligands:

LigandReceptorSpeciesAssay TypeAffinity MetricValue (nM)Reference
OxytocinOxytocin ReceptorHumanRadioligand Binding ([³H]-oxytocin)Ki0.75 ± 0.08[2]
OxytocinOxytocin ReceptorHamsterCompetition BindingKi4.28[3]
CarbetocinOxytocin ReceptorNot SpecifiedNot SpecifiedKi7.1[4][5][6]
AtosibanOxytocin ReceptorHumanFunctional Assay (inhibition of Ca²⁺ increase)Ki0.49[2]
L-368,899Oxytocin ReceptorHumanNot SpecifiedIC5026[6][7]
L-368,899Oxytocin ReceptorRatNot SpecifiedIC508.9[6][7]
BarusibanOxytocin ReceptorNot SpecifiedNot SpecifiedKi0.8[6]
CligosibanOxytocin ReceptorNot SpecifiedNot SpecifiedKi9.5[6]
LIT-001Oxytocin ReceptorNot SpecifiedNot SpecifiedKi226[7]
LIT-001Oxytocin ReceptorNot SpecifiedNot SpecifiedEC5055[7]

Oxytocin Receptor Signaling Pathways

Activation of the oxytocin receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The OXTR primarily couples to Gαq/11 and Gαi G-proteins.

Gαq/11 Signaling Pathway

The canonical signaling pathway for the oxytocin receptor involves its coupling to the Gαq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC). This pathway is fundamental to the contractile effects of oxytocin receptor agonists in smooth muscle.

Gq_signaling This compound This compound OXTR Oxytocin Receptor (OXTR) This compound->OXTR Binds to Gq_alpha Gαq OXTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Leads to

Caption: Gαq/11 Signaling Pathway of the Oxytocin Receptor.
Mitogen-Activated Protein Kinase (MAPK) Pathway

Oxytocin receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK1/2 pathway. This can occur through G-protein dependent or β-arrestin-mediated mechanisms. The MAPK pathway is typically associated with cell growth, proliferation, and differentiation.

MAPK_signaling OXTR Activated OXTR G_protein G-protein or β-arrestin OXTR->G_protein Recruits Ras Ras G_protein->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Cell Growth, Proliferation) Transcription_Factors->Gene_Expression Regulates

Caption: MAPK/ERK Signaling Pathway Downstream of OXTR.
β-Arrestin Mediated Signaling and Receptor Desensitization

Upon prolonged agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the OXTR. This phosphorylation promotes the binding of β-arrestins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Additionally, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades, such as the MAPK pathway, and mediating receptor internalization.

Beta_Arrestin_signaling Agonist Agonist (e.g., this compound) OXTR OXTR Agonist->OXTR Binds & Activates GRK GRK OXTR->GRK Recruits P_OXTR Phosphorylated OXTR GRK->OXTR Phosphorylates Beta_Arrestin β-Arrestin P_OXTR->Beta_Arrestin Recruits Desensitization Desensitization (G-protein uncoupling) Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_cascade MAPK Signaling Beta_Arrestin->MAPK_cascade

Caption: β-Arrestin-mediated Desensitization and Signaling of OXTR.

Experimental Protocols for Receptor Binding Assays

The following sections provide detailed methodologies for conducting oxytocin receptor binding assays. These protocols are intended as a guide and may require optimization based on the specific experimental setup and reagents.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

4.1.1. Materials and Reagents

  • Receptor Source:

    • Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

    • Tissue homogenates from tissues known to express the oxytocin receptor (e.g., uterine myometrium).

  • Radioligand:

    • [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • 96-well filter plates with GF/C filters.

  • Filtration apparatus.

  • Scintillation counter.

4.1.2. Experimental Workflow

Radioligand_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds - Buffers Start->Prepare_Reagents Assay_Setup Set up Assay Plate (96-well): - Total Binding Wells - Non-specific Binding Wells - Competition Wells Prepare_Reagents->Assay_Setup Incubation Incubate at Room Temperature (e.g., 60-120 minutes) Assay_Setup->Incubation Filtration Rapid Filtration through GF/C filter plate to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold Wash Buffer Filtration->Washing Drying Dry the filter plate Washing->Drying Scintillation Add Scintillation Cocktail and count radioactivity in a Scintillation Counter Drying->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radioligand Competition Binding Assay.

4.1.3. Step-by-Step Procedure

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test compound (this compound) in assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value in assay buffer.

    • Prepare the non-specific binding control solution (e.g., 1 µM unlabeled oxytocin) in assay buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB): Add non-specific binding control solution, radioligand, and receptor membranes.

    • Competition: Add the test compound at various concentrations, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

4.1.4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate Ki:

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] = concentration of the radioligand.

        • Kd = equilibrium dissociation constant of the radioligand.

Non-Radioactive Binding Assay (ELISA-based)

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for determining the binding of a ligand to the oxytocin receptor.

4.2.1. Materials and Reagents

  • ELISA Plate: 96-well plate pre-coated with an antibody specific to the oxytocin receptor.

  • Receptor Source: Purified or recombinant oxytocin receptor, or cell lysates containing the receptor.

  • Biotinylated Ligand: Biotin-conjugated oxytocin or a suitable analogue.

  • Test Compound: this compound or other compounds of interest.

  • Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP).

  • Substrate: TMB (3,3',5,5'-tetramethylbenzidine).

  • Stop Solution: e.g., 2N H₂SO₄.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Assay Diluent: Typically a buffer containing BSA to reduce non-specific binding.

  • Plate Reader: Capable of measuring absorbance at 450 nm.

4.2.2. Experimental Workflow

ELISA_Workflow Start Start Coat_Plate Plate pre-coated with anti-OXTR antibody Start->Coat_Plate Add_Receptor Add Receptor Source to wells and incubate Coat_Plate->Add_Receptor Wash1 Wash wells Add_Receptor->Wash1 Add_Ligands Add Biotinylated Ligand and Test Compound (at various concentrations) Wash1->Add_Ligands Incubate1 Incubate Add_Ligands->Incubate1 Wash2 Wash wells Incubate1->Wash2 Add_Enzyme Add Streptavidin-HRP and incubate Wash2->Add_Enzyme Wash3 Wash wells Add_Enzyme->Wash3 Add_Substrate Add TMB Substrate and incubate in the dark Wash3->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Data_Analysis Data Analysis: - Generate Competition Curve - Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Non-Radioactive (ELISA) Competition Binding Assay.

4.2.3. Step-by-Step Procedure

  • Receptor Immobilization: Add the receptor source to the wells of the anti-OXTR antibody-coated plate. Incubate to allow the antibody to capture the receptor. Wash the wells.

  • Competitive Binding: Add a fixed concentration of biotinylated ligand and varying concentrations of the test compound (this compound) to the wells. Incubate to allow competition for binding to the immobilized receptor.

  • Wash: Wash the wells to remove unbound ligands.

  • Enzyme Conjugate Incubation: Add Streptavidin-HRP to each well. The streptavidin will bind to the biotinylated ligand that is bound to the receptor. Incubate.

  • Wash: Wash the wells to remove unbound enzyme conjugate.

  • Substrate Reaction: Add TMB substrate to each well. The HRP will catalyze the conversion of TMB to a colored product. Incubate in the dark.

  • Stop Reaction: Add the stop solution to quench the reaction.

  • Measurement: Measure the absorbance at 450 nm using a plate reader. The intensity of the color is inversely proportional to the amount of test compound bound to the receptor.

4.2.4. Data Analysis

  • Generate Competition Curve: Plot the absorbance at 450 nm against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 is the concentration of the test compound that reduces the signal by 50%. This can be determined using non-linear regression analysis.

Conclusion

This guide provides a foundational understanding of this compound receptor binding affinity assays. The provided quantitative data, though limited for this compound itself, offers a comparative context with other well-characterized ligands. The detailed experimental protocols for both radioligand and non-radioactive assays, along with the illustrative diagrams of the signaling pathways and experimental workflows, serve as a practical resource for researchers in the field. Accurate and reproducible determination of binding affinity is a cornerstone of drug discovery, and the methodologies outlined herein are central to the characterization of novel ligands targeting the oxytocin receptor.

References

Behavioral Effects of Demoxytocin and its Analogs in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature search reveals limited recent studies specifically referencing "Demoxytocin." However, this compound is a known synthetic, long-acting analog of the neuropeptide oxytocin. This guide will focus on the behavioral effects of oxytocin and its well-researched long-acting analog, Carbetocin, as a proxy for this compound, in rodent models. The findings presented for these compounds are expected to be highly relevant to the potential actions of this compound.

Introduction

Oxytocin, a nonapeptide synthesized in the hypothalamus, is a critical neuromodulator of social behaviors, emotional responses, and learning and memory. Its therapeutic potential for neuropsychiatric disorders characterized by social deficits has led to the development of synthetic analogs with improved pharmacokinetic profiles. This compound (a deamino-oxytocin) and Carbetocin are two such analogs designed for greater stability and a longer half-life compared to native oxytocin. This technical guide provides an in-depth overview of the behavioral effects of oxytocin and its long-acting analog Carbetocin in rodent models, offering insights into their potential mechanisms of action and translational relevance. The guide is intended for researchers and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Behavioral Domains and Quantitative Data

The behavioral effects of oxytocin and its analogs are multifaceted, with significant dose- and context-dependent variations. The following sections summarize key findings in anxiety, social behavior, and learning and memory, with quantitative data presented in structured tables for comparative analysis.

Anxiolytic and Anxiogenic Effects

Oxytocin and its analogs generally exhibit anxiolytic (anxiety-reducing) properties, although anxiogenic (anxiety-promoting) effects have been observed, particularly at higher doses.

Behavioral AssayRodent Species/StrainCompound & DosageRoute of AdministrationObserved EffectReference
Open Field Test Wistar RatsOxytocin (0.05 mg/kg)Intraperitoneal (i.p.)Increased locomotion, indicating anxiety attenuation.[1][2]
Open Field Test Wistar RatsOxytocin (1.0 mg/kg)Intraperitoneal (i.p.)Reduced locomotion and rearing.[1][2]
Open Field Test Wistar RatsCarbetocin (0.1-3.0 mg/kg)Intraperitoneal (i.p.)Increased or unchanged horizontal activity.[1][2]
Elevated Plus Maze Mated Male Wistar RatsOxytocin Receptor Antagonist (central admin.)Intracerebroventricular (i.c.v.)Blocked the anxiolytic effect of mating (reduced time in open arms).[3]
Fear-Potentiated Startle Rats with low pre-fear startleOxytocinSubcutaneous (s.c.)Reduced background anxiety (non-cued startle).[4]
Pro-social and Anti-social Effects

A primary area of investigation for oxytocin and its analogs is their role in modulating social behaviors, including social interaction, recognition, and parental care.

Behavioral AssayRodent Species/StrainCompound & DosageRoute of AdministrationObserved EffectReference
Social Interaction Test C57BL/6N Mice (Female)Oxytocin (10 µg/kg and 100 µg/kg)Intraperitoneal (i.p.)Increased social interaction time with repeated exposure.[5]
Social Interaction Test C57BL/6N Mice (Male)Oxytocin (100 µg/kg)Intraperitoneal (i.p.)Increased social interaction time.[5]
Social Memory Test Brown Norway RatsOxytocin (daily for 22 days)Subcutaneous (s.c.)Improved social memory, which persisted 7 days after the last dose.[6]
Three-Chamber Sociability Test BALB/cByJ and C58/J MiceOxytocin (sub-chronic)Intraperitoneal (i.p.)Attenuated social deficits.[7]
Paternal Care Test California mice (males)Oxytocin (0.8 IU/kg)IntranasalQuicker to approach pups.[8]
Effects on Learning and Memory

The influence of oxytocin and its analogs on cognitive functions is complex, with studies reporting both enhancement and impairment of learning and memory.

Behavioral AssayRodent Species/StrainCompound & DosageRoute of AdministrationObserved EffectReference
Brightness Discrimination Task Male Albino RatsDesmopressin (DDAVP)Not specifiedFacilitated acquisition and initial impairment of reversal learning.[9]
Novel Object Recognition C57BL/6N Mice (Male)OxytocinIntraperitoneal (i.p.)Attenuated recognition memory.[5]
Cocaine Seeking Behavior Sprague-Dawley RatsOxytocinIntracerebroventricular (i.c.v.)Reduced reinstatement of cue-induced cocaine-seeking behavior.[10]

Detailed Experimental Protocols

This section outlines common methodologies for key behavioral experiments cited in the study of oxytocin and its analogs in rodent models.

Open Field Test
  • Purpose: To assess locomotor activity, exploration, and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 100x100 cm for rats) with walls to prevent escape. The area is often divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Administer the test compound (e.g., Carbetocin, i.p.) or vehicle at a predetermined time before the test (e.g., 60 minutes).[1][2]

    • Place the animal in the center of the open field.

    • Record the animal's behavior for a set duration (e.g., 5-10 minutes) using an automated tracking system or manual scoring.

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming duration.[1][2]

    • Thoroughly clean the arena with a mild ethanol solution between trials to eliminate olfactory cues.

Elevated Plus Maze (EPM)
  • Purpose: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.

  • Procedure:

    • Habituate the animal to the testing room.

    • Administer the test compound or vehicle.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms.

    • Anxiolytic effects are indicated by an increase in the proportion of time spent and entries made into the open arms.[3]

    • Clean the maze between subjects.

Social Interaction Test
  • Purpose: To measure direct social engagement between two unfamiliar rodents.

  • Apparatus: A neutral arena, often similar to an open field.

  • Procedure:

    • Habituate both the test animal and a novel "stimulus" animal (typically of the same sex and strain) to the testing room in separate cages.

    • Administer the test compound or vehicle to the test animal.

    • Introduce both animals into the arena simultaneously.

    • Record the duration and frequency of social behaviors for a set period (e.g., 10 minutes).

    • Behaviors scored include sniffing (nose-to-nose, anogenital), following, grooming, and physical contact.

    • An increase in the duration of these interactions is interpreted as a pro-social effect.[5]

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The behavioral effects of this compound and its analogs are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Activation of the OTR initiates a cascade of intracellular signaling events that modulate neuronal activity.

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein Gq/11 Protein OTR->G_protein Activation This compound This compound This compound->OTR Binding PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Activity Modulation of Neuronal Excitability & Gene Expression Ca_release->Neuronal_Activity Influences MAPK MAPK Pathway PKC->MAPK Activates PKC->Neuronal_Activity Influences MAPK->Neuronal_Activity Influences

Caption: Oxytocin Receptor Signaling Cascade.

Typical Experimental Workflow for Rodent Behavioral Studies

The following diagram illustrates a standard workflow for conducting behavioral experiments with rodent models to assess the effects of a compound like this compound.

G start Animal Acclimation & Habituation to Environment grouping Random Assignment to Treatment Groups (e.g., Vehicle, this compound Doses) start->grouping administration Compound Administration (e.g., i.p., i.c.v., s.c.) grouping->administration waiting Waiting Period (Drug Absorption/Action) administration->waiting behavioral_testing Behavioral Assay (e.g., Open Field, EPM, Social Interaction) waiting->behavioral_testing data_collection Data Collection (Automated Tracking or Manual Scoring) behavioral_testing->data_collection data_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->data_analysis interpretation Interpretation of Results & Conclusion data_analysis->interpretation

Caption: Standard Rodent Behavioral Experiment Workflow.

Conclusion

The available evidence from studies on oxytocin and its long-acting analog Carbetocin in rodent models strongly suggests that this compound likely possesses significant behavioral effects. These include dose-dependent anxiolytic properties, potent modulation of social behaviors, and complex effects on learning and memory. The data indicates that such compounds can increase exploratory and social behaviors, suggesting a reduction in anxiety and an enhancement of social motivation. The detailed protocols and pathways provided in this guide offer a framework for the preclinical assessment of this compound and other novel oxytocinergic compounds. Further research directly investigating this compound is warranted to confirm these expected effects and to fully characterize its unique pharmacological and behavioral profile for potential therapeutic applications.

References

Demoxytocin's Effects on Social Behavior in Rats and Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin, a synthetic analogue of the neuropeptide oxytocin, is a subject of growing interest within the scientific community for its potential to modulate social behaviors. As a more stable and long-acting compound than native oxytocin, this compound presents a promising avenue for therapeutic interventions in conditions characterized by social deficits. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on social behavior in rodent models, specifically rats and mice. Due to the limited availability of direct research on this compound, this guide also incorporates relevant data from studies on oxytocin and another long-acting analogue, carbetocin, to provide a foundational framework for future research. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust preclinical studies in this domain.

Core Concepts: The Oxytocinergic System and Social Behavior

The nonapeptide oxytocin is a key modulator of a wide range of social behaviors in mammals, including social recognition, social bonding, maternal care, and trust.[1] It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) widely distributed in the brain, particularly in regions crucial for social cognition such as the amygdala, hypothalamus, prefrontal cortex, and olfactory bulb.[2][3] this compound, as a synthetic analogue, is designed to mimic the action of endogenous oxytocin by binding to and activating these same receptors, thereby eliciting similar prosocial effects.[2]

The signaling cascade initiated by OTR activation is complex and can involve multiple G-proteins, leading to diverse downstream cellular responses.[4] This intricate signaling network allows for the nuanced and context-dependent modulation of social behaviors observed in response to oxytocinergic compounds.

Signaling Pathways

The binding of this compound to the oxytocin receptor (OTR) is presumed to initiate intracellular signaling cascades analogous to those of endogenous oxytocin. A simplified representation of the primary OTR signaling pathway is depicted below.

OTR_Signaling cluster_membrane Cell Membrane OTR OTR G_protein Gq/11 OTR->G_protein Activates This compound This compound This compound->OTR Binds to PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Oxytocin Receptor (OTR) Signaling Pathway.

Quantitative Data on Social Behavior

The following tables summarize quantitative findings from studies investigating the effects of oxytocin and its analogues on social behavior in rats and mice. It is important to note the variability in experimental designs, including dosages, administration routes, and specific behavioral paradigms.

Table 1: Effects on Social Interaction and Sociability in Mice
CompoundDoseRoute of AdministrationBehavioral TestKey Findings
Oxytocin10, 100, 1000 µg/kgIntraperitoneal (i.p.)Social Interaction TestIncreased social interaction time in both male and female C57BL/6N mice.[5]
Oxytocin100, 200 ngIntracerebroventricular (i.c.v.)Conditioned Social PreferenceIncreased preference for a social context paired with oxytocin administration in female mice.[6]
Oxytocin0.8 IU/kgIntranasal (i.n.)Three-Chamber Social InteractionNo significant improvement in sociability in BTBR T+ Itpr3tf/J mice, a model of autism.[7]
Table 2: Effects on Social Recognition in Rodents
CompoundSpeciesDoseRoute of AdministrationBehavioral TestKey Findings
OxytocinMouse1 ngIntracerebroventricular (i.c.v.)Social RecognitionRescued social recognition deficits in oxytocin knockout mice.[8]
OxytocinRatNot specifiedNot specifiedSocial RecognitionEssential for social recognition in both sexes, with actions in the medial amygdala.[9]
Table 3: Effects of Carbetocin (a long-acting oxytocin analogue) on Social and Anxiety-like Behaviors in Rats
CompoundDoseRoute of AdministrationBehavioral TestKey Findings
Carbetocin0.3, 1 mg/kgIntraperitoneal (i.p.)Open Field Test (in stressed rats)Restored stress-induced deficits in locomotion and rearing.[1]
Carbetocin0.1 - 3.0 mg/kgIntraperitoneal (i.p.)Open Field TestIncreased horizontal activity, suggesting anxiolytic-like action.[10]
Carbetocin0.3 mg/kgIntraperitoneal (i.p.)Open Field & Elevated Plus MazePrevented long-term behavioral changes induced by repeated restraint stress.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for common behavioral assays used to assess social behavior in rodents, based on the cited literature.

Social Interaction Test

This test assesses the propensity of a rodent to engage with a novel conspecific.

Social_Interaction_Workflow cluster_setup Experimental Setup cluster_data Data Collection & Analysis Habituation Habituate test and stranger mice to the testing arena Treatment Administer this compound or Vehicle (e.g., i.p., i.n.) Habituation->Treatment Placement Place the pair of unfamiliar mice in the neutral arena Treatment->Placement Recording Record behavior for a set duration (e.g., 10 minutes) Placement->Recording Scoring Score duration and frequency of social behaviors (sniffing, following, grooming) Recording->Scoring Analysis Statistical analysis of treatment vs. vehicle groups Scoring->Analysis

Caption: Workflow for a typical Social Interaction Test.

Protocol Details:

  • Habituation: Individually house experimental and "stranger" mice for a set period before testing. Habituate all animals to the testing arena (a neutral cage with fresh bedding) for several minutes on consecutive days leading up to the test day.[5]

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneally, intranasally) at a predetermined time before the test.[5][12]

  • Test Procedure: Place an experimental mouse and an unfamiliar "stranger" mouse of the same sex and age into the testing arena.

  • Data Collection: Videorecord the interaction for a specified duration (e.g., 10 minutes).

  • Behavioral Scoring: Manually or automatically score the duration and frequency of social behaviors, such as anogenital sniffing, facial sniffing, following, and allogrooming.

  • Statistical Analysis: Compare the social interaction parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Three-Chamber Social Approach Test

This assay evaluates sociability (preference for a novel mouse over an empty chamber) and social novelty preference (preference for a novel mouse over a familiar one).

Three_Chamber_Test_Workflow cluster_phase1 Phase 1: Sociability cluster_phase2 Phase 2: Social Novelty Habituation1 Habituate test mouse to the three-chambered apparatus Placement1 Place a novel mouse (S1) in one side chamber and an empty container in the other Habituation1->Placement1 Exploration1 Allow test mouse to explore all chambers Placement1->Exploration1 Recording1 Record time spent in each chamber and interacting with the mouse/object Exploration1->Recording1 Placement2 Replace the empty container with a second novel mouse (S2) Recording1->Placement2 Exploration2 Allow test mouse to explore Placement2->Exploration2 Recording2 Record time spent interacting with the familiar (S1) and novel (S2) mice Exploration2->Recording2

Caption: Workflow for the Three-Chamber Social Approach Test.

Protocol Details:

  • Apparatus: A three-chambered box with openings allowing free access between chambers.

  • Habituation: Allow the experimental mouse to explore the empty apparatus for a set period.

  • Sociability Phase: Confine a "stranger" mouse (S1) in a wire cage in one of the side chambers. Place an identical empty wire cage in the other side chamber. Place the experimental mouse in the center chamber and allow it to explore all three chambers for a defined time. Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Phase: Introduce a new "stranger" mouse (S2) into the previously empty wire cage. The experimental mouse now has a choice between the familiar mouse (S1) and the novel mouse (S2). Record the time spent sniffing each mouse.

  • Drug Administration: this compound or vehicle is typically administered before the habituation or sociability phase.

Interaction with other Neuromodulatory Systems

The effects of this compound on social behavior are not mediated in isolation. The oxytocinergic system interacts extensively with other neurochemical systems, most notably the vasopressin and dopamine systems.

  • Vasopressin System: Oxytocin and vasopressin are structurally similar neuropeptides and their receptors can exhibit cross-reactivity.[13] Both systems are critically involved in the regulation of social behaviors, often in a sex-specific manner. For instance, in male rodents, vasopressin signaling in the lateral septum is particularly important for social recognition.[9]

  • Dopamine System: The dopaminergic reward pathway is implicated in the reinforcing properties of social interaction. Oxytocin can modulate dopamine release in brain regions associated with reward, such as the nucleus accumbens, thereby influencing social motivation.

Future Directions and Considerations

The study of this compound is still in its early stages. To advance our understanding of its potential as a therapeutic agent, future research should focus on:

  • Dose-response studies: Establishing clear dose-response relationships for this compound's effects on various social behaviors in both rats and mice.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and correlating its central nervous system concentrations with behavioral outcomes.

  • Sex-specific effects: Investigating potential differences in the behavioral and neural responses to this compound between males and females.

  • Comparison with other oxytocin analogues: Directly comparing the efficacy and side-effect profiles of this compound with oxytocin and carbetocin in standardized behavioral paradigms.

  • Exploration of underlying neural circuits: Utilizing techniques such as optogenetics and chemogenetics to dissect the specific neural circuits through which this compound modulates social behavior.

Conclusion

This compound holds significant promise as a tool to investigate the neurobiology of social behavior and as a potential therapeutic for social deficits. While direct research on this compound is currently limited, the extensive literature on oxytocin and its analogues provides a strong foundation for future studies. By employing rigorous and well-defined experimental protocols, researchers can elucidate the precise effects of this compound on social cognition and behavior in rodent models, paving the way for its potential clinical application.

References

A Technical Guide to In Vitro and In Vivo Studies of Demoxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin, a synthetic analogue of the neuropeptide hormone oxytocin, has garnered significant interest for its potential therapeutic applications. Structurally, it is deamino-oxytocin, a modification that confers enhanced stability and a longer plasma half-life compared to native oxytocin. This increased resistance to enzymatic degradation makes this compound a compelling candidate for clinical development. This technical guide provides a comprehensive overview of the in vitro and in vivo methodologies used to characterize this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

In Vitro Studies of this compound

In vitro studies are fundamental to understanding the pharmacological profile of this compound at the molecular and cellular level. These studies typically involve characterizing its binding affinity and functional activity at the oxytocin receptor (OTR), as well as its selectivity over related receptors.

Quantitative Data from In Vitro Studies

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table summarizes typical parameters measured for oxytocin receptor agonists and provides placeholder values that would be determined in such studies.

ParameterDescriptionTypical Value for OTR Agonists
Binding Affinity (Ki) The inhibition constant, representing the concentration of this compound required to occupy 50% of the oxytocin receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.Low nanomolar (nM) range
Functional Potency (EC50) The concentration of this compound that produces 50% of the maximal response in a functional assay, such as calcium mobilization. A lower EC50 value indicates greater potency.Low to sub-nanomolar (nM) range
Receptor Selectivity The ratio of binding affinity (Ki) for the oxytocin receptor compared to other related receptors, particularly the vasopressin receptors (V1a, V1b, V2). A higher ratio indicates greater selectivity for the OTR.>10-fold selectivity for OTR over V1aR
Experimental Protocols for In Vitro Studies

1. Radioligand Binding Assay for a this compound Ki Value

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the human oxytocin receptor (hOTR).

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hOTR are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled OTR antagonist (e.g., [3H]-vasopressin or a specific radio-labeled OTR antagonist) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture CHO/HEK293 cells expressing hOTR membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radioligand and this compound membrane_prep->incubation filtration Separate bound and free radioligand by filtration incubation->filtration counting Quantify radioactivity filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Workflow for determining the Ki of this compound.

2. Calcium Mobilization Assay for this compound EC50 Value

This protocol describes a functional assay to measure the potency (EC50) of this compound by quantifying its ability to induce intracellular calcium mobilization.

  • Cell Culture: CHO or HEK293 cells stably expressing the hOTR are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Compound Addition: The plate is placed in a fluorescence plate reader capable of kinetic reading. A baseline fluorescence is measured before the addition of varying concentrations of this compound.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response at each concentration of this compound is determined. A dose-response curve is generated by plotting the peak response against the logarithm of the this compound concentration. The EC50 value is calculated by fitting the data to a sigmoidal dose-response model.

Workflow for a Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed CHO/HEK293 cells expressing hOTR dye_loading Load cells with a calcium-sensitive dye cell_seeding->dye_loading baseline Measure baseline fluorescence dye_loading->baseline compound_addition Add varying concentrations of this compound baseline->compound_addition kinetic_read Monitor fluorescence change compound_addition->kinetic_read peak_response Determine peak response kinetic_read->peak_response dose_response Generate dose-response curve peak_response->dose_response ec50 Calculate EC50 dose_response->ec50

Workflow for determining the EC50 of this compound.

Signaling Pathways of the Oxytocin Receptor

This compound, as an oxytocin receptor agonist, is expected to activate the same intracellular signaling cascades as endogenous oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq proteins.[1][2] However, evidence also suggests coupling to Gαi and Gαs proteins under certain conditions, leading to a diversity of cellular responses.[3][4][5]

Primary Gαq Signaling Pathway

G This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Primary Gαq signaling pathway of the oxytocin receptor.

Alternative Gαi and Gαs Signaling

In addition to the canonical Gαq pathway, the oxytocin receptor can also couple to Gαi and Gαs proteins.

  • Gαi Coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαs Coupling: Conversely, Gαs coupling stimulates adenylyl cyclase, leading to an increase in cAMP levels.

The specific G-protein coupling can be cell-type dependent and may be influenced by the conformational state of the receptor induced by different ligands.

In Vivo Studies of this compound

In vivo studies are crucial for evaluating the pharmacokinetic properties, efficacy, and safety of this compound in a whole-organism context. These studies range from preclinical animal models to clinical trials in humans.

Quantitative Data from In Vivo Studies

As with in vitro data, specific quantitative in vivo data for this compound is limited in the public domain. The following table provides a template for the types of pharmacokinetic and pharmacodynamic parameters that are typically determined.

ParameterDescriptionPlaceholder Value
Half-life (t½) The time it takes for the plasma concentration of this compound to decrease by half.Longer than oxytocin (e.g., >30 minutes)
Maximum Concentration (Cmax) The peak plasma concentration of this compound after administration.Dependent on dose and route
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.Dependent on dose and route
Bioavailability The fraction of the administered dose of this compound that reaches the systemic circulation.Higher than oral oxytocin
Behavioral Efficacy Quantitative changes in behavior in animal models (e.g., increased time in open arms of elevated plus maze, increased social interaction time).To be determined
Experimental Protocols for In Vivo Studies

1. Clinical Trial Protocol for Labor Induction with Buccal this compound

This protocol outlines a hypothetical clinical trial to evaluate the efficacy and safety of buccal this compound for the induction of labor.

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: Pregnant women at term requiring labor induction.

  • Intervention:

    • This compound Group: Administration of a buccal tablet containing a specified dose of this compound (e.g., 50 IU). The tablet is placed in the buccal pouch and allowed to dissolve. Dosing may be repeated at specified intervals (e.g., every 30-60 minutes) until adequate uterine contractions are established.

    • Placebo Group: Administration of an identical-looking buccal tablet containing no active drug.

  • Primary Outcome: Time from initiation of treatment to vaginal delivery.

  • Secondary Outcomes:

    • Rate of successful vaginal delivery within 24 hours.

    • Need for oxytocin infusion.

    • Maternal and neonatal adverse events.

  • Monitoring: Continuous monitoring of uterine contractions and fetal heart rate.

2. Preclinical Behavioral Study: The Elevated Plus Maze

This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic-like effects of this compound in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Animals: Adult male rats or mice.

  • Procedure:

    • Animals are administered this compound (at various doses) or a vehicle control, typically via intraperitoneal injection or intranasal administration, a set time before the test (e.g., 30 minutes).

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).

    • The session is recorded by a video camera.

  • Data Analysis: An automated tracking system or a trained observer scores the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Workflow for the Elevated Plus Maze Test

G cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimatization Acclimatize animals to the testing room drug_admin Administer this compound or vehicle acclimatization->drug_admin placement Place animal in the center of the maze drug_admin->placement exploration Allow free exploration for 5 minutes placement->exploration recording Record behavior exploration->recording scoring Score time and entries in open/closed arms recording->scoring statistics Statistical analysis scoring->statistics interpretation Interpret results statistics->interpretation

Workflow for the elevated plus maze test.

3. Preclinical Behavioral Study: The Social Interaction Test

This protocol outlines a social interaction test to evaluate the pro-social effects of this compound in rodents.

  • Apparatus: A three-chambered apparatus with a central chamber and two side chambers.

  • Animals: Adult male or female mice.

  • Procedure:

    • Habituation: The test mouse is placed in the central chamber and allowed to explore all three chambers for a set period.

    • Sociability Test: An unfamiliar mouse (stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other side chamber. The test mouse is placed back in the central chamber and the time spent in each side chamber and interacting with each cage is recorded.

    • Social Novelty Test: A new unfamiliar mouse (stranger 2) is placed in the previously empty cage. The test mouse is again placed in the central chamber and the time spent interacting with the familiar mouse (stranger 1) versus the novel mouse (stranger 2) is recorded.

  • Drug Administration: this compound or vehicle is administered before the test.

  • Data Analysis: The primary measures are the time spent in the chamber with the stranger mouse versus the empty cage (sociability) and the time spent with the novel stranger versus the familiar stranger (social novelty).

  • Interpretation: An increased preference for the chamber with the stranger mouse and for the novel stranger are indicative of pro-social effects.

Conclusion

This compound presents a promising therapeutic potential due to its enhanced pharmacokinetic profile compared to native oxytocin. The in vitro and in vivo methodologies described in this guide provide a framework for the comprehensive evaluation of its pharmacological properties. While a significant amount of research has been conducted on oxytocin and its receptor, further studies specifically focused on this compound are required to fully elucidate its quantitative pharmacological parameters and to support its clinical development for various indications. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers and drug development professionals engaged in the study of this intriguing molecule.

References

Demoxytocin: A Technical Whitepaper on the Synthetic Analogue of Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin, also known as desamino-oxytocin, is a synthetic analogue of the neurohypophysial hormone oxytocin. Structurally, it differs from oxytocin by the removal of the N-terminal amino group from the cysteine residue at position 1. This seemingly minor modification confers significant alterations to its pharmacokinetic and pharmacodynamic profile, enhancing its therapeutic potential. This document provides a comprehensive technical overview of this compound, focusing on its synthesis, mechanism of action, receptor binding affinity, functional efficacy, and pharmacokinetic properties in comparison to native oxytocin.

Chemical Structure and Synthesis

The primary structural difference between oxytocin and this compound lies in the N-terminus. In this compound, the free amino group of the first half-cystine residue is replaced by a hydrogen atom. This modification makes this compound more resistant to degradation by aminopeptidases.

2.1 Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted methodology for producing peptides. The following provides a generalized protocol based on standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Synthesis of this compound
  • Resin Preparation: A suitable solid support, such as a Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine for the first amino acid coupling.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Glycine) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then coupled to the resin.

  • Iterative Cycles: The process of deprotection and coupling is repeated for each subsequent amino acid in the this compound sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu)). The final N-terminal residue is 3-mercaptopropionic acid, which lacks the amino group.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Cyclization: The linear peptide is then subjected to an oxidation reaction to form the disulfide bridge between the cysteine and the mercaptopropionic acid residue, resulting in the cyclic structure of this compound.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound, like oxytocin, exerts its effects by binding to the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the OTR initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the activated OTR to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium stores. The increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Figure 1. Oxytocin Receptor Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data comparing this compound (desamino-oxytocin) and oxytocin.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeIC50 (nM)Source
[Mpa(1),L-Tic(7)]OT (deamino analogue)Human Oxytocin ReceptorRadioligand Binding103[1]
[L-Tic(7)]OT (amino analogue)Human Oxytocin ReceptorRadioligand Binding130[1]

Note: Data for direct comparison of this compound and oxytocin Ki/Kd values from a single study is limited. The provided data on analogues suggests that deamination can slightly increase binding affinity.[1]

Table 2: Pharmacokinetic Parameters

CompoundParameterValueSpeciesSource
This compound (Desamino-oxytocin)Elimination Rate ConstantConsiderably lower than oxytocinRat[2]
OxytocinElimination Half-life (intravenous)~3-5 minutesHuman
OxytocinBioavailability (buccal/sublingual)Very low and variableHuman

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

5.1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Myometrial tissue from a suitable species (e.g., human, rat) is homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the oxytocin receptors. The membrane pellet is washed and resuspended in an assay buffer.

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled oxytocin analogue (e.g., [³H]-oxytocin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or oxytocin).

  • Incubation: The plate is incubated at a specific temperature (e.g., 22°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Figure 2. Radioligand Binding Assay Workflow

5.2 In Vitro Uterine Contraction Assay

This functional assay measures the ability of a compound to stimulate uterine smooth muscle contraction.[3][4][5][6]

Experimental Protocol: Isolated Uterine Tissue Bath
  • Tissue Preparation: A strip of myometrial tissue is dissected from a non-pregnant or pregnant uterus (e.g., from a rat or a human biopsy) and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period until spontaneous contractions stabilize.

  • Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound or oxytocin to the organ bath at set intervals.

  • Measurement of Contraction: The contractile force of the uterine strip is measured isometrically using a force-displacement transducer and recorded.

  • Data Analysis: The amplitude and frequency of contractions are measured. The contractile response is typically expressed as a percentage of the maximal response to a standard agonist (e.g., potassium chloride or a high concentration of oxytocin). The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is then determined.

Figure 3. Uterine Contraction Assay Workflow

Conclusion

This compound represents a valuable synthetic analogue of oxytocin with a potentially improved therapeutic profile. Its resistance to enzymatic degradation suggests a longer duration of action compared to the native hormone. While direct comparative quantitative data on receptor binding and functional efficacy is not extensively available in single studies, the existing evidence points towards similar, if not slightly enhanced, receptor affinity. The detailed experimental protocols provided herein offer a framework for further comparative studies to fully elucidate the pharmacological nuances of this compound and solidify its role in clinical applications. Further research focusing on direct, head-to-head comparisons of this compound and oxytocin in human subjects is warranted to precisely define its relative potency, efficacy, and pharmacokinetic advantages.

References

The Physiological Effects of Buccal Administration of Demoxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Introduction

Demoxytocin, a synthetic analogue of the neurohypophysial hormone oxytocin, has been utilized in clinical practice for its potent oxytocic properties.[1][2] Structurally, it is desamino-oxytocin, where the N-terminal cysteine's amino group is replaced by a hydrogen atom. This modification confers a longer plasma half-life and greater potency compared to native oxytocin.[1] Administered as a buccal tablet, this compound offers a non-invasive route that bypasses first-pass metabolism, potentially leading to improved bioavailability and a more rapid onset of action.[3] This technical guide provides a comprehensive overview of the physiological effects of buccally administered this compound, with a focus on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties.

Pharmacokinetics of Buccal this compound

Table 1: Pharmacokinetic Parameters of Buccal this compound

ParameterDescriptionValueSource
Cmax Maximum (peak) plasma concentrationData not available
Tmax Time to reach CmaxData not available
AUC Area under the plasma concentration-time curveData not available
Bioavailability Fraction of administered dose reaching systemic circulationData not available
Half-life (t½) Time for plasma concentration to reduce by halfLonger than oxytocin[1]

Note: The lack of specific quantitative data highlights a significant research gap in the clinical pharmacology of buccal this compound.

Physiological Effects and Pharmacodynamics

This compound exerts its physiological effects primarily through its agonistic activity at oxytocin receptors, which are G-protein coupled receptors.[1][7] The activation of these receptors initiates a cascade of intracellular signaling events, leading to various physiological responses.

Uterine Contraction and Labor Induction

The most well-documented physiological effect of this compound is the stimulation of uterine smooth muscle contraction, making it effective for the induction and augmentation of labor.[1][8][9][10]

  • Mechanism of Action: Upon binding to oxytocin receptors on myometrial cells, this compound activates the phospholipase C signaling pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to muscle contraction.[7]

G This compound Buccal this compound OTR Oxytocin Receptor (Myometrium) This compound->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase Increased Intracellular Ca²⁺ Ca2_release->Ca2_increase Contraction Uterine Contraction Ca2_increase->Contraction Leads to G cluster_0 Patient Selection cluster_1 Randomization & Blinding cluster_2 Treatment Administration cluster_3 Monitoring & Data Collection cluster_4 Data Analysis A Pregnant women at term requiring labor induction B Inclusion/Exclusion Criteria Assessment (e.g., gestational age, cervical score, contraindications) A->B C Random assignment to treatment groups B->C D Double-blinding of patients and investigators C->D E Group 1: Buccal this compound (e.g., 50 IU every 30 min) D->E F Group 2: Placebo or Active Comparator (e.g., IV Oxytocin) D->F G Continuous monitoring of uterine contractions (Tocodynamometry or IUPC) E->G F->G H Fetal heart rate monitoring G->H I Assessment of cervical dilation and effacement H->I J Recording of time to delivery and mode of delivery I->J K Adverse event monitoring J->K L Statistical comparison of outcomes between groups K->L G cluster_0 Participant Recruitment cluster_1 Study Design cluster_2 Outcome Measures cluster_3 Analysis A Postpartum women with lactation difficulties B Informed consent and baseline assessment of milk supply A->B C Crossover or parallel-group design B->C D Treatment phase: Buccal this compound C->D E Control phase: Placebo C->E F Measurement of milk volume (e.g., test weighing, breast pump) D->F E->F G Maternal and infant questionnaires on breastfeeding satisfaction F->G H Analysis of milk composition (optional) G->H I Monitoring for adverse effects in mother and infant H->I J Comparison of milk volume and other outcomes between treatment and control phases/groups I->J

References

Demoxytocin's Impact on Uterine Contractions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demoxytocin, a synthetic analogue of the neurohypophysial hormone oxytocin, has long been recognized for its potent uterotonic activity. This technical guide provides an in-depth examination of the pharmacological effects of this compound on uterine contractions, with a focus on its mechanism of action, receptor interaction, and comparative potency to oxytocin. This document synthesizes available data into a structured format, presents detailed experimental protocols for the evaluation of uterotonic agents, and visualizes key pathways and workflows to support further research and development in obstetrics and gynecology.

Introduction

This compound, also known as deamino-oxytocin, is a synthetic peptide that differs from endogenous oxytocin by the removal of the N-terminal amino group from the cysteine residue at position 1. This modification confers increased resistance to enzymatic degradation, resulting in a longer plasma half-life and enhanced potency compared to native oxytocin.[1] Like oxytocin, this compound exerts its physiological effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium of the uterus.[1] Activation of the OTR is the primary mechanism for initiating and augmenting uterine contractions during labor. This guide delves into the specifics of this compound's interaction with the uterine muscle, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of Uterotonic Activity

The uterotonic potency of this compound has been evaluated in various in vitro and in vivo models. While modern, direct comparative studies providing precise EC50 and receptor binding affinity (Ki/Kd) values for this compound are limited in the publicly available literature, historical studies provide valuable insights into its enhanced activity compared to oxytocin.

Table 1: Comparative Uterotonic Potency of this compound and Oxytocin

CompoundAnimal Model/TissuePotency Ratio (this compound vs. Oxytocin)Reference
This compoundHuman Puerperal Uterus~1.6[2]
This compoundCat Uterus (in situ)2.0[2]

Table 2: Reference Data - Binding Affinity of Oxytocin for the Oxytocin Receptor

LigandReceptorCell TypeBinding Affinity (Kd)Reference
OxytocinOxytocin ReceptorHuman Myometrial Cells1.6 nM

Signaling Pathway of this compound-Induced Uterine Contractions

The mechanism of action for this compound is understood to be analogous to that of oxytocin, involving the activation of the Gq/11 G-protein pathway upon binding to the oxytocin receptor. This initiates a signaling cascade that culminates in the contraction of myometrial smooth muscle cells.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Stores (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_P Phosphorylated Myosin Light Chain MLCK->Myosin_P Phosphorylates Contraction Uterine Contraction Myosin_P->Contraction

Caption: Signaling cascade of this compound-induced uterine contraction.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro assessment of this compound's effects on uterine tissue.

In Vitro Uterine Contraction Assay (Organ Bath)

This protocol details the measurement of isometric contractions of isolated uterine muscle strips.

1. Tissue Preparation:

  • Obtain myometrial biopsies from consenting patients undergoing cesarean section.
  • Immediately place the tissue in cooled, oxygenated physiological salt solution (PSS).
  • Under a dissecting microscope, carefully dissect the myometrium from the serosa and endometrium.
  • Cut longitudinal muscle strips of approximately 10 mm in length and 2-3 mm in width.

2. Mounting and Equilibration:

  • Mount the muscle strips in individual organ baths containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
  • Apply an initial tension of 2 mN and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes.
  • Spontaneous contractions should develop during this period.

3. Experimental Procedure:

  • Once a stable baseline of spontaneous contractions is achieved, a cumulative concentration-response curve can be generated.
  • Add this compound or oxytocin in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the organ bath at set intervals (e.g., every 15 minutes or once the response to the previous concentration has stabilized).
  • Record the contractile activity, including the frequency, amplitude, and duration of contractions.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions for each concentration.

  • The integral of contractile activity over time can also be calculated.

  • Construct concentration-response curves and calculate the EC50 (the concentration that produces 50% of the maximal response) for each compound.

    G cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Biopsy Myometrial Biopsy Dissection Dissect Muscle Strips Biopsy->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration CRC Cumulative Concentration- Response Curve Equilibration->CRC Recording Record Contractions CRC->Recording Analysis Analyze Frequency, Amplitude, Integral Recording->Analysis EC50 Calculate EC50 Analysis->EC50

    Caption: Experimental workflow for an in vitro uterine contraction assay.

Radioligand Binding Assay for Oxytocin Receptor

This protocol describes a method to determine the binding affinity of this compound for the oxytocin receptor.

1. Membrane Preparation:

  • Homogenize myometrial tissue or cells expressing the oxytocin receptor in a cold buffer (e.g., Tris-HCl with protease inhibitors).
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation with a constant concentration of a radiolabeled oxytocin analogue (e.g., [³H]-oxytocin).
  • Add increasing concentrations of unlabeled this compound (the competitor).
  • To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled oxytocin.
  • Incubate the plate at a specific temperature (e.g., 22°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
  • Wash the filters quickly with cold assay buffer to remove any unbound radioligand.
  • Place the filters in scintillation vials with scintillation fluid.
  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor.
  • Plot the specific binding as a function of the log concentration of this compound.
  • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the binding affinity (Ki) of this compound for the oxytocin receptor using the Cheng-Prusoff equation.

Conclusion

This compound is a potent uterotonic agent that acts as an agonist at the oxytocin receptor. Its modified structure confers a longer half-life and increased potency compared to endogenous oxytocin. The signaling pathway and mechanism of action are believed to be identical to that of oxytocin, leading to an increase in intracellular calcium and subsequent myometrial contraction. While precise, modern quantitative data on its receptor binding affinity and in vitro potency are not extensively available, historical data consistently indicate its enhanced uterotonic effects. The experimental protocols detailed in this guide provide a framework for future comparative studies to further elucidate the pharmacological profile of this compound and other oxytocin analogues. Such research is crucial for the development of improved therapeutics for the management of labor and other obstetric conditions.

References

Exploring the Therapeutic Potential of Demoxytocin for Psychological Disorders: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The neuropeptide oxytocin is a critical modulator of social cognition, emotional regulation, and stress response, making the oxytocinergic system a compelling target for therapeutic intervention in psychological disorders. However, the clinical utility of exogenous oxytocin is hampered by its poor metabolic stability and unfavorable pharmacokinetic profile. Demoxytocin, a synthetic analogue of oxytocin, overcomes these limitations with enhanced potency and a longer half-life. This technical guide synthesizes the current understanding of this compound, outlining its pharmacological advantages, mechanism of action, and the strong theoretical rationale for its development as a novel treatment for disorders characterized by social deficits and emotional dysregulation, such as anxiety, depression, and autism spectrum disorders. While direct clinical evidence in psychiatric populations is nascent, this paper details the preclinical framework for evaluating its efficacy and presents the key signaling pathways involved, providing a roadmap for future research and development.

Introduction: The Promise of the Oxytocinergic System

The nine-amino-acid peptide oxytocin is well-established for its peripheral roles in parturition and lactation.[1] In the central nervous system, it acts as a neuromodulator in key brain regions associated with emotion and social behavior, including the amygdala and hypothalamus.[2] Its administration has been shown to increase trust, enhance the recognition of emotional cues, and reduce anxiety-like behaviors.[3] This has spurred significant interest in its therapeutic potential for psychiatric conditions.[4] However, native oxytocin has a very short half-life and is rapidly degraded by peptidases, necessitating intravenous or intranasal administration with limited and variable efficacy.

This compound (also known as deamino-oxytocin) is a synthetic analogue designed for greater metabolic stability.[5] By replacing the N-terminal cysteine with β-mercaptopropionic acid, this compound is resistant to aminopeptidase degradation, resulting in a longer duration of action and higher potency compared to native oxytocin.[1][5] These superior pharmacological properties make this compound a more viable clinical candidate for targeting the oxytocinergic system.

Pharmacological Profile: this compound vs. Oxytocin

This compound's primary advantage lies in its improved pharmacokinetic and pharmacodynamic profile. It acts as a potent agonist at the oxytocin receptor (OXTR), initiating the same signaling cascades as the endogenous peptide but with greater stability.[5][6]

ParameterOxytocinThis compoundAdvantage of this compound
Structure 9-amino acid cyclic peptideSynthetic analogue with N-terminal deaminationHigh resistance to enzymatic degradation by aminopeptidases.[5]
Half-life Short (approx. 3-10 minutes in plasma)Significantly longer than oxytocinAllows for more stable therapeutic levels and less frequent dosing.[5]
Potency StandardMore potent than oxytocinLower doses may be required to achieve therapeutic effect.[5]
Administration Intravenous, Intramuscular, IntranasalBuccal, Sublingual, IntranasalNon-invasive administration improves patient compliance and bypasses first-pass metabolism.[4][5]
Metabolism Rapidly degraded by peptidases in liver and kidneysMore resistant to degradationIncreased bioavailability and duration of action.

Table 1: Comparative Pharmacological Profile of Oxytocin and this compound.

Mechanism of Action and Cellular Signaling

This compound exerts its effects by binding to and activating the oxytocin receptor (OXTR), a Class A G-protein-coupled receptor (GPCR).[4] OXTR activation initiates a complex network of intracellular signaling pathways, primarily through coupling with Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade is fundamental to many of oxytocin's physiological and behavioral effects.

OXTR_Signaling_Pathway cluster_membrane Plasma Membrane OXTR OXTR (GPCR) G_protein Gαq/11 OXTR->G_protein Activates This compound This compound This compound->OXTR Binds PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Releases Ca²⁺ Cellular_Response Cellular Responses (e.g., Neuromodulation, Anxiolysis) Ca_release->Cellular_Response Modulates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Cellular_Response Leads to

Figure 1: Simplified OXTR signaling cascade initiated by this compound.

Rationale for Development in Psychological Disorders

The rationale for investigating this compound stems from the convergence of oxytocin's known neurobehavioral effects and this compound's superior pharmacological properties. The oxytocinergic system is implicated in the pathophysiology of several disorders, making it a prime therapeutic target.

Rationale_Diagram cluster_problem Clinical Challenge cluster_target Biological Target cluster_solution Therapeutic Approach Anxiety Anxiety Disorders OXT_System Dysfunctional Oxytocinergic System Anxiety->OXT_System linked to Depression Depression Depression->OXT_System linked to Social_Deficits Social Deficits (e.g., in ASD) Social_Deficits->OXT_System linked to OXT Native Oxytocin (Pro-social, Anxiolytic) OXT_System->OXT modulated by Limitations Limitations: - Short Half-life - Poor Stability - Invasive Delivery OXT->Limitations This compound This compound (Stable, Potent Analogue) OXT->this compound improved upon by This compound->Anxiety potential treatment for This compound->Depression potential treatment for This compound->Social_Deficits potential treatment for

Figure 2: Logical rationale for developing this compound for psychological disorders.

Preclinical Evaluation Framework

While preclinical studies focusing specifically on this compound for psychological indications are limited, a well-established framework exists for evaluating oxytocin analogues. The following protocols for the Forced Swim Test (FST) and Open Field Test (OFT) are standard for assessing antidepressant and anxiolytic potential, respectively, in rodent models.

Experimental Protocols

A. Forced Swim Test (FST) for Depressive-like Behavior This test is a model of behavioral despair, where antidepressant compounds typically reduce the duration of immobility.[7]

  • Apparatus: A transparent cylindrical glass container (40-50 cm high, 18-20 cm diameter) filled with water (25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom.[8][9]

  • Subjects: Male mice or rats, grouped (n=8-10 per group) for control (vehicle) and treatment (this compound) arms.

  • Procedure:

    • Acclimation: Animals are transported to the testing room at least 30 minutes prior to the experiment.[7]

    • Administration: this compound or vehicle is administered via the appropriate route (e.g., intraperitoneal, sublingual) 30-60 minutes before the test.

    • Test Session: Each animal is placed individually into the water-filled cylinder for a 6-minute session.[9] The session is typically recorded by a video camera.

    • Scoring: The last 4 minutes of the session are analyzed.[7] An observer, blind to the treatment conditions, scores the duration of immobility (the animal makes only minimal movements to keep its head above water).[10]

  • Primary Endpoint: Duration of immobility (seconds). A significant decrease in immobility time in the this compound group compared to the control group suggests an antidepressant-like effect.

B. Open Field Test (OFT) for Anxiety-like Behavior and Locomotion This test assesses anxiety and exploratory behavior by leveraging the conflict between a rodent's tendency to explore a novel environment and its aversion to open, brightly lit spaces.[11]

  • Apparatus: A square arena (e.g., 100x100 cm for rats, 50x50 cm for mice) with walls to prevent escape. The floor is divided into a grid of equal squares, defining a "center" zone and a "peripheral" zone.[12]

  • Subjects: Male mice or rats, grouped as described for the FST.

  • Procedure:

    • Acclimation: Animals are habituated to the testing room for at least 30 minutes. The apparatus is cleaned with a 70% ethanol solution between trials to eliminate olfactory cues.[13]

    • Administration: this compound or vehicle is administered 30-60 minutes before the test.

    • Test Session: Each animal is placed in the center of the arena and allowed to explore freely for 5-10 minutes. Behavior is recorded using a video tracking system (e.g., AnyMaze, EthoVision).[11][14]

  • Primary Endpoints:

    • Anxiety: Time spent in the center zone, number of entries into the center zone. An increase in these parameters suggests an anxiolytic effect.[15]

    • Locomotion: Total distance traveled, number of line crossings. This is measured to ensure that effects on center time are not due to general hyperactivity or sedation.[15]

Experimental Workflow and Data Visualization

The process for preclinical evaluation follows a standardized workflow from subject preparation to data analysis.

Preclinical_Workflow cluster_setup Phase 1: Setup cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Animal Model Selection (e.g., Male Wistar Rats) A2 Acclimation & Habituation A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Drug Administration (Vehicle vs. This compound) A3->B1 B2 Behavioral Testing (e.g., FST, OFT) B1->B2 C1 Video Scoring & Data Extraction B2->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpretation of Results C2->C3

Figure 3: Standard workflow for a preclinical behavioral pharmacology study.

Future Directions and Clinical Outlook

The compelling preclinical rationale and superior pharmacological profile of this compound warrant its investigation in human clinical trials for psychological disorders. To date, such trials are conspicuously lacking. Future research should prioritize:

  • Phase I Trials: To establish the safety, tolerability, and pharmacokinetic profile of buccal or intranasal this compound in healthy human volunteers.

  • Phase II Proof-of-Concept Trials: To evaluate the efficacy of this compound in specific patient populations, such as individuals with Social Anxiety Disorder, Major Depressive Disorder, or Autism Spectrum Disorder. Endpoints should include validated clinical scales and objective measures of social cognition (e.g., facial emotion recognition tasks, eye-tracking).

  • Biomarker Development: Investigating central nervous system target engagement through functional neuroimaging (fMRI) to observe this compound's effects on amygdala reactivity and other relevant neural circuits.

Conclusion

This compound represents a significant refinement of oxytocin as a therapeutic agent. Its enhanced stability, potency, and non-invasive delivery routes make it an attractive candidate for modulating the oxytocinergic system to treat psychological disorders. While direct evidence for its efficacy in this context remains to be established, the extensive research on oxytocin's role in social behavior and mood provides a strong foundation for its clinical development. Rigorous preclinical and clinical studies are now required to translate the clear therapeutic potential of this compound into a validated treatment for patients in need.

References

Methodological & Application

Sensitive and Robust Quantification of Demoxytocin in Human Plasma Using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Demoxytocin in human plasma. This compound, a synthetic analog of oxytocin, exhibits enhanced stability and a longer biological half-life, making it a molecule of significant interest in pharmaceutical development.[1][2] The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol offers excellent sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a synthetic peptide analog of the neurohormone oxytocin.[1] It is structurally modified by replacing the N-terminal cysteine with β-mercaptopropionic acid, a change that confers resistance to enzymatic degradation and thus a longer half-life compared to native oxytocin.[1] These properties make this compound a valuable therapeutic candidate for various clinical applications, including the induction of labor and the promotion of lactation.[2]

Accurate and sensitive quantification of this compound in biological matrices is crucial for its clinical development. LC-MS/MS has become the gold standard for the bioanalysis of peptides due to its high selectivity and sensitivity. This application note provides a detailed protocol for a validated LC-MS/MS method for this compound detection in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Ammonium hydroxide

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the SIL-IS in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create working solutions for calibration standards and quality controls.

  • Calibration Standards and QCs: Spike appropriate volumes of the working solutions into blank human plasma to obtain calibration standards ranging from 1 pg/mL to 1000 pg/mL and QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration of 100 pg/mL.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 20 µL of the SIL-IS working solution and vortex. Add 600 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.

  • Elution: Elute this compound and the SIL-IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Conditions

Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • The precursor ion for this compound is [M+H]+, which has a theoretical m/z of 992.2.

    • Product ions would be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Likely fragment ions would result from the cleavage of the peptide backbone.

  • Collision Gas: Argon.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range1 - 1000 pg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 pg/mL
Lower Limit of Quantification (LLOQ)1 pg/mL

Table 2: Accuracy and Precision

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low3< 15< 1585 - 115
Medium50< 15< 1585 - 115
High800< 15< 1585 - 115

Mandatory Visualizations

Oxytocin Receptor Signaling Pathway

This compound, as an analog of oxytocin, is expected to activate the same signaling pathway. It binds to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[] This cascade ultimately leads to various physiological effects, such as smooth muscle contraction.[]

G Oxytocin Receptor Signaling Pathway This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., Smooth Muscle Contraction) Ca2_release->Physiological_Effects PKC->Physiological_Effects

Caption: Oxytocin Receptor Signaling Pathway

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below. It encompasses sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.

G LC-MS/MS Experimental Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample (200 µL) Spike_IS Spike Internal Standard (this compound-d5) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (4% Phosphoric Acid) Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (Oasis HLB) Protein_Precipitation->SPE Elution Elution (Acetonitrile) SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results (Concentration in pg/mL) Quantification->Results

Caption: LC-MS/MS Experimental Workflow

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol, including a robust solid-phase extraction and optimized chromatographic and mass spectrometric conditions, is well-suited for regulated bioanalysis in support of clinical and preclinical studies of this compound.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Demoxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Demoxytocin, a long-acting synthetic analogue of the neurohypophysial hormone oxytocin, via solid-phase peptide synthesis (SPPS). This compound is characterized by the replacement of the N-terminal cysteine with a 3-mercaptopropionic acid (Mpa) residue, conferring enhanced stability against enzymatic degradation. The protocols outlined herein utilize the widely adopted fluorenylmethyloxycarbonyl (Fmoc) protection strategy. This guide covers the entire workflow, from resin preparation and peptide chain assembly to cleavage, cyclization, and purification, and includes representative data and troubleshooting guidelines.

Introduction

This compound (Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) is a potent oxytocic agent with applications in both clinical settings and basic research. Its synthesis via SPPS offers a reliable and efficient method for obtaining high-purity peptide. The Fmoc-based strategy provides a robust approach, utilizing a base-labile α-amino protecting group that allows for orthogonal side-chain protection with acid-labile groups. This document serves as a comprehensive resource for researchers undertaking the synthesis of this compound.

Materials and Reagents

ReagentSupplier (Example)Grade
Rink Amide AM resin (100-200 mesh)Sigma-AldrichSynthesis Grade
Fmoc-Gly-OHChem-ImpexPeptide Synthesis Grade
Fmoc-Leu-OHChem-ImpexPeptide Synthesis Grade
Fmoc-Pro-OHChem-ImpexPeptide Synthesis Grade
Fmoc-Cys(Trt)-OHChem-ImpexPeptide Synthesis Grade
Fmoc-Asn(Trt)-OHChem-ImpexPeptide Synthesis Grade
Fmoc-Gln(Trt)-OHChem-ImpexPeptide Synthesis Grade
Fmoc-Ile-OHChem-ImpexPeptide Synthesis Grade
Fmoc-Tyr(tBu)-OHChem-ImpexPeptide Synthesis Grade
Mpa(Trt)-OHChem-ImpexPeptide Synthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichSynthesis Grade
Oxyma PureSigma-AldrichSynthesis Grade
PiperidineSigma-AldrichACS Reagent
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide Synthesis Grade
Dichloromethane (DCM)Sigma-AldrichACS Reagent
Trifluoroacetic acid (TFA)Sigma-AldrichReagentPlus®, ≥99%
Triisopropylsilane (TIS)Sigma-Aldrich99%
1,2-Ethanedithiol (EDT)Sigma-Aldrich98%
Diethyl etherSigma-AldrichACS Reagent
Acetonitrile (ACN)Sigma-AldrichHPLC Grade
Ammonium BicarbonateSigma-AldrichACS Reagent
Hydrogen Peroxide (H₂O₂)Sigma-Aldrich30% (w/w) in H₂O, ACS Reagent

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Linear this compound

This protocol describes the assembly of the linear peptide on a Rink Amide resin using a manual or automated peptide synthesizer.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to the resin substitution) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF (5 x 1 min).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence: Gly, Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), and finally Mpa(Trt).

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling step, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation:

  • Prepare the cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% EDT. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).

  • A white precipitate of the crude linear peptide should form.

5. Isolation and Drying:

  • Centrifuge the ether suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Cyclization of Linear this compound

This protocol describes the formation of the intramolecular disulfide bond to yield cyclic this compound.

1. Peptide Dissolution:

  • Dissolve the crude linear peptide in an aqueous buffer, such as 0.1 M ammonium bicarbonate, at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization. Adjust the pH of the solution to 8.0-8.5 with a dilute base (e.g., 0.1 M NH₄OH).

2. Oxidation:

  • Add a mild oxidizing agent, such as 3% hydrogen peroxide, dropwise to the peptide solution while stirring.

  • Alternatively, air oxidation can be achieved by stirring the solution vigorously in an open flask for 24-48 hours.

  • Monitor the reaction for the disappearance of the linear peptide and the appearance of the cyclized product using RP-HPLC.

3. Quenching (if using H₂O₂):

  • Once the cyclization is complete, quench any remaining H₂O₂ by adding a small amount of methionine or by acidifying the solution with acetic acid.

4. Lyophilization:

  • Freeze the solution and lyophilize to obtain the crude cyclized this compound.

Protocol 4: Purification and Analysis

1. Purification:

  • Purify the crude cyclized peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A typical gradient is 10-40% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.

2. Analysis:

  • Pool the fractions containing the pure product and lyophilize.

  • Characterize the final product by analytical RP-HPLC to determine purity and by mass spectrometry to confirm the molecular weight.

Quantitative Data Summary

ParameterTypical Value
Resin Substitution0.4 - 0.7 mmol/g
Coupling Efficiency> 99% (per step)
Crude Peptide Yield70 - 85%
Purity of Crude Peptide50 - 70%
Final Yield after Purification15 - 30%
Final Purity> 98%

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cleavage Cleavage & Deprotection cluster_cyclization Cyclization cluster_purification Purification & Analysis Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Repeat for each AA Wash2 DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Dissolution Dissolve in Buffer (pH 8-8.5) Precipitation->Dissolution Oxidation Oxidation (e.g., H2O2) Dissolution->Oxidation HPLC Preparative RP-HPLC Oxidation->HPLC Analysis Analysis (LC-MS) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Oxytocin_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Binding G_protein Gq/11 OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response MAPK MAPK Cascade PKC->MAPK Activation MAPK->Cellular_Response

Caption: Simplified signaling pathway of the Oxytocin Receptor.

Purification of Synthetic Demoxytocin using Reverse-Phase HPLC: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of synthetic Demoxytocin, a cyclic nonapeptide analogue of oxytocin, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). The presented protocol is designed to efficiently separate the target peptide from process-related impurities, yielding high-purity this compound suitable for research and pharmaceutical development. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow to guide researchers through the purification process.

Introduction

This compound is a synthetic analogue of the neurohypophysial hormone oxytocin.[1] Due to its potential therapeutic applications, the production of high-purity synthetic this compound is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides.[2][3][4] This method separates molecules based on their hydrophobicity, allowing for the effective removal of deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. This application note provides a detailed protocol for the purification of synthetic this compound using a C18 stationary phase and a water/acetonitrile mobile phase gradient.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific impurity profile of the crude synthetic this compound.

1. Materials and Reagents

  • Crude synthetic this compound

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reverse-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Preparative HPLC system with a gradient pump and UV detector

2. Sample Preparation

  • Dissolve the crude synthetic this compound in a minimal amount of Mobile Phase A (see below) to create a concentrated stock solution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Conditions

The following HPLC conditions have been optimized for the purification of oxytocin and are expected to provide a good starting point for this compound.

ParameterCondition
Column C18 Reverse-Phase, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Flow Rate 15.0 mL/min
Detection UV at 220 nm
Column Temperature Ambient
Injection Volume Dependent on column loading capacity and sample concentration
Gradient See Table 2

Table 1: HPLC Parameters

4. Gradient Elution Profile

Time (minutes)% Mobile Phase B
020
520
3550
40100
45100
5020
6020

Table 2: Gradient Elution Program

5. Fraction Collection and Analysis

  • Collect fractions corresponding to the main this compound peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the purified this compound powder.

Data Presentation

The following table represents typical data that can be obtained from the analytical HPLC analysis of the crude and purified this compound. Retention times and peak areas will vary depending on the specific chromatographic conditions and the impurity profile of the crude sample.

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude this compound
Impurity 112.55.2
Impurity 214.88.1
This compound 18.2 85.3 ~85%
Impurity 320.11.4
Purified this compound
This compound 18.2 >98.5 >98.5%

Table 3: Example of Purification Data

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of synthetic this compound.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Processing dissolve Dissolve Crude Peptide filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject onto Preparative Column filter_sample->inject gradient Gradient Elution inject->gradient detect UV Detection (220 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool lyophilize Lyophilization pool->lyophilize final_product final_product lyophilize->final_product Purified this compound

Caption: Workflow for the purification of synthetic this compound.

Conclusion

The reverse-phase HPLC method described in this application note provides an effective and reproducible protocol for the purification of synthetic this compound. By following the detailed experimental procedure, researchers can achieve high purity of the target peptide, which is essential for subsequent in vitro and in vivo studies. The provided workflow and data tables serve as a valuable resource for scientists and professionals involved in peptide synthesis and drug development.

References

Application Notes and Protocols: Determining Demoxytocin Affinity for the Oxytocin Receptor via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including uterine contractions, lactation, and social bonding.[1][2] Its involvement in both peripheral and central nervous system functions makes it a significant target for drug discovery and development.[2][3] Demoxytocin is a synthetic analogue of oxytocin, and determining its binding affinity for the OTR is a critical step in characterizing its pharmacological profile.

This document provides a detailed protocol for determining the binding affinity of this compound for the human oxytocin receptor using a radioligand binding assay. This technique remains a sensitive and quantitative method for measuring ligand-receptor interactions in vitro.[4][5] The protocol will cover membrane preparation from cells expressing the recombinant human oxytocin receptor, the execution of competition radioligand binding assays, and the subsequent data analysis to determine the inhibition constant (Ki) of this compound.

Signaling Pathway of the Oxytocin Receptor

The oxytocin receptor is a class A GPCR that primarily couples to Gαq/11 proteins.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor Gq Gαq/11 OTR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse Oxytocin Oxytocin/ This compound Oxytocin->OTR

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

This section details the necessary steps for preparing materials and conducting the radioligand binding assay.

I. Membrane Preparation from Recombinant Cells

This protocol describes the preparation of crude membrane fractions from cells stably expressing the human oxytocin receptor.

Materials:

  • Cells expressing recombinant human oxytocin receptor

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors

  • Cryopreservation Buffer: Lysis buffer with 10% sucrose

  • Phosphate Buffered Saline (PBS)

  • Centrifuge and appropriate tubes

  • Homogenizer (e.g., Dounce or Polytron)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[7]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final pellet in Cryopreservation Buffer.[7]

  • Determine the protein concentration of the membrane preparation using a BCA assay or similar method.

  • Aliquot the membrane preparation and store at -80°C until use.[1][7]

II. Radioligand Competition Binding Assay

This protocol outlines the procedure for a competition binding assay to determine the affinity of this compound for the oxytocin receptor using a radiolabeled ligand, such as [3H]-Oxytocin or a suitable iodinated antagonist like [125I]-ornithine vasotocin antagonist ([125I]-OVTA).[1][8]

Materials:

  • Prepared oxytocin receptor membranes

  • Radioligand (e.g., [3H]-Oxytocin)

  • Unlabeled this compound

  • Unlabeled oxytocin (for defining non-specific binding)

  • Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates (non-binding surface for incubation)

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[1][7]

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Thaw the membrane preparation on ice and resuspend in Assay Binding Buffer to the desired concentration (e.g., 3-20 µg protein per well for cell membranes).[7]

  • Prepare serial dilutions of unlabeled this compound in Assay Binding Buffer.

  • In a 96-well incubation plate, add in the following order:

    • 150 µL of the membrane suspension.[7]

    • 50 µL of the competing test compound (this compound dilutions) or buffer (for total binding) or a high concentration of unlabeled oxytocin (e.g., 1 µM) for non-specific binding.[7]

    • 50 µL of the radioligand solution at a constant concentration (typically at or below its Kd).[7]

  • The final assay volume is 250 µL.[7]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7] The optimal incubation time and temperature should be determined empirically.[9]

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate.[1][7]

  • Wash the filters three to four times with ice-cold Wash Buffer.[1][7]

  • Dry the filter plate for 30 minutes at 50°C.[7]

  • Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[7]

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Membranes Receptor Membranes Incubation Incubation in 96-well plate Membranes->Incubation Radioligand Radioligand ([³H]-Oxytocin) Radioligand->Incubation Competitor Competitor (this compound) Competitor->Incubation Filtration Vacuum Filtration (GF/C filter plate) Incubation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Counting Scintillation Counting Drying->Counting Analysis Data Analysis (IC₅₀ and Ki determination) Counting->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Data Presentation and Analysis

The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), should be organized to calculate specific binding.

Specific Binding = Total Binding - Non-specific Binding

The specific binding data is then plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.[10]

The affinity of the competitor (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:[10]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the concentration of the competitor that displaces 50% of the specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Kd of the radioligand should be determined independently through saturation binding experiments.

Sample Data Table

The following table illustrates how quantitative data from a competition binding experiment for this compound could be presented.

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)n
Oxytocin[3H]-OxytocinRecombinant Human OTR1.5 ± 0.20.8 ± 0.13
This compound[3H]-OxytocinRecombinant Human OTR12.3 ± 1.86.5 ± 0.93
Vasopressin[3H]-OxytocinRecombinant Human OTR25.6 ± 3.113.5 ± 1.63

Data are presented as mean ± SEM from 'n' independent experiments. The Kd of [3H]-Oxytocin was determined to be 1.2 nM.

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity of this compound for the oxytocin receptor. By following these detailed methodologies for membrane preparation, radioligand binding, and data analysis, researchers can obtain reliable and reproducible affinity data. This information is essential for the pharmacological characterization of this compound and for advancing the development of novel oxytocin receptor modulators.

References

Determining the Potency of Demoxytocin: In Vitro Bioassay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin, a synthetic analog of the neurohypophysial hormone oxytocin, is a potent agonist of the oxytocin receptor (OTR).[1] The OTR, a class A G-protein coupled receptor (GPCR), is a key target in drug discovery for various therapeutic areas, including obstetrics, social behavior, and cardiovascular regulation.[2] Accurate determination of this compound's potency is crucial for understanding its pharmacological profile and for the development of novel therapeutics. This document provides detailed application notes and protocols for in vitro bioassays designed to quantify the potency of this compound by assessing its interaction with the human oxytocin receptor (hOTR).

This compound, like oxytocin, primarily activates the Gαq/11 signaling pathway upon binding to the OTR. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that mediates many of the physiological effects of oxytocin.[2][3] Therefore, the most relevant in vitro bioassays for determining this compound's potency are those that measure its binding affinity to the OTR or quantify the downstream consequences of Gαq pathway activation.

This guide details three robust and widely used in vitro methods:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the hOTR.

  • Intracellular Calcium Mobilization Assay: To measure the functional potency (EC50) of this compound in stimulating calcium release.

  • Inositol Monophosphate (IP1) Accumulation Assay: To quantify the functional potency (EC50) of this compound by measuring the accumulation of a stable IP3 metabolite.

Data Presentation

The potency of this compound is typically expressed as the half-maximal effective concentration (EC50) for functional assays or the inhibitory constant (Ki) for binding assays. While specific EC50 and Ki values for this compound are not extensively reported in publicly available literature, the following table provides a template for summarizing such data and includes representative values for the endogenous ligand, oxytocin, for comparative purposes. Researchers should populate this table with their experimentally determined values for this compound.

CompoundAssay TypeCell LineParameterValue (nM)Reference
This compound Radioligand BindingCHO-hOTRKiUser-determined-
This compound Calcium MobilizationCHO-hOTREC50User-determined-
This compound IP1 AccumulationCHO-hOTREC50User-determined-
OxytocinRadioligand BindingHamster BrainKi4.28[4]
OxytocinRadioligand BindingHuman MyometriumKd1.6[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

Gq_Signaling_Pathway This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on IP1 IP1 Accumulation IP3->IP1 Metabolizes to Ca2_release Intracellular Ca2+ Release ER->Ca2_release Leads to

Figure 1: this compound-activated OTR-Gαq signaling pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis Membranes Prepare Membranes (CHO-hOTR cells) Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Radioligand Prepare Radioligand (e.g., [3H]-Oxytocin) Radioligand->Incubate Competitor Prepare Competitor (this compound dilutions) Competitor->Incubate Filter Rapid Filtration (separate bound from free) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Plot Plot % Inhibition vs. [this compound] Scintillation->Plot Calculate Calculate Ki from IC50 Plot->Calculate

Figure 2: Experimental workflow for the radioligand binding assay.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Compound Stimulation cluster_detection Signal Detection cluster_data_analysis Data Analysis Seed Seed CHO-hOTR cells in microplate Load Load with Calcium-sensitive dye (for Calcium Assay) Seed->Load Add_agonist Add this compound dilutions Load->Add_agonist Measure_Fluorescence Measure Fluorescence (Calcium Assay) Add_agonist->Measure_Fluorescence Measure_HTRF Measure HTRF Signal (IP1 Assay) Add_agonist->Measure_HTRF Plot_DRC Plot Dose-Response Curve Measure_Fluorescence->Plot_DRC Measure_HTRF->Plot_DRC Calculate_EC50 Calculate EC50 Plot_DRC->Calculate_EC50

References

Methodology for In Vitro Analysis of Demoxytocin's Impact on Myometrial Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro methodologies for studying the effects of Demoxytocin, an analogue of oxytocin, on myometrial tissue. The protocols detailed below are designed for researchers in reproductive biology, pharmacology, and drug development to assess the compound's efficacy and mechanism of action on uterine smooth muscle.

Introduction

This compound, a synthetic analogue of the neurohormone oxytocin, is a critical subject of investigation for its potential therapeutic applications in obstetrics, such as labor induction and management of postpartum hemorrhage. Understanding its precise effects on the myometrium—the smooth muscle layer of the uterus—is paramount. This document outlines the essential in vitro assays to characterize the pharmacological profile of this compound, from its influence on tissue contractility to its engagement with cellular signaling pathways.

Core Experimental Protocols

A multi-faceted approach is necessary to fully elucidate the impact of this compound on myometrial tissue. The following protocols describe key in vitro experiments.

Myometrial Tissue Preparation

Objective: To isolate viable myometrial strips from uterine tissue for contractility studies.

Protocol:

  • Obtain fresh uterine tissue samples from either animal models (e.g., late-pregnancy rats) or human biopsies with appropriate ethical approval.[1][2]

  • Immediately place the tissue in cold, oxygenated Physiological Salt Solution (PSS). The composition of PSS is provided in the table below.

  • Under a dissecting microscope, carefully remove the endometrium and any surrounding connective tissues.

  • Isolate longitudinal myometrial strips (approximately 2 mm wide and 10 mm long).

  • Store the prepared strips in oxygenated PSS at 4°C until mounting in the organ bath.

Myometrial Contractility Assay

Objective: To measure the contractile response of myometrial tissue to this compound.

Protocol:

  • Mount the myometrial strips in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[1]

  • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 40-60 minutes, or until regular, spontaneous contractions are observed.[1]

  • To determine the maximum contractile capacity of the tissue, stimulate each strip with a high concentration of potassium chloride (e.g., 96 mM KCl).[1]

  • After the KCl-induced contraction plateaus, wash the tissue with fresh PSS three times and allow it to return to its baseline contractile pattern.[1]

  • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the organ bath at set intervals.

  • Record the amplitude and frequency of contractions at each concentration.

  • Analyze the data to determine key pharmacological parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect).

Intracellular Calcium Mobilization Assay

Objective: To quantify changes in intracellular calcium concentration ([Ca2+]i) in myometrial cells in response to this compound.

Protocol:

  • Culture primary human myometrial cells on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.[3]

  • Continuously perfuse the cells with a physiological buffer.

  • Establish a baseline fluorescence reading.

  • Introduce this compound at various concentrations into the perfusion buffer and record the changes in fluorescence intensity over time.[3]

  • Convert the fluorescence ratios to [Ca2+]i values using appropriate calibration methods.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To investigate the effect of this compound on the expression of genes related to myometrial contractility, such as the oxytocin receptor (OXTR).

Protocol:

  • Treat cultured myometrial cells or tissue strips with this compound for a specified period.

  • Isolate total RNA from the treated and untreated (control) samples using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

  • Perform RT-qPCR using specific primers for the target genes (e.g., OXTR) and a reference gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

ParameterThis compoundOxytocin (Control)
Contractility
EC50 (nM)ValueValue
Emax (% of KCl response)ValueValue
Calcium Mobilization
Baseline [Ca2+]i (nM)ValueValue
Peak [Ca2+]i (nM)ValueValue
Gene Expression (OXTR)
Fold Change vs. UntreatedValueValue

Table 1: Summary of Pharmacological Parameters for this compound and Oxytocin.

Solution/ReagentConcentration
Physiological Salt Solution (PSS)
NaCl118 mM
KCl4.7 mM
CaCl22.5 mM
KH2PO41.2 mM
MgSO41.2 mM
NaHCO325 mM
Glucose11 mM
High Potassium Solution
KCl96 mM

Table 2: Composition of Key Experimental Solutions.

Signaling Pathways and Visualizations

This compound is presumed to act via the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of this compound to the OTR is expected to initiate a signaling cascade similar to that of endogenous oxytocin.

This compound-Induced Myometrial Contraction Signaling Pathway

Upon binding to the OTR, this compound is hypothesized to activate the Gαq/11 protein.[4] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[4] DAG activates protein kinase C (PKC), which can further contribute to the contractile response.[4] The elevated intracellular Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK).[4] MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[4] Additionally, the OTR can activate the RhoA/Rho-associated kinase (ROCK) pathway, which inhibits myosin light-chain phosphatase, thereby promoting a sustained contractile state.[4]

Demoxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR OTR Gq11 Gαq/11 OTR->Gq11 Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq11->PLC Activates This compound This compound This compound->OTR Binds Ca_SR Ca2+ Release (from SR) IP3->Ca_SR PKC PKC DAG->PKC Activates CaM Calmodulin MLCK_active Active MLCK CaM->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Contraction MLC_P->Contraction Ca_ion Ca2+ Ca_SR->Ca_ion Ca_ion->CaM Binds

Caption: this compound Signaling Pathway in Myometrial Cells.

Experimental Workflow for Myometrial Contractility Assay

The following diagram illustrates the sequential steps involved in the in vitro assessment of myometrial contractility in response to this compound.

Contractility_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Uterine Tissue Collection Dissection Myometrial Strip Dissection Tissue->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration (1g tension, 40-60 min) Mounting->Equilibration KCl_Stim KCl Stimulation (Max Contractility) Equilibration->KCl_Stim Washout Washout KCl_Stim->Washout Demoxytocin_Add Cumulative Addition of this compound Washout->Demoxytocin_Add Recording Record Contractions Demoxytocin_Add->Recording Analysis Determine EC50 & Emax Recording->Analysis

Caption: Workflow for In Vitro Myometrial Contractility Assay.

Logical Relationship of Experimental Assays

The proposed experiments are interconnected to provide a comprehensive understanding of this compound's action. The contractility assay provides a macroscopic view of the tissue response, which is then dissected at the cellular and molecular levels by the calcium mobilization and gene expression assays.

Assay_Relationship Contractility Myometrial Contractility Assay (Tissue Level) Mechanism Mechanism of Action of this compound Contractility->Mechanism Informs Calcium Intracellular Calcium Assay (Cellular Level) Calcium->Mechanism Explains Gene_Exp Gene Expression Analysis (RT-qPCR) (Molecular Level) Gene_Exp->Mechanism Supports

Caption: Interrelation of Experimental Assays for this compound.

References

Techniques for measuring Demoxytocin levels in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Quantification of Demoxytocin in Plasma Samples

For researchers, scientists, and professionals in drug development, the accurate measurement of this compound, a synthetic analogue of oxytocin, in plasma is crucial for pharmacokinetic studies and understanding its physiological effects. This document provides detailed protocols and application notes for the primary techniques employed for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the structural similarity, methods validated for oxytocin are generally applicable to this compound, although method validation for this compound specifically is always recommended.

A critical consideration for all immunoassay-based methods (ELISA and RIA) is the necessity of plasma sample extraction prior to analysis. Direct measurement in unextracted plasma can lead to significantly inflated and erroneous results due to matrix effects and interference from other plasma components.[1][2][3]

Plasma Sample Collection and Initial Preparation

Proper sample handling is paramount to ensure the stability and integrity of this compound in plasma.

Protocol for Plasma Collection:

  • Anticoagulant: Collect whole blood in chilled tubes containing an anticoagulant, with K2 EDTA being commonly used.[4][5]

  • Protease Inhibitor: To prevent enzymatic degradation, the addition of a protease inhibitor like aprotinin (e.g., 400 kIU/mL) to the collection tubes is often recommended, although some studies suggest oxytocin can be stable in plasma at room temperature for several hours.[4][5][6]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C to separate the plasma.[6][7]

  • Storage: Immediately transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis to ensure long-term stability.[6][8]

Plasma Sample Extraction

Solid-Phase Extraction (SPE) is a widely used and recommended method for cleaning up plasma samples before analysis by immunoassay or LC-MS/MS. This process removes interfering substances and concentrates the analyte.

Protocol for Solid-Phase Extraction (SPE) using C18 Cartridges:

This protocol is a general guideline; specific volumes and reagents may vary based on the commercial SPE cartridge and assay kit used.

  • Cartridge Activation: Activate a C18 SPE cartridge by washing it with 2 mL of methanol followed by 5 mL of ultrapure water. It is important not to let the cartridge dry out.[9]

  • Sample Acidification: Mix the plasma sample (e.g., 1 mL) with an equal volume of 0.1% trifluoroacetic acid (TFA). Centrifuge at 14,000 x g for 20 minutes at 4°C to precipitate proteins.[8]

  • Loading: Apply the acidified and clarified plasma supernatant to the activated C18 cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of 0.1% TFA and then with 3 mL of 3% acetone in water to remove hydrophilic impurities.[8][9]

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent. A common elution buffer is 60-90% acetonitrile in 0.1% TFA.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal concentrator (e.g., SpeedVac) at 37°C.[10][11]

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the specific assay buffer (for ELISA/RIA) or a mobile phase compatible solvent (for LC-MS/MS).[9][10]

Measurement Techniques

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common, high-throughput method for quantifying peptides like this compound. The competitive ELISA format is typically used.

General Protocol for Competitive ELISA:

  • Standard Preparation: Prepare a serial dilution of a known concentration of this compound standard in the provided assay buffer to generate a standard curve.

  • Sample/Standard Addition: Pipette 100 µL of the reconstituted plasma extracts and the prepared standards into the wells of a microtiter plate pre-coated with a capture antibody.[10]

  • Conjugate Addition: Add 25 µL of a this compound-enzyme conjugate (e.g., horseradish peroxidase - HRP) to each well.[10]

  • Primary Antibody Addition: Add 25 µL of the primary antibody specific for this compound to each well (except for non-specific binding wells).[10]

  • Incubation: Seal the plate and incubate, often overnight (18 hours), at 4°C to allow for competitive binding.[6][10]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.[10][11]

  • Stopping the Reaction: Add a stop solution (e.g., 1M HCl) to each well to terminate the enzymatic reaction.[11]

  • Data Acquisition: Read the optical density of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[10]

  • Calculation: The concentration of this compound in the samples is inversely proportional to the signal intensity and is calculated by interpolating from the standard curve.

Workflow for Plasma Sample Analysis by ELISA:

ELISA_Workflow cluster_collection Sample Collection cluster_extraction Sample Extraction (SPE) cluster_elisa ELISA Protocol Blood_Collection Whole Blood Collection (EDTA + Aprotinin) Centrifugation Centrifugation (1600g, 15min, 4°C) Blood_Collection->Centrifugation Plasma_Storage Plasma Supernatant Stored at -80°C Centrifugation->Plasma_Storage Acidification Plasma Acidification (TFA) Plasma_Storage->Acidification Activation C18 Cartridge Activation Loading Sample Loading Activation->Loading Acidification->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Drying Drying Down Elution->Drying Reconstitution Reconstitution in Assay Buffer Drying->Reconstitution Plate_Setup Add Standards & Samples to Plate Reconstitution->Plate_Setup Incubation Competitive Binding (Overnight, 4°C) Plate_Setup->Incubation Wash_1 Washing Incubation->Wash_1 Substrate_Add Add Substrate Wash_1->Substrate_Add Incubation_2 Color Development Substrate_Add->Incubation_2 Stop Add Stop Solution Incubation_2->Stop Read Read Absorbance (450 nm) Stop->Read

Figure 1. Experimental workflow for ELISA-based measurement of this compound in plasma.
Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay technique that utilizes a radiolabeled antigen.

General Protocol for Competitive RIA:

  • Standard/Sample Preparation: Pipette 100 µL of standards, reconstituted plasma extracts, and controls into respective tubes.

  • Antibody Addition: Add a specific volume of the primary antibody to all tubes (except total count tubes).

  • First Incubation: Vortex and incubate the tubes for 16-24 hours at 4°C to allow the antibody to bind to the "cold" (unlabeled) this compound from the sample or standard.

  • Tracer Addition: Add a known amount of 125I-labeled this compound ("hot" tracer) to each tube.

  • Second Incubation: Vortex and incubate for another 16-24 hours at 4°C. During this time, the labeled this compound will compete with any remaining unbound cold this compound for antibody binding sites.

  • Precipitation: Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complexes. Incubate at room temperature for 90 minutes.

  • Centrifugation: Add RIA buffer, vortex, and centrifuge at 1,700-3,000 x g for 20 minutes to pellet the precipitated complexes.

  • Data Acquisition: Aspirate the supernatant and count the radioactivity of the pellet in a gamma counter.

  • Calculation: The amount of radioactivity is inversely proportional to the concentration of this compound in the sample. A standard curve is used for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for quantification due to its high specificity and sensitivity, which minimizes the interferences common in immunoassays.[12]

General Protocol for LC-MS/MS:

  • Sample Preparation:

    • Extraction: Perform SPE as described previously. An alternative is Salt-Out Assisted Liquid-Liquid Extraction (SALLE).[13]

    • Internal Standard: Add a stable isotope-labeled internal standard (e.g., 13C, 15N-demoxytocin) to all samples, standards, and quality controls before extraction to correct for matrix effects and variability in sample processing.

    • Protein Precipitation: This can be an alternative or an additional step to SPE, often using a cold organic solvent like acetonitrile.

  • Chromatographic Separation (LC):

    • Inject the reconstituted sample into an LC system.

    • Separate this compound from other components using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC is introduced into the mass spectrometer.

    • Ionize this compound using electrospray ionization (ESI) in positive mode.

    • Select the precursor ion of this compound in the first quadrupole.

    • Fragment the precursor ion in the collision cell.

    • Detect specific product ions in the third quadrupole using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., hormone-stripped plasma).

Logical Relationship for LC-MS/MS Analysis:

LCMS_Logic cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (SPE or LLE) IS->Extraction Injection Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Fragmentation (Q2) Precursor->Fragmentation Product Product Ion Detection (Q3) Fragmentation->Product Quantification Quantification Product->Quantification

Figure 2. Logical flow of this compound quantification by LC-MS/MS.

Data Presentation: Method Comparison

The following tables summarize the quantitative performance characteristics of the different analytical methods for oxytocin, which can be used as a reference for this compound assay development.

Table 1: Performance of Commercial ELISA Kits for Oxytocin in Plasma

ParameterArbor Assays KitCayman Chemical KitEnzo Life Sciences Kit
Sensitivity 17.0 pg/mL~20 pg/mL15 pg/mL
Lower Limit of Detection (LLOD) 22.9 pg/mL16 pg/mLNot specified
Assay Range 16.38 - 10,000 pg/mL5.9 - 750 pg/mLNot specified
Cross-Reactivity (Mesotocin) 88.4%100%7.0%
Cross-Reactivity (Arginine Vasopressin) < 0.15%< 0.01%< 0.02%

Data compiled from product datasheets and comparative studies.[6][14]

Table 2: Performance of RIA and LC-MS/MS for Oxytocin in Plasma

ParameterRadioimmunoassay (RIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity/LLOQ 0.25 - 1.0 pg/mL1 - 10 pg/mL
Recovery after Extraction 60 - 71.3%Generally high and corrected by internal standard
Intra-assay CV ~7-8%< 15%
Inter-assay CV ~11-17%< 15%
Specificity Can have cross-reactivity with related peptidesVery high, based on mass-to-charge ratio

Data compiled from various research articles.[15][16][17]

Conclusion

The choice of method for measuring this compound in plasma depends on the specific requirements of the study. ELISA and RIA are suitable for high-throughput screening but require careful validation and mandatory sample extraction to ensure accuracy. LC-MS/MS offers the highest specificity and is the preferred method for definitive quantification, especially in clinical and drug development settings. Regardless of the chosen technique, rigorous validation, including assessment of linearity, precision, accuracy, and stability, is essential for obtaining reliable and reproducible data.

References

Use of Demoxytocin as a tool in neurobiology research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin is a synthetic analogue of the neuropeptide hormone oxytocin.[1][2] Structurally, it is deamino-oxytocin, meaning the N-terminal cysteine's amino group is removed and replaced with a hydrogen atom. This modification results in a longer half-life and potentially greater potency compared to native oxytocin.[1][2] Like oxytocin, this compound exerts its effects by acting as an agonist at oxytocin receptors (OTR), which are G-protein coupled receptors expressed in various tissues, including the brain.[3] Its ability to modulate social behavior, anxiety, and other central nervous system processes makes it a valuable tool for neurobiological research.

These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo neurobiology assays.

Mechanism of Action and Signaling Pathways

This compound, as an oxytocin receptor agonist, mimics the action of endogenous oxytocin.[1][3] The oxytocin receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration. This increase in intracellular calcium is a key event in mediating many of the physiological and behavioral effects of oxytocin and its analogues.

Beyond the canonical Gq pathway, there is evidence that the oxytocin receptor can also couple to other G-proteins, such as Gi and Gs, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. This suggests a more complex and nuanced signaling profile that can vary depending on the specific cell type and experimental conditions.

Demoxytocin_Signaling_Pathway This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq_11 Gαq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca2_release->Cellular_Response PKC->Cellular_Response Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed OTR-HEK293 cells in 96-well plate Load_Dye Load cells with calcium-sensitive dye Seed_Cells->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Baseline Record baseline fluorescence Wash_Cells->Baseline Inject_this compound Inject this compound Baseline->Inject_this compound Record_Signal Record fluorescence signal over time Inject_this compound->Record_Signal Measure_Peak Measure peak fluorescence intensity Record_Signal->Measure_Peak Plot_Curve Plot dose-response curve Measure_Peak->Plot_Curve Calculate_EC50 Calculate EC50 value Plot_Curve->Calculate_EC50 EPM_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Data Analysis Administer_Drug Administer this compound or vehicle Habituation Habituate animal to testing room Administer_Drug->Habituation Place_Animal Place animal in center of EPM Habituation->Place_Animal Record_Behavior Record behavior for 5 minutes Place_Animal->Record_Behavior Analyze_Video Analyze video recording Record_Behavior->Analyze_Video Measure_Parameters Measure time in open/closed arms and number of entries Analyze_Video->Measure_Parameters Statistical_Analysis Perform statistical analysis Measure_Parameters->Statistical_Analysis

References

Demoxytocin as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin, a synthetic analogue of the neuropeptide hormone oxytocin, offers enhanced stability and a longer biological half-life, making it a valuable candidate for therapeutic development and various research applications. As with any active pharmaceutical ingredient (API), the accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. The use of a well-characterized reference standard is fundamental to achieving reliable analytical results. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, focusing on its identification, purity assessment, and quantification by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

This compound Reference Standard: Certificate of Analysis (Representative)

A comprehensive characterization is essential to qualify this compound as a reference standard. The following table summarizes typical analytical data found on a Certificate of Analysis for a this compound reference standard.

Test Method Specification Representative Result
Appearance Visual InspectionWhite to off-white powderConforms
Identity
¹H-NMR600 MHz NMRConforms to structureConforms
Mass SpectrometryESI-MS[M+H]⁺ = 1007.4 ± 1.01007.2
HPLC Retention TimeHPLC-UVMatches in-house standard ± 2%Conforms
Purity
HPLCUV at 220 nm≥ 98.0%99.5%
Related Substances
Any single impurityHPLC-UV≤ 0.5%0.2%
Total impuritiesHPLC-UV≤ 1.5%0.5%
Volatiles
Water ContentKarl Fischer Titration≤ 5.0%3.2%
Residual SolventsGC-HSMeets USP <467> requirementsConforms
Assay (as is) HPLC-UV95.0% - 105.0%98.7%

Experimental Protocols

Protocol 1: Purity Determination and Assay of this compound by HPLC-UV

This protocol describes a stability-indicating HPLC-UV method for the determination of purity and assay of this compound.

2.1.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Sodium phosphate monobasic (ACS grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade)

2.1.2. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Sodium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL

2.1.3. Preparation of Solutions

  • Mobile Phase A: Dissolve an appropriate amount of sodium phosphate monobasic in HPLC grade water to a final concentration of 0.05 M. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound Reference Standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Prepare the this compound sample in the same manner as the Standard Solution.

2.1.4. Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Standard Solution in six replicates to establish system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the this compound sample by area normalization, excluding the solvent front.

  • Calculate the assay of the this compound sample against the reference standard.

Protocol 2: Identification and Impurity Profiling by LC-MS/MS

This protocol provides a method for the confirmation of this compound identity and the identification of potential impurities using LC-MS/MS.

2.2.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2.2.2. LC-MS/MS Conditions

Parameter Condition
LC System UPLC or equivalent
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 50% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or Orbitrap
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (m/z 100-1200) and Product Ion Scan
Precursor Ion (for MS/MS) m/z 1007.4
Collision Energy Optimize for characteristic fragment ions

2.2.3. Preparation of Solutions

  • Standard Solution (10 µg/mL): Accurately weigh approximately 1 mg of this compound Reference Standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (10 µg/mL): Prepare the this compound sample in the same manner as the Standard Solution.

2.2.4. Procedure

  • Equilibrate the LC-MS/MS system.

  • Inject the Standard Solution to confirm the retention time and obtain the mass spectrum and fragmentation pattern of this compound.

  • Inject the Sample Solution.

  • Compare the retention time and mass spectrum of the major peak in the sample to that of the reference standard for identity confirmation.

  • Analyze the full scan data for the presence of any other components.

  • For any detected impurities, perform product ion scans to obtain fragmentation patterns to aid in their structural elucidation.

Signaling Pathway and Experimental Workflows

Oxytocin/Demoxytocin Signaling Pathway

This compound, as an analogue of oxytocin, is expected to act on the oxytocin receptor (OTR), a G-protein coupled receptor. The activation of OTR initiates a cascade of intracellular events, primarily through the Gq/11 pathway, leading to various physiological responses.[1]

Oxytocin_Signaling_Pathway This compound This compound/ Oxytocin OTR Oxytocin Receptor (OTR) This compound->OTR Gq11 Gq/11 OTR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca2->Physiological_Response mediates PKC->Physiological_Response phosphorylates target proteins

Caption: Oxytocin/Demoxytocin signaling pathway.

Experimental Workflow for Reference Standard Qualification

The qualification of a new batch of this compound as a reference standard involves a series of analytical tests to confirm its identity, purity, and potency.

Reference_Standard_Qualification Start Start: New Batch of This compound Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity Assay Assay (Potency) Start->Assay NMR ¹H-NMR Identity->NMR MS Mass Spectrometry Identity->MS HPLC_ID HPLC Retention Time Identity->HPLC_ID HPLC_Purity HPLC-UV (Area %) Purity->HPLC_Purity Residual_Solvents GC-HS Purity->Residual_Solvents Water_Content Karl Fischer Purity->Water_Content HPLC_Assay HPLC-UV vs. Primary Standard Assay->HPLC_Assay CoA Generate Certificate of Analysis NMR->CoA MS->CoA HPLC_ID->CoA HPLC_Purity->CoA Residual_Solvents->CoA Water_Content->CoA HPLC_Assay->CoA End Qualified Reference Standard CoA->End

Caption: Workflow for qualifying a this compound reference standard.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the utilization of this compound as a reference standard in analytical chemistry. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is paramount for regulatory submissions, quality control, and research and development activities involving this promising therapeutic peptide. The provided workflows and signaling pathway diagrams offer a clear visual representation of the key processes involved.

References

Application Note: High-Throughput Screening for Modulators of the Oxytocin Receptor Using a Demoxytocin-Induced Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Demoxytocin is a synthetic analog of the neurohormone oxytocin.[1] Like oxytocin, this compound exerts its effects through binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[2] The activation of the OXTR is known to couple to the Gαq/11 signaling pathway, which stimulates phospholipase C (PLC).[3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[3] This calcium mobilization is a key second messenger in mediating the physiological effects of oxytocin and its analogs, such as smooth muscle contraction.[1]

This application note provides a detailed protocol for a cell-based assay to study this compound-induced calcium mobilization. The assay is suitable for high-throughput screening (HTS) of compound libraries to identify novel agonists or antagonists of the oxytocin receptor. The protocol utilizes a fluorescent calcium indicator, Fluo-4 AM, and is optimized for use with Chinese Hamster Ovary (CHO-K1) cells stably expressing the human oxytocin receptor (CHO-OXTR).

Principle of the Assay

The assay measures changes in intracellular calcium concentration upon stimulation with this compound. CHO-OXTR cells are pre-loaded with Fluo-4 AM, a cell-permeant dye. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the fluorescent indicator Fluo-4 in the cytoplasm. Fluo-4 exhibits a large increase in fluorescence intensity upon binding to free calcium. This change in fluorescence can be measured in real-time using a fluorescence microplate reader, providing a direct readout of receptor activation.

Materials and Reagents

  • CHO-K1 cells stably expressing the human oxytocin receptor (e.g., GenScript, Cat. No. M00193)

  • This compound (e.g., MedchemExpress, Cat. No. HY-B1095)

  • Oxytocin (as a reference agonist) (e.g., Sigma-Aldrich, Cat. No. O4375)

  • Fluo-4 AM (e.g., Thermo Fisher Scientific, Cat. No. F14201)

  • Pluronic™ F-127 (e.g., Thermo Fisher Scientific, Cat. No. P3000MP)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with bottom-read capabilities and kinetic reading mode (e.g., FlexStation® 3)

Signaling Pathway

Demoxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound OXTR Oxytocin Receptor (GPCR) This compound->OXTR Binding & Activation G_alpha_q11 Gαq/11 OXTR->G_alpha_q11 Activates PLC Phospholipase C (PLC) G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto Ca²⁺ ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_cyto->Cellular_Response Initiates

Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Calcium Mobilization Assay A Culture CHO-OXTR cells B Seed cells into 96-well plates (40,000-80,000 cells/well) A->B C Incubate overnight (37°C, 5% CO₂) B->C D Prepare Fluo-4 AM loading solution E Load cells with Fluo-4 AM (1 hour at 37°C) D->E G Measure baseline fluorescence E->G F Prepare this compound serial dilutions H Add this compound and measure kinetic fluorescence response F->H G->H I Data Analysis H->I

Detailed Protocols

1. Cell Culture and Plating

1.1. Culture CHO-OXTR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. 1.2. On the day before the assay, harvest the cells using Trypsin-EDTA. 1.3. Resuspend the cells in fresh culture medium and perform a cell count. 1.4. Seed the cells into a black, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. For a 384-well plate, seed 10,000 to 20,000 cells per well in 25 µL. 1.5. Incubate the plate overnight at 37°C, 5% CO₂.

2. Preparation of Reagents

2.1. Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in high-quality, anhydrous DMSO. 2.2. Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO. 2.3. Dye Loading Solution: Prepare the dye loading solution immediately before use. Mix Fluo-4 AM stock solution and Pluronic F-127 stock solution with HBSS (with 20 mM HEPES) to achieve a final concentration of 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127. 2.4. Compound Plates: Prepare a 10X serial dilution of this compound in HBSS (with 20 mM HEPES) in a separate 96-well plate. A typical concentration range to start with would be from 1 nM to 10 µM. Include a vehicle control (HBSS) and a positive control (e.g., 1 µM Oxytocin).

3. Calcium Mobilization Assay

3.1. Dye Loading: 3.1.1. On the day of the assay, remove the culture medium from the cell plate. 3.1.2. Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye loading solution to each well. 3.1.3. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

3.2. Fluorescence Measurement: 3.2.1. Set the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. 3.2.2. Program the instrument to perform a kinetic read with an initial baseline reading for 10-20 seconds. 3.2.3. The instrument should then automatically add 10 µL (for 96-well plates) or 2.5 µL (for 384-well plates) of the this compound dilutions from the compound plate to the cell plate. 3.2.4. Continue to measure the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

4. Data Analysis

4.1. The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after compound addition to the baseline fluorescence. 4.2. Plot the fluorescence change against the logarithm of the this compound concentration. 4.3. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of this compound that elicits a half-maximal response).

Expected Results and Data Presentation

The addition of this compound to CHO-OXTR cells is expected to cause a rapid, transient increase in intracellular calcium, leading to a sharp rise in Fluo-4 fluorescence. The magnitude of this response should be dependent on the concentration of this compound.

Table 1: Quantitative Analysis of this compound-Induced Calcium Mobilization

ParameterThis compoundOxytocin (Reference)
EC₅₀ (nM) To be determined~1-10
Maximum Response To be determinedTo be determined
(ΔF/F₀)
Hill Slope To be determined~1.0

Note: The EC₅₀ value for this compound should be determined experimentally. The provided EC₅₀ for Oxytocin is an approximate value based on typical GPCR assays and may vary depending on experimental conditions.

Troubleshooting

  • Low signal or no response:

    • Confirm the expression and functionality of the oxytocin receptor in the CHO-K1 cells.

    • Optimize cell seeding density.

    • Ensure proper dye loading and check the viability of the Fluo-4 AM.

    • Verify the concentration and activity of this compound.

  • High background fluorescence:

    • Ensure complete removal of culture medium before dye loading.

    • Wash the cells with HBSS after dye loading (note: this may reduce signal but can lower background).

    • Check for autofluorescence from the compounds being tested.

  • High well-to-well variability:

    • Ensure uniform cell seeding.

    • Use a multichannel pipette for reagent addition to minimize timing differences.

    • Ensure proper mixing of compounds upon addition.

Conclusion

This application note provides a robust and reliable method for studying this compound-induced calcium mobilization in a cell-based assay format. The protocol is amenable to high-throughput screening and can be a valuable tool for the discovery and characterization of novel modulators of the oxytocin receptor, with potential applications in drug development for various therapeutic areas.

References

Application Notes and Protocols for Investigating the Central Effects of Demoxytocin Following Peripheral Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin, a synthetic analog of the neuropeptide oxytocin, is a subject of growing interest for its potential therapeutic applications in various neurological and psychiatric conditions. Like oxytocin, this compound is believed to exert its effects through interaction with oxytocin receptors in the central nervous system (CNS). However, a critical aspect of its therapeutic development is understanding its ability to cross the blood-brain barrier (BBB) and modulate neural circuits after peripheral administration. These application notes provide a comprehensive overview of established and adaptable protocols for investigating the central effects of this compound.

Note: Due to a lack of extensive this compound-specific literature, the following protocols are largely adapted from well-established methodologies used for oxytocin research. Researchers should consider these as a starting point and optimize them for the specific pharmacokinetic and pharmacodynamic properties of this compound.

Quantitative Data Summary

A significant challenge in the study of peripherally administered neuropeptides is quantifying their central bioavailability. Direct measurement of this compound in the CNS is crucial for interpreting behavioral and physiological data. The following tables summarize key quantitative parameters that should be determined experimentally for this compound. For comparative purposes, representative data for oxytocin are provided where available, but it is essential to generate this compound-specific data.

Table 1: Central Nervous System Penetration of Oxytocin after Peripheral Administration in Rhesus Macaques

Administration RouteDosePeak Plasma Concentration (pg/mL)Peak Cerebrospinal Fluid (CSF) Concentration (pg/mL)Time to Peak in CSF
Intravenous (IV)80 IU~2500~3560 min
Intranasal (IN)80 IU~500~4060 min

Data adapted from a study on deuterated oxytocin (d5 OT) in rhesus macaques. It is crucial to perform similar pharmacokinetic studies for this compound to determine its specific CNS penetration profile.

Table 2: Key Parameters for Characterizing this compound's Central Action

ParameterMethodExpected InformationImportance
Blood-Brain Barrier Permeability In situ brain perfusion, Microdialysis with CSF samplingQuantify the rate and extent of this compound crossing the BBB.Determines the central bioavailability after peripheral administration.
Brain Tissue Distribution Autoradiography, Mass Spectrometry ImagingIdentify brain regions where this compound accumulates.Links drug presence to specific neural circuits.
Receptor Binding Affinity (Ki) Radioligand binding assays on brain tissue homogenatesDetermine the affinity of this compound for oxytocin receptors in the brain.Confirms target engagement and potency.
Receptor Occupancy Positron Emission Tomography (PET) with a specific radioligandMeasure the percentage of oxytocin receptors occupied by this compound at a given dose.Relates drug dosage to target engagement in vivo.
Neurotransmitter Modulation In vivo microdialysis coupled with HPLC or Mass SpectrometryMeasure changes in neurotransmitter levels (e.g., dopamine, serotonin, GABA) in specific brain regions.Elucidates the downstream neurochemical effects of this compound.
Neuronal Activity Modulation In vivo electrophysiologyAssess changes in neuronal firing rates and patterns in response to this compound.Provides direct evidence of the drug's impact on neural circuit activity.

Experimental Protocols

Protocol for Assessing Blood-Brain Barrier Penetration and Central Bioavailability using Microdialysis

This protocol outlines the measurement of this compound concentrations in the cerebrospinal fluid (CSF) and plasma following peripheral administration.

Objective: To quantify the concentration of this compound in the central and peripheral compartments over time.

Animal Model: Male Wistar rats (250-300g) with chronically implanted intravenous catheters and guide cannulae for intracerebroventricular (ICV) microdialysis.

Materials:

  • This compound

  • Sterile saline

  • Microdialysis probes (e.g., CMA 12)

  • Perfusion pump

  • Fraction collector

  • LC-MS/MS system for this compound quantification

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant an intravenous catheter into the jugular vein for peripheral administration.

    • Implant a guide cannula targeting a lateral ventricle for CSF sampling via microdialysis.

    • Allow a recovery period of at least 5-7 days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the lateral ventricle.

  • Perfusion and Baseline Sampling:

    • Perfuse the probe with artificial CSF (aCSF) at a low flow rate (e.g., 1 µL/min).

    • Allow for a stabilization period of at least 60 minutes.

    • Collect baseline CSF and plasma samples for 30-60 minutes.

  • This compound Administration:

    • Administer this compound via the intravenous catheter at the desired dose.

  • Post-Administration Sampling:

    • Collect CSF and plasma samples at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) post-administration.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected dialysates and plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration-time profiles for both plasma and CSF.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) for both compartments.

    • Determine the CSF-to-plasma concentration ratio to estimate BBB penetration.

Protocol for In Vivo Electrophysiological Recording

This protocol describes how to measure the effect of peripherally administered this compound on the firing rate of neurons in a specific brain region, such as the amygdala.

Objective: To determine if this compound modulates the electrical activity of neurons in brain regions implicated in social behavior and anxiety.

Animal Model: Anesthetized or freely moving rats with an implanted microelectrode array.

Materials:

  • This compound

  • Sterile saline

  • Electrophysiology recording system (amplifier, data acquisition system)

  • Microelectrode array (e.g., tetrode)

  • Stereotaxic frame

  • Anesthesia (e.g., urethane for anesthetized recordings)

Procedure:

  • Electrode Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microelectrode array targeting the desired brain region (e.g., basolateral amygdala).

    • For freely moving recordings, secure the implant to the skull with dental cement.

    • Allow for a recovery period.

  • Baseline Recording:

    • Connect the implanted electrode to the recording system.

    • Record baseline neuronal activity (spike firing) for a stable period (e.g., 30 minutes).

  • This compound Administration:

    • Administer this compound or vehicle (saline) peripherally (e.g., intraperitoneally or intravenously).

  • Post-Administration Recording:

    • Continue to record neuronal activity for at least 60-90 minutes post-administration.

  • Data Analysis:

    • Isolate single-unit activity (spikes) from the raw electrophysiological data.

    • Calculate the firing rate of individual neurons before and after this compound administration.

    • Perform statistical analysis (e.g., paired t-test or ANOVA) to determine if there is a significant change in neuronal firing.

Protocol for Behavioral Assessment: The Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms.

Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.

Animal Model: Adult male mice (e.g., C57BL/6).

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video tracking software.

  • This compound

  • Vehicle control (e.g., sterile saline).

Procedure:

  • Habituation:

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Test Procedure:

    • Place the mouse in the center of the EPM, facing one of the closed arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to automatically score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_administration Peripheral Administration cluster_cns_entry Central Nervous System Entry cluster_central_effects Central Effects cluster_investigation Investigative Protocols admin This compound Administration (e.g., Intravenous, Intraperitoneal) bbb Blood-Brain Barrier Penetration admin->bbb receptor Oxytocin Receptor Binding bbb->receptor microdialysis Microdialysis bbb->microdialysis Measure CSF Concentration neuronal Modulation of Neuronal Activity receptor->neuronal behavior Behavioral Outcomes neuronal->behavior electrophysiology In Vivo Electrophysiology neuronal->electrophysiology Measure Firing Rates behavioral_assays Behavioral Assays behavior->behavioral_assays Assess Anxiety & Social Behavior

Caption: Experimental workflow for investigating the central effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound otr Oxytocin Receptor (GPCR) This compound->otr Binds to g_protein Gq/11 Protein otr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates ca_release Ca2+ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates neuronal_excitability Altered Neuronal Excitability ca_release->neuronal_excitability neurotransmitter_release Neurotransmitter Release pkc->neurotransmitter_release

Caption: Putative intracellular signaling pathway of this compound via the oxytocin receptor.

Troubleshooting & Optimization

Troubleshooting low yield in Demoxytocin solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase synthesis (SPPS) of Demoxytocin, specifically focusing on issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this compound solid-phase synthesis?

A1: The overall yield of this compound synthesis can vary significantly based on the scale of the synthesis, the efficiency of each coupling and deprotection step, and the purification process. Generally, a crude peptide yield of over 70% is considered good, with the final purified yield being lower. Even with a 99% yield at each step (deprotection and coupling), the theoretical maximum yield for a 9-residue peptide would be approximately 83% (0.99^18).

Q2: Which amino acids in the this compound sequence are most prone to causing low coupling yields?

A2: In the this compound sequence (Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂), certain residues can be more challenging. Isoleucine (Ile) is a β-branched amino acid, which can lead to steric hindrance and slower coupling reactions. Cysteine (Cys) can also present challenges due to potential side reactions if not properly protected. Proline (Pro) can sometimes lead to incomplete coupling of the subsequent amino acid due to its unique cyclic structure.

Q3: How can I monitor the progress and efficiency of my synthesis in real-time?

A3: Several methods can be employed to monitor the progress of your synthesis. The Kaiser test (or ninhydrin test) is a common qualitative method to check for the presence of free primary amines after the coupling step. A negative Kaiser test (colorless) indicates a complete coupling reaction. For quantitative monitoring of Fmoc deprotection, the UV absorbance of the piperidine-dibenzofulvene adduct can be measured.[1] More advanced techniques like real-time refractive index monitoring can also be used to follow the entire SPPS process.[2]

Q4: What are the most common side reactions that can lower the yield of this compound?

A4: Common side reactions in Fmoc-SPPS that can reduce the yield of the target peptide include:

  • Incomplete Fmoc deprotection: This leads to deletion sequences where one or more amino acids are missing from the final peptide.

  • Incomplete coupling: This also results in deletion sequences.

  • Diketopiperazine formation: This is more likely to occur after the coupling of the second amino acid (Proline in the case of this compound synthesis on a pre-loaded Glycine resin) and can lead to cleavage of the dipeptide from the resin.

  • Aspartimide formation: While this compound does not contain Aspartic Acid, it's a common issue in other peptide syntheses.

  • Racemization: The chirality of the amino acids can be compromised, especially during the activation step.

  • Side reactions involving Cysteine: The thiol group of Cysteine is reactive and can undergo oxidation or alkylation if not properly protected.[3][4]

Q5: What is the recommended resin for this compound synthesis?

A5: For the synthesis of a C-terminal amide peptide like this compound, a Rink Amide resin is a suitable choice.[5] This resin allows for cleavage with trifluoroacetic acid (TFA) to yield the desired peptide amide.

Troubleshooting Guide for Low Yield

Issue 1: Low Resin Loading Efficiency

Question: My initial resin loading with Fmoc-Gly-OH is low. What could be the cause and how can I improve it?

Answer:

Low loading of the first amino acid onto the resin is a common problem that can significantly impact the overall yield.

Possible Causes:

  • Incomplete resin swelling: The resin must be adequately swollen to allow for efficient reaction.

  • Poor activation of the amino acid: The carboxylic acid of the Fmoc-amino acid must be activated to react with the functional groups on the resin.

  • Steric hindrance: High-substitution resins can sometimes lead to steric hindrance, preventing complete loading.

Solutions:

  • Ensure proper resin swelling: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 1-2 hours before loading.

  • Optimize activation: Use an appropriate activating agent like HBTU/DIPEA or DIC/HOBt. Ensure the reagents are fresh and used in the correct stoichiometry.

  • Double loading: If the first loading attempt results in low efficiency, you can repeat the loading step.

  • Use a lower substitution resin: If steric hindrance is suspected, using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) may improve loading.

Issue 2: Incomplete Coupling Reactions

Question: The Kaiser test is positive after a coupling step, indicating incomplete reaction. How can I improve my coupling efficiency?

Answer:

Incomplete coupling is a major contributor to low yield and the formation of deletion sequences.

Possible Causes:

  • Sterically hindered amino acids: Residues like Isoleucine in the this compound sequence can be difficult to couple.

  • Peptide aggregation: As the peptide chain grows, it can aggregate on the resin, making the N-terminus inaccessible for coupling.

  • Insufficient reaction time or temperature: The coupling reaction may not have gone to completion.

  • Inefficient coupling reagents: The chosen coupling reagents may not be potent enough for a particularly difficult coupling.

Solutions:

  • Double coupling: Repeat the coupling step with a fresh portion of activated amino acid.

  • Increase reaction time: Extend the coupling time, for example, from 1 hour to 2 hours or even overnight for very difficult couplings.

  • Use a more powerful coupling reagent: For difficult couplings, consider using a stronger activating agent like HATU or COMU.

  • Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.

  • Change the solvent: In cases of aggregation, switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt like LiCl to the DMF can help to disrupt secondary structures.

Issue 3: Incomplete Fmoc Deprotection

Question: I suspect incomplete Fmoc deprotection is occurring. What are the signs and how can I ensure complete removal of the Fmoc group?

Answer:

Incomplete Fmoc deprotection leads to the formation of deletion sequences and significantly reduces the final yield.

Signs of Incomplete Deprotection:

  • A less intense color than expected when monitoring the UV absorbance of the piperidine-dibenzofulvene adduct.

  • The presence of deletion sequences in the final product as identified by mass spectrometry.

Possible Causes:

  • Insufficient deprotection time: The standard deprotection time may not be sufficient, especially for longer peptides or those prone to aggregation.

  • Degraded piperidine solution: The piperidine solution can degrade over time, losing its basicity.

  • Peptide aggregation: Aggregation can hinder the access of the piperidine to the Fmoc group.

Solutions:

  • Extend deprotection time: Increase the deprotection time or perform a second deprotection step. For example, instead of a single 20-minute deprotection, use two 10-minute treatments.

  • Use fresh piperidine solution: Always use a freshly prepared solution of 20% piperidine in DMF.

  • Add DBU to the deprotection solution: For very difficult deprotections, adding a small amount of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in the piperidine/DMF solution) can improve efficiency. However, be cautious as DBU can promote aspartimide formation in sequences containing aspartic acid.

Issue 4: Low Yield After Cleavage and Purification

Question: The crude peptide yield after cleavage is low, or I am losing a significant amount of product during purification. What are the potential issues?

Answer:

Low yield after the final steps of the synthesis can be due to problems with the cleavage reaction or the purification process.

Possible Causes of Low Cleavage Yield:

  • Incomplete cleavage from the resin: The cleavage cocktail may not have been effective in cleaving the peptide from the resin.

  • Precipitation of the peptide on the resin: The cleaved peptide may have poor solubility in the cleavage cocktail and precipitate onto the resin beads.

  • Re-attachment of protecting groups: Cationic species generated during cleavage can re-attach to electron-rich amino acid side chains like Tyr and Cys.

Solutions for Cleavage:

  • Optimize the cleavage cocktail: For this compound, a common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5). Ensure the cocktail is freshly prepared and used in a sufficient volume to swell the resin.

  • Increase cleavage time: If cleavage is incomplete, extend the reaction time from 2 hours to 3-4 hours.

  • Ensure efficient scavenging: Triisopropylsilane (TIS) is a scavenger used to quench reactive cationic species. Ensure it is present in the correct proportion.

  • Efficiently wash the resin after cleavage: Wash the resin with additional TFA to ensure all the cleaved peptide is collected.

Possible Causes of Low Purification Yield:

  • Poor solubility of the crude peptide: The crude peptide may not be fully soluble in the initial purification solvent.

  • Suboptimal HPLC conditions: The gradient, column, or mobile phases may not be optimized for your peptide, leading to poor separation and loss of product.

Solutions for Purification:

  • Improve solubility: Test different solvent systems to dissolve the crude peptide. Adding a small amount of organic acid like acetic acid or a chaotropic agent like guanidinium hydrochloride can sometimes help.

  • Optimize HPLC purification: Develop a purification method using a small analytical sample before proceeding with the bulk of the crude product. Experiment with different gradients and mobile phase modifiers (e.g., formic acid instead of TFA) to achieve the best separation.

Data Presentation

Table 1: Theoretical Stepwise and Cumulative Yield in this compound SPPS

This table illustrates the theoretical yield at each step of the this compound synthesis, assuming a 99.5% efficiency for both the deprotection and coupling steps.

StepAmino Acid CoupledStepwise Yield (%)Cumulative Yield (%)
1. Glycine LoadingGly99.599.5
2. Fmoc Deprotection-99.599.0
3. Leucine CouplingLeu99.598.5
4. Fmoc Deprotection-99.598.0
5. Proline CouplingPro99.597.5
6. Fmoc Deprotection-99.597.0
7. Cysteine CouplingCys(Trt)99.596.6
8. Fmoc Deprotection-99.596.1
9. Asparagine CouplingAsn(Trt)99.595.6
10. Fmoc Deprotection-99.595.1
11. Glutamine CouplingGln(Trt)99.594.7
12. Fmoc Deprotection-99.594.2
13. Isoleucine CouplingIle99.593.7
14. Fmoc Deprotection-99.593.3
15. Tyrosine CouplingTyr(tBu)99.592.8
16. Fmoc Deprotection-99.592.4
17. Mpa CouplingMpa(Trt)99.591.9

Note: Actual yields may be lower due to factors such as steric hindrance, aggregation, and side reactions.

Table 2: Common Problematic Couplings and Expected Yield Range

Amino Acid TypeExamples in this compoundTypical Yield Range (%)Rationale for Lower Yield
β-branched amino acidsIsoleucine (Ile)95 - 99Steric hindrance around the α-carbon slows down the reaction.
ProlineProline (Pro)97 - 99.5The secondary amine of proline is less reactive than primary amines.
CysteineCysteine (Cys)97 - 99.5Potential for side reactions if not properly protected.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for this compound Synthesis

This protocol outlines a single cycle of deprotection and coupling on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin (pre-loaded with Glycine or for manual loading) in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) with a coupling agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling reaction.

Protocol 2: Cleavage of this compound from Rink Amide Resin
  • Resin Preparation: After the final coupling step, wash the resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Crude Peptide wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HBTU/DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotection Positive (Incomplete) Repeat Coupling kaiser_test->deprotection Negative (Complete) Next Cycle final_cleavage Cleavage from Resin (TFA Cocktail) kaiser_test->final_cleavage Final Cycle Complete precipitation Precipitation (Cold Ether) final_cleavage->precipitation precipitation->end_node

Caption: Standard workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: A logical troubleshooting guide for addressing low yield in SPPS.

References

Technical Support Center: Optimizing Demoxytocin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the critical cyclization step in Demoxytocin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the cyclization of the linear this compound precursor?

The primary challenges in the cyclization of linear this compound to form the intramolecular disulfide bond include:

  • Low Cyclization Yield: Incomplete reaction leading to a significant amount of the linear precursor remaining.

  • Dimerization and Oligomerization: Intermolecular reactions between two or more linear peptide chains, resulting in dimers, trimers, and higher-order oligomers. This is a common side reaction when cyclization is performed at high concentrations.[1]

  • Side Reactions: Modification of amino acid side chains, such as oxidation of tyrosine or racemization, can occur under non-optimized reaction conditions.[2]

  • Purification Difficulties: Separating the desired cyclic monomer from unreacted linear peptide, dimers, and other impurities can be challenging due to their similar physicochemical properties.

Q2: What are the key factors influencing the efficiency of the disulfide bond formation in this compound synthesis?

Several factors critically impact the success of the cyclization step:

  • pH of the Reaction Mixture: The pH affects the ionization state of the thiol groups of the cysteine and β-mercaptopropionic acid residues. An optimal pH is crucial for promoting the nucleophilic attack required for disulfide bond formation while minimizing side reactions. For many peptide cyclizations, a slightly basic pH (around 8-9) is often employed.[2]

  • Concentration of the Linear Peptide: High concentrations of the linear precursor favor intermolecular reactions, leading to the formation of dimers and oligomers. Therefore, cyclization is typically performed under high dilution conditions (<<1 mM) in solution-phase synthesis.[1] On-resin cyclization can mitigate this issue due to the pseudo-dilution effect of the solid support.

  • Choice of Oxidizing Agent: Various oxidizing agents can be used to facilitate disulfide bond formation. The choice of agent can influence reaction kinetics and the formation of byproducts. Common oxidants include air (oxygen), hydrogen peroxide, iodine, and potassium ferricyanide.[3]

  • Solvent System: The solvent must be able to dissolve the linear peptide and be compatible with the chosen oxidizing agent. Common solvents include water, acetonitrile, methanol, and dimethylformamide (DMF). The use of mixed solvent systems, such as DMSO/DMF, can help to disrupt peptide aggregation and promote efficient cyclization.[2]

  • Protecting Group Strategy: The choice of protecting groups for the thiol moieties is critical for directing the correct disulfide bond formation. Orthogonal protecting groups that can be selectively removed are essential for complex syntheses.[4]

Q3: What are the advantages and disadvantages of on-resin versus solution-phase cyclization for this compound?

Both on-resin and solution-phase cyclization methods have their own set of advantages and drawbacks. The choice between them depends on the specific requirements of the synthesis.

FeatureOn-Resin CyclizationSolution-Phase Cyclization
Dimer/Oligomer Formation Minimized due to the pseudo-dilution effect of the resin-bound peptides.Prone to dimerization and oligomerization, requiring high dilution conditions which can be impractical for large-scale synthesis.[1]
Reaction Monitoring More challenging to monitor the reaction progress directly. Aliquots of resin must be cleaved for analysis.Easier to monitor the reaction progress by taking aliquots from the solution for analysis by HPLC or mass spectrometry.
Purification The final product is cleaved from the resin, which can simplify the initial purification by leaving resin-bound impurities behind.The crude product contains the desired cyclic peptide, unreacted linear peptide, dimers, and oxidizing agents, which can complicate purification.
Conformational Freedom The peptide is tethered to the solid support, which may restrict the conformational freedom required for efficient cyclization.[1]The peptide has complete conformational freedom in solution, which can facilitate the adoption of a favorable conformation for cyclization.
Overall Yield Can potentially offer higher yields of the desired monomer due to reduced side reactions.Yields can be lower due to the formation of intermolecular byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyclization step of this compound synthesis.

Problem 1: Low Yield of Cyclic this compound

Potential Cause Troubleshooting Step
Incomplete Oxidation - Extend Reaction Time: Monitor the reaction over a longer period. - Increase Oxidant Concentration: Gradually increase the amount of the oxidizing agent. Be cautious as excessive oxidant can lead to side reactions. - Change Oxidizing Agent: If one oxidant is ineffective, consider trying an alternative (e.g., switch from air oxidation to iodine or potassium ferricyanide).
Suboptimal pH - Optimize pH: Perform small-scale experiments to screen a range of pH values (e.g., 7.5 to 9.5) to find the optimal condition for your specific linear precursor.[2]
Peptide Aggregation - Modify Solvent System: Use chaotropic agents or organic co-solvents (e.g., guanidine hydrochloride, DMSO, or trifluoroethanol) to disrupt aggregation.[2]
Steric Hindrance (On-Resin) - Switch to Solution-Phase Cyclization: If on-resin cyclization yields are consistently low, the resin may be sterically hindering the cyclization.[1]

Problem 2: High Levels of Dimer and/or Oligomer Formation

Potential Cause Troubleshooting Step
High Peptide Concentration (Solution-Phase) - Decrease Concentration: Perform the cyclization at a higher dilution (e.g., 0.1 mg/mL or lower).[1] - Slow Addition: Add the linear peptide solution slowly to the reaction vessel containing the oxidizing agent to maintain a low instantaneous concentration.
Inappropriate Solvent - Optimize Solvent: A solvent system that promotes a folded conformation of the linear peptide can favor intramolecular cyclization over intermolecular reactions.
Inefficient Intramolecular Reaction - Consider On-Resin Cyclization: This method inherently minimizes intermolecular reactions.

Problem 3: Presence of Unidentified Impurities in the Final Product

Potential Cause Troubleshooting Step
Oxidation of Amino Acid Side Chains - Use Milder Oxidizing Conditions: Employ a less aggressive oxidizing agent or reduce the reaction temperature. - Degas Solvents: Remove dissolved oxygen from solvents to minimize unwanted oxidation.
Racemization - Control pH and Temperature: Avoid strongly basic conditions and high temperatures during cyclization.
Incomplete Removal of Protecting Groups - Verify Deprotection: Ensure complete removal of thiol protecting groups before initiating cyclization using analytical techniques like mass spectrometry.
Side Reactions with Scavengers - Choose Appropriate Scavengers: During the cleavage of the linear peptide from the resin, use scavengers that are compatible with the subsequent cyclization step.

Experimental Protocols

Protocol 1: On-Resin Cyclization of this compound

This protocol is a general guideline and may require optimization for specific sequences and resins.

  • Linear Peptide Synthesis: Synthesize the linear this compound precursor on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The thiol-containing residues (Cys and Mpa) should be protected with acid-labile groups such as Trityl (Trt).

  • Selective Deprotection: After synthesis of the linear chain, selectively deprotect the thiol protecting groups on the resin. For Trt groups, this can be achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) with scavengers like triisopropylsilane (TIS).

  • Washing: Thoroughly wash the resin with DCM, followed by DMF, and then the cyclization buffer to remove residual acid and scavengers.

  • Cyclization: Suspend the resin in the cyclization buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5) and add the oxidizing agent (e.g., potassium ferricyanide in a 1.5-fold molar excess over the peptide). Gently agitate the resin at room temperature.

  • Monitoring: Monitor the progress of the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with the cyclization buffer, water, and finally with a volatile solvent like methanol.

  • Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude cyclic this compound by preparative reverse-phase HPLC.

Protocol 2: Solution-Phase Cyclization of this compound

  • Linear Peptide Synthesis and Cleavage: Synthesize the linear precursor as described above and cleave it from the resin. Purify the linear peptide to a high degree of homogeneity.

  • Dissolution: Dissolve the purified linear peptide in the chosen cyclization solvent (e.g., a mixture of water and acetonitrile) at a very low concentration (e.g., 0.1 mg/mL).

  • pH Adjustment: Adjust the pH of the solution to the optimal range (e.g., 8.0-9.0) using a suitable buffer (e.g., ammonium bicarbonate) or a dilute base (e.g., ammonium hydroxide).

  • Oxidation: Add the oxidizing agent (e.g., a dilute solution of hydrogen peroxide or iodine) dropwise to the peptide solution while stirring.

  • Monitoring: Monitor the reaction by HPLC to track the disappearance of the linear peptide and the appearance of the cyclic product.

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent (e.g., with ascorbic acid for iodine).

  • Purification: Lyophilize the reaction mixture and purify the crude cyclic this compound by preparative reverse-phase HPLC.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization Cyclization cluster_Purification Purification and Analysis SPPS Linear Peptide Synthesis on Resin Deprotection Selective Thiol Deprotection SPPS->Deprotection OnResin On-Resin Oxidation Deprotection->OnResin On-Resin Path Cleavage Cleavage from Resin Deprotection->Cleavage Solution Path Cleavage_After_Cyclization Cleavage from Resin OnResin->Cleavage_After_Cyclization Cleavage Solution Solution-Phase Oxidation Purification RP-HPLC Purification Solution->Purification Cleavage->Solution Analysis LC-MS/MS Analysis Purification->Analysis Cleavage_After_Cyclization->Purification

Caption: Overall workflow for this compound synthesis highlighting both on-resin and solution-phase cyclization pathways.

Troubleshooting_Tree Start Low Cyclization Yield? Cause1 Incomplete Oxidation? Start->Cause1 Yes Cause2 Peptide Aggregation? Start->Cause2 Yes Cause3 High Dimer Formation? Start->Cause3 Yes Solution1a Increase Oxidant Conc. Cause1->Solution1a Solution1b Extend Reaction Time Cause1->Solution1b Solution1c Change Oxidant Cause1->Solution1c Solution2a Use Chaotropic Agents Cause2->Solution2a Solution2b Optimize Solvent System Cause2->Solution2b Solution3a Decrease Peptide Conc. Cause3->Solution3a Solution3b Use On-Resin Method Cause3->Solution3b Success Improved Yield Solution1a->Success Solution1b->Success Solution1c->Success Solution2a->Success Solution2b->Success Solution3a->Success Solution3b->Success

Caption: A troubleshooting decision tree for addressing low cyclization yield in this compound synthesis.

References

Technical Support Center: Preventing Demoxytocin Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Demoxytocin in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Oxytocin?

This compound, also known as desamino-oxytocin, is a synthetic analog of the naturally occurring peptide hormone oxytocin.[1] Structurally, the N-terminal cysteine of oxytocin is replaced with β-mercaptopropionic acid in this compound.[1] This modification makes this compound more resistant to enzymatic degradation, resulting in a longer half-life and increased potency compared to oxytocin.[1] Like oxytocin, this compound exerts its effects by binding to the oxytocin receptor, playing a crucial role in various physiological processes, including uterine contractions and lactation.[2][3]

2. What are the primary causes of this compound aggregation in solution?

While this compound is designed for enhanced stability, it can still be susceptible to aggregation in solution, a common issue for peptide therapeutics. The primary factors influencing aggregation include:

  • pH: The pH of the solution is a critical factor. For the closely related oxytocin, aggregation and chemical degradation are significantly influenced by pH.

  • Temperature: Elevated temperatures can increase the rate of aggregation and other degradation pathways.

  • Concentration: Higher concentrations of this compound in solution can promote intermolecular interactions, leading to the formation of aggregates.

  • Ionic Strength: The salt concentration of the solution can affect the electrostatic interactions between peptide molecules, thereby influencing aggregation.

  • Mechanical Stress: Agitation, such as stirring or shaking, can induce aggregation.

3. What is the optimal pH for storing this compound solutions to minimize aggregation?

Based on extensive studies of oxytocin, a pH of around 4.5 is optimal for its stability, minimizing both aggregation and chemical degradation.[4][5] At this pH, the peptide is most stable. Degradation is significantly faster at neutral and alkaline pH.[5]

4. Can excipients be used to prevent this compound aggregation?

Yes, various excipients can be incorporated into this compound formulations to enhance stability and prevent aggregation. Commonly used excipients for peptide stabilization include:

  • Sugars and Polyols: Mannitol and sucrose are often used to stabilize peptides.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can reduce agitation-induced aggregation.

  • Salts: Divalent metal ions, such as calcium chloride (CaCl₂), magnesium chloride (MgCl₂), and zinc chloride (ZnCl₂), particularly in combination with a citrate buffer, have been shown to improve the stability of oxytocin in aqueous solutions.[6]

  • Amino Acids: Certain amino acids can also act as stabilizers.

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound aggregation.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness in the this compound solution. Aggregation due to suboptimal pH, high temperature, or high concentration.1. Verify pH: Ensure the solution pH is adjusted to the optimal range of 4.0-5.0. 2. Control Temperature: Store solutions at recommended temperatures (typically 2-8°C) and avoid temperature fluctuations. 3. Optimize Concentration: If possible, work with the lowest effective concentration of this compound. 4. Incorporate Excipients: Consider adding stabilizing excipients such as mannitol or a low concentration of a non-ionic surfactant.
Loss of biological activity in a previously prepared this compound solution. Formation of soluble aggregates that are not visible but are biologically inactive.1. Analyze for Aggregates: Use analytical techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect soluble aggregates. 2. Reformulate: If aggregates are detected, reformulate the solution with optimized pH, ionic strength, and the addition of stabilizing excipients.
Inconsistent experimental results using the same batch of this compound. Partial aggregation of the stock solution, leading to variations in the concentration of active monomer.1. Filter the Solution: Before use, filter the this compound solution through a low-protein-binding 0.22 µm filter to remove any existing aggregates. 2. Fresh Preparation: Prepare fresh solutions before each experiment to minimize the risk of aggregation over time. 3. Gentle Handling: Avoid vigorous vortexing or shaking of the solution. Mix by gentle inversion.

Quantitative Data on Oxytocin Stability

The following table summarizes the effect of pH on the stability of oxytocin, which serves as a close proxy for this compound.

pH Temperature (°C) Observed Degradation Rate Constant (k_obs) (day⁻¹) Half-life (t₁/₂) (days)
2.070~0.63~1.1
4.570~0.39~1.8
7.070> 0.63< 1.1
9.070Significantly > 0.63Significantly < 1.1

Data adapted from studies on oxytocin degradation kinetics. The degradation rate is concentration-dependent at pH 4.5, 7.0, and 9.0.

Experimental Protocols

1. Protocol for Monitoring this compound Aggregation using Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a powerful technique to separate and quantify soluble aggregates based on their hydrodynamic radius.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size exclusion column suitable for peptides.

  • Mobile Phase: A buffer that is compatible with this compound and does not promote aggregation on the column. A common mobile phase is a phosphate or acetate buffer at a pH around 4.5, containing a salt like NaCl (e.g., 150 mM) to minimize ionic interactions with the column matrix.

  • Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration for detection.

  • Analysis: Inject the sample onto the SEC column. Monomeric this compound will have a longer retention time than the aggregated forms. The presence of peaks eluting earlier than the main monomer peak indicates the presence of dimers, trimers, and higher-order aggregates.

  • Quantification: The area under each peak can be used to quantify the percentage of monomer, dimer, and other aggregates.

2. Protocol for Assessing this compound Aggregation using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution.[7]

  • Instrumentation: A DLS instrument with a temperature-controlled sample holder.

  • Sample Preparation: The this compound solution should be filtered through a low-protein-binding filter (e.g., 0.22 µm) directly into a clean cuvette to remove any dust or extraneous particles.

  • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The software analyzes the correlation function of the scattered light to determine the diffusion coefficient, which is then used to calculate the hydrodynamic radius of the particles in the solution. An increase in the average particle size or the appearance of a population of larger particles over time is indicative of aggregation.

Visualizations

This compound/Oxytocin Signaling Pathway

This compound, like oxytocin, binds to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). This binding primarily activates the Gαq protein, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent physiological responses.

Demoxytocin_Signaling_Pathway This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR G_alpha_q Gαq OTR->G_alpha_q activates PLC Phospholipase C (PLC) G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates Gene_expression Gene Expression MAPK_pathway->Gene_expression

Caption: this compound/Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Investigating this compound Aggregation

This workflow outlines the logical steps for a comprehensive investigation into this compound aggregation.

Experimental_Workflow start Start: this compound Aggregation Concern prep Prepare this compound Solutions (Varying pH, Temp, Concentration) start->prep analysis Analyze for Aggregation prep->analysis sec Size Exclusion Chromatography (SEC) analysis->sec Primary Method dls Dynamic Light Scattering (DLS) analysis->dls Complementary Method spec Spectroscopy (e.g., ThT fluorescence) analysis->spec Fibril Detection evaluate Evaluate Results: Quantify Aggregates sec->evaluate dls->evaluate spec->evaluate optimize Optimize Formulation: Add Excipients evaluate->optimize Aggregation Detected stable Stable Formulation Achieved evaluate->stable No Significant Aggregation reanalyze Re-analyze Optimized Formulation optimize->reanalyze unstable Aggregation Persists optimize->unstable If optimization fails reanalyze->evaluate

Caption: Workflow for this compound Aggregation Analysis.

Logical Relationship of Factors Influencing this compound Aggregation

This diagram illustrates the interplay of key factors that can lead to the aggregation of this compound.

Aggregation_Factors suboptimal_ph Suboptimal pH (too high or too low) aggregation This compound Aggregation suboptimal_ph->aggregation high_temp Elevated Temperature high_temp->aggregation high_conc High Concentration high_conc->aggregation mech_stress Mechanical Stress (e.g., agitation) mech_stress->aggregation

Caption: Factors Leading to this compound Aggregation.

References

Technical Support Center: Demoxytocin Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the poor solubility of Demoxytocin in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common aqueous buffers?

Q2: I am observing precipitation when dissolving this compound in my aqueous buffer. What are the likely causes?

A2: Precipitation of this compound can be attributed to several factors:

  • pH close to the isoelectric point (pI): Peptides are least soluble at their pI, where the net charge is zero.[5]

  • Aggregation: Hydrophobic interactions between peptide molecules can lead to the formation of insoluble aggregates.[5][7][8][9] This can be influenced by factors like peptide concentration, temperature, and the ionic strength of the buffer.[3][10]

  • Buffer composition: Certain buffer components may interact with the peptide, reducing its solubility.

  • Improper dissolution technique: The method used to dissolve the peptide is crucial. For instance, adding the entire volume of buffer at once to a lyophilized powder can lead to localized high concentrations and precipitation.

Q3: How does pH affect the solubility and stability of this compound?

A3: The pH of the solution is a critical factor for both solubility and stability.[3][5]

  • Solubility: Adjusting the pH away from the peptide's isoelectric point (pI) increases its net charge, thereby enhancing its interaction with water molecules and improving solubility.[5] For basic peptides, dissolving in a slightly acidic buffer (e.g., pH 4-6) can be beneficial, while acidic peptides are more soluble in basic buffers.[4]

  • Stability: The stability of peptides is also pH-dependent. For instance, oxytocin, a similar peptide, has been reported to have better stability in acetate buffers at a pH of 4.0.[10] Peptides containing residues like asparagine and glutamine are susceptible to deamidation at neutral and alkaline pH.[10][11]

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, using a small amount of an organic co-solvent is a common strategy to dissolve hydrophobic or aggregation-prone peptides.[2][3][5]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are frequently used.[2][3][12] this compound is reported to be soluble in DMSO.[1][13][14]

  • Procedure: It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.[2]

  • Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound powder does not dissolve in aqueous buffer. pH of the buffer is close to the peptide's pI.Adjust the pH of the buffer. For a basic peptide, try a slightly acidic pH and vice-versa.[4][5]
High hydrophobicity of the peptide.Use a small amount of an organic co-solvent like DMSO to initially dissolve the peptide, then slowly add the aqueous buffer.[2][3][5]
Aggregation of the peptide.Use sonication to aid dissolution.[2][3] Consider using denaturing agents like 6M guanidine hydrochloride or 8M urea for highly aggregated peptides, followed by dialysis or dilution.[3][12]
Solution is cloudy or contains visible particles. Incomplete dissolution or precipitation.Centrifuge the solution to pellet any undissolved material before use.[2][3] Re-evaluate the dissolution protocol; try a different buffer, pH, or the use of a co-solvent.
Bacterial contamination.Use sterile buffers and aseptic techniques for preparation. Filter-sterilize the final solution if possible.
Loss of biological activity over time. Peptide degradation or aggregation in solution.Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[15] Optimize the pH of the storage buffer for maximum stability. For peptides with cysteine, methionine, or tryptophan, store under an oxygen-free atmosphere.[15]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound
  • Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.[12]

  • Initial Dissolution:

    • Aqueous Buffer Approach: For a preliminary attempt, add a small volume of sterile, degassed water or a common buffer like PBS (pH 7.2-7.4) to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).[6][15] Gently vortex or sonicate to aid dissolution.[2][3][12]

    • Organic Co-solvent Approach: If the peptide is poorly soluble in aqueous buffer, first dissolve the lyophilized powder in a minimal volume of DMSO (e.g., 10-50 µL).[2]

  • Dilution: Once the peptide is dissolved in the initial solvent, slowly add your desired aqueous buffer dropwise while gently vortexing to reach the final desired concentration. This gradual dilution helps prevent precipitation.

  • Verification: Visually inspect the solution for clarity. A clear solution indicates complete dissolution.[12] If particulates are present, centrifuge the solution and use the supernatant.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term stability.[15] Avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Testing in Different Buffers
  • Preparation: Prepare a set of small, sterile microcentrifuge tubes.

  • Aliquoting: Carefully weigh and aliquot a small, equal amount of lyophilized this compound into each tube.

  • Buffer Addition: Add a defined volume of different test buffers to each tube to achieve a target concentration (e.g., 1 mg/mL). Test a range of buffers and pH values, for example:

    • Sterile, deionized water

    • 10 mM Phosphate Buffer, pH 6.0, 7.0, and 8.0

    • 10 mM Tris Buffer, pH 7.0, 8.0, and 9.0

    • 10 mM Acetate Buffer, pH 4.0 and 5.0

  • Dissolution: Gently vortex each tube for 1-2 minutes. If the peptide does not dissolve, sonicate the samples for 5-10 minutes in a water bath sonicator.[2][3]

  • Observation: Visually assess the solubility in each buffer. Note whether the solution is clear, hazy, or contains visible precipitate.

  • Quantification (Optional): Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble material. Carefully collect the supernatant and measure the peptide concentration using a suitable method like UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr) or a peptide-specific colorimetric assay.

Visualizations

Troubleshooting_Workflow start Start: Lyophilized this compound dissolve_aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->dissolve_aqueous is_soluble Is the solution clear? dissolve_aqueous->is_soluble success Success: Use in experiment is_soluble->success Yes precipitation Precipitation or cloudiness observed is_soluble->precipitation No troubleshoot Troubleshoot precipitation->troubleshoot adjust_ph Adjust pH of buffer troubleshoot->adjust_ph Option 1 use_cosolvent Use organic co-solvent (e.g., DMSO) troubleshoot->use_cosolvent Option 2 sonicate Apply sonication troubleshoot->sonicate Option 3 re_dissolve Re-attempt dissolution adjust_ph->re_dissolve use_cosolvent->re_dissolve sonicate->re_dissolve re_dissolve->is_soluble

Caption: Troubleshooting workflow for dissolving this compound.

Demoxytocin_Signaling_Pathway cluster_cell Smooth Muscle Cell PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Muscle Contraction Ca_release->Contraction Stimulates PKC->Contraction Phosphorylates contractile proteins This compound This compound OXTR Oxytocin Receptor (OXTR - GPCR) This compound->OXTR Binds to OXTR->PLC Activates

Caption: Simplified signaling pathway of this compound in smooth muscle cells.[1][13][16][17]

References

Technical Support Center: Improving the Stability of Demoxytocin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Demoxytocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this compound in your biological samples and ensure the accuracy and reproducibility of your experimental results.

Disclaimer: this compound (deamino-oxytocin) is a close structural analog of oxytocin. Due to the limited availability of specific stability data for this compound, much of the information provided here is based on extensive research on oxytocin. While these findings offer valuable guidance, it is crucial to validate these recommendations for your specific experimental conditions with this compound.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound in biological samples.

Issue 1: Low or No Recovery of this compound After Sample Storage

Potential Cause Recommended Solution
Enzymatic Degradation Immediately after collection, add a broad-spectrum protease inhibitor cocktail to your samples. For blood samples, consider using collection tubes containing protease inhibitors like aprotinin and EDTA.[1][2]
Improper Storage Temperature Store samples at -80°C for long-term storage to minimize degradation.[1][2] For short-term storage (up to 5 days), 4°C may be acceptable, but this should be validated.[3] Avoid repeated freeze-thaw cycles.
Adsorption to Surfaces Use low-protein-binding tubes (e.g., siliconized or polypropylene) for sample collection, processing, and storage.[4] The addition of a carrier protein or using silanized glass HPLC inserts can also mitigate adsorption.[4]
pH-Mediated Degradation Ensure the pH of your sample matrix is within a stable range for this compound. Based on oxytocin data, a pH of around 4.5 is optimal for stability.[5][6][7]

Issue 2: High Variability in this compound Measurements Between Replicates

Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize your sample collection and processing protocol. Ensure consistent timing for each step, from collection to freezing.
Matrix Effects in Analytical Method Optimize your sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances from the biological matrix.[4] Utilize an internal standard, such as a stable isotope-labeled this compound, to correct for variability in extraction and ionization.
Incomplete Solubilization After Thawing After thawing, ensure samples are thoroughly but gently mixed (e.g., by vortexing) to ensure homogeneity before analysis.

Issue 3: Unexpected Peaks in Chromatogram Indicating Degradation

Potential Cause Recommended Solution
Chemical Degradation Based on oxytocin studies, degradation products can include deamidated species and disulfide-linked dimers.[5][7] To minimize this, maintain optimal pH and temperature control.
Contamination Ensure all tubes, pipette tips, and reagents are clean and free of contaminants that could interfere with the analysis.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

  • Q1: What is the best biological sample for measuring this compound?

    • Serum is often preferred, but plasma, whole blood, and urine can also be used.[8] The choice of sample may depend on your specific research question and analytical method.

  • Q2: What are the optimal storage conditions for plasma samples containing this compound?

    • For long-term storage, freezing at -80°C is recommended.[1][2] For short-term storage, refrigeration at 2-8°C is possible, but stability should be verified.[9] Avoid storing samples at room temperature for extended periods.

  • Q3: Should I use special collection tubes?

    • Yes, it is highly recommended to use pre-chilled tubes containing a protease inhibitor cocktail.[1] EDTA-containing tubes are also beneficial as EDTA inhibits metalloproteinases.[2]

Stabilization Strategies

  • Q4: Which protease inhibitors are recommended for stabilizing this compound?

    • Aprotinin is a commonly used protease inhibitor for stabilizing oxytocin in plasma.[2] A broad-spectrum protease inhibitor cocktail is a good starting point to inhibit a wider range of proteases.

  • Q5: How does pH affect this compound stability?

    • Based on studies with oxytocin, the peptide is most stable in an acidic environment, with an optimal pH of around 4.5.[5][6][7] Degradation increases significantly at neutral and alkaline pH.[5][7]

  • Q6: Are there any other additives that can improve stability?

    • For oxytocin, the addition of divalent metal ions in combination with a citrate buffer has been shown to improve stability in aqueous solutions.

Analytical Considerations

  • Q7: What is the recommended analytical method for quantifying this compound?

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides like this compound due to its high sensitivity and specificity, which allows it to distinguish the parent peptide from its metabolites.[4] High-performance liquid chromatography (HPLC) with UV detection is also a widely used method.[10]

  • Q8: How can I minimize matrix effects in my LC-MS/MS analysis?

    • Effective sample preparation, such as solid-phase extraction (SPE), is crucial for removing interfering components from the biological matrix.[4] Additionally, using a stable isotope-labeled internal standard that co-elutes with this compound can help to compensate for matrix effects.

Quantitative Data on Peptide Stability (Based on Oxytocin)

The following tables summarize the degradation kinetics of oxytocin under various conditions. This data can be used as a starting point for designing stability studies for this compound.

Table 1: Effect of Temperature on Oxytocin Stability at pH 4.5

Temperature (°C)Half-life (t½)
40> 6 months
55~ 2 months
70~ 1 week
80~ 2 days

Source: Adapted from studies on oxytocin degradation kinetics.[5][7]

Table 2: Effect of pH on Oxytocin Degradation Rate at 70°C

pHRelative Degradation Rate
2.0Moderate
4.5Slowest
7.0Fast
9.0Fastest

Source: Based on research investigating the pH-dependent degradation of oxytocin.[5][7]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Stability Studies

  • Preparation: Label pre-chilled, low-protein-binding tubes containing a protease inhibitor cocktail (e.g., aprotinin and EDTA).

  • Collection: Collect whole blood directly into the prepared tubes.

  • Mixing: Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulants and inhibitors.

  • Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1600 x g for 15 minutes at 4°C.[2]

  • Aliquoting: Carefully transfer the plasma supernatant to freshly labeled low-protein-binding cryovials.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Accelerated Stability Study of this compound in Plasma

  • Sample Preparation: Pool plasma from several sources to create a homogenous sample matrix. Spike the plasma with a known concentration of this compound.

  • Aliquoting: Aliquot the spiked plasma into multiple vials for each storage condition to be tested.

  • Incubation: Store the vials at various elevated temperatures (e.g., 4°C, 25°C, 40°C, and 55°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), remove one vial from each temperature condition.

  • Storage: Immediately freeze the removed samples at -80°C to halt further degradation until analysis.

  • Analysis: Analyze all samples from all time points in a single analytical run to minimize inter-assay variability. Quantify the remaining this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Storage cluster_analysis Analysis CollectBlood Collect Blood in Protease Inhibitor Tube Centrifuge Centrifuge at 4°C CollectBlood->Centrifuge Aliquot Aliquot Plasma Centrifuge->Aliquot Store Store at -80°C Aliquot->Store Analyze LC-MS/MS Analysis Store->Analyze

Caption: Recommended workflow for biological sample handling to ensure this compound stability.

degradation_pathways This compound This compound Deamidated Deamidated Products This compound->Deamidated Deamidation (Gln, Asn) Dimers Disulfide-Linked Dimers/Aggregates This compound->Dimers Disulfide Exchange

Caption: Potential degradation pathways of this compound based on oxytocin data.

troubleshooting_workflow Start Low Analyte Recovery CheckStorage Were samples stored at -80°C with minimal freeze-thaw cycles? Start->CheckStorage CheckInhibitors Were protease inhibitors used during collection? CheckStorage->CheckInhibitors Yes ImproveStorage Action: Improve storage protocol CheckStorage->ImproveStorage No CheckTubes Were low-protein-binding tubes used? CheckInhibitors->CheckTubes Yes AddInhibitors Action: Add protease inhibitors CheckInhibitors->AddInhibitors No OptimizeCleanup Optimize sample clean-up (e.g., SPE) CheckTubes->OptimizeCleanup Yes ChangeTubes Action: Use appropriate labware CheckTubes->ChangeTubes No UseInternalStandard Incorporate a stable isotope-labeled internal standard OptimizeCleanup->UseInternalStandard

Caption: Troubleshooting decision tree for low this compound recovery.

References

How to minimize variability in Demoxytocin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in Demoxytocin bioassays. The information is compiled from best practices for similar G-protein coupled receptor (GPCR) and immunoassay procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound bioassays?

Variability in this compound bioassays can arise from several factors, broadly categorized as reagent handling, procedural inconsistencies, and environmental factors. Careful attention to each of these areas is critical for robust and reproducible results.

Q2: How can I troubleshoot a weak or no signal in my assay?

A weak or absent signal is a common issue. The table below outlines potential causes and recommended solutions.[1][2][3][4]

Q3: My assay is showing high background. What are the likely causes and how can I fix it?

High background can mask the specific signal from this compound. Refer to the troubleshooting table for guidance on how to address this issue.[1][3][4]

Q4: I'm observing high variability between replicate wells. What should I investigate?

Poor precision among replicates significantly impacts data quality. The troubleshooting table provides steps to identify and resolve the root cause of this variability.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound bioassays.

Problem Possible Cause Solution
Weak or No Signal Reagent Issues - Expired or improperly stored reagents: Confirm the expiration dates of all reagents and ensure they have been stored at the recommended temperature (typically 2-8°C).[2] - Incorrect reagent preparation: Double-check all calculations and dilutions. Ensure reagents were prepared in the correct order as specified in the protocol.[1][2] - Inactive antibody or enzyme: Test the activity of the antibody and enzyme conjugate separately.
Procedural Errors - Omission of a key reagent: Carefully review the protocol to ensure all steps were followed correctly and all reagents were added in the proper sequence.[1] - Inadequate incubation times or temperatures: Adhere strictly to the recommended incubation times and temperatures in the protocol. Bring all reagents to room temperature before use.[1][2] - Insufficient washing: Ensure thorough washing between steps to remove unbound reagents. An automated plate washer can improve consistency.[1][4]
High Background Reagent Issues - Antibody concentration too high: Perform a titration to determine the optimal concentration for the primary and secondary antibodies.[1] - Cross-reactivity of antibodies: Run controls to check for non-specific binding of the detection antibody.[1]
Procedural Errors - Insufficient blocking: Increase the blocking time or try a different blocking buffer to prevent non-specific binding. - Inadequate washing: Increase the number of wash steps or the soaking time during washes.[4] - Incubation temperature too high: Ensure incubations are carried out at the recommended temperature, as higher temperatures can increase non-specific binding.[4]
High Variability Between Replicates Procedural Errors - Pipetting inconsistencies: Use calibrated pipettes and ensure proper technique. Change pipette tips for each standard, sample, and reagent.[2][4] - Improper mixing: Thoroughly mix all reagents and samples before adding them to the wells.[1] - Edge effects: Avoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber to prevent evaporation. - Inconsistent washing: Use an automated plate washer for uniform washing across the plate.[1]

Experimental Protocols

General Cell-Based GPCR Assay Protocol

This compound acts on the oxytocin receptor, a GPCR. This protocol outlines a general workflow for a cell-based assay measuring GPCR activation.

  • Cell Culture and Seeding:

    • Culture cells expressing the oxytocin receptor in appropriate media.

    • Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds.

    • Add the compounds to the appropriate wells and incubate for a specific time (typically 1-3 hours) as determined by the assay design.[5]

  • Detection:

    • Add the detection reagents, which will generate a signal (e.g., luminescence, fluorescence) in response to receptor activation.[5]

    • Incubate for the recommended time (e.g., 1 hour) in the dark.[5]

  • Data Acquisition:

    • Read the plate using a plate reader with the appropriate filter settings.[1]

Standard ELISA Protocol (Sandwich Assay)

For immunoassays like ELISA, the following is a generalized protocol.

  • Coating:

    • Coat a high-binding ELISA plate with a capture antibody specific for this compound diluted in a coating buffer (e.g., PBS).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound capture antibody.

  • Blocking:

    • Add a blocking buffer (e.g., BSA or casein in PBS) to all wells to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Wash the plate.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for a different epitope on this compound and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate for 20-30 minutes at room temperature.

  • Substrate Addition and Signal Development:

    • Wash the plate.

    • Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until a color change is observed.[4]

  • Stopping the Reaction:

    • Add a stop solution to halt the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength using a plate reader.

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor Oxytocin Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activates This compound This compound This compound->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway for this compound.

ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block 2. Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample 3. Add Sample/ Standard Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection_Ab 4. Add Detection Antibody Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Enzyme_Conj 5. Add Enzyme Conjugate Wash4->Add_Enzyme_Conj Wash5 Wash Add_Enzyme_Conj->Wash5 Add_Substrate 6. Add Substrate Wash5->Add_Substrate Stop_Reaction 7. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 8. Read Plate Stop_Reaction->Read_Plate

Caption: Standard workflow for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

References

Technical Support Center: Identifying and Characterizing Demoxytocin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Demoxytocin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Oxytocin?

This compound is a synthetic analog of the peptide hormone Oxytocin. Structurally, it is deamino-oxytocin, meaning the N-terminal cysteine residue's amino group has been removed and replaced with a hydrogen atom. This modification enhances its resistance to enzymatic degradation by aminopeptidases, prolonging its half-life in biological systems.

Q2: What are the primary degradation pathways for this compound?

Based on studies of Oxytocin and its analogs, this compound is susceptible to several degradation pathways, primarily influenced by pH, temperature, and the presence of oxidizing agents.[1] Key pathways include:

  • Disulfide Bond Reactions: The intramolecular disulfide bridge between the cysteine residues at positions 1 and 6 is a primary site of degradation. This can lead to the formation of:

    • Trisulfides and Tetrasulfides: Insertion of one or two additional sulfur atoms into the disulfide bond.[2]

    • Dimers and Larger Aggregates: Intermolecular disulfide bond formation between two or more this compound molecules.

  • Deamidation: The amide groups on the side chains of asparagine (Asn) and glutamine (Gln), as well as the C-terminal glycinamide, can be hydrolyzed to form carboxylic acid groups. This is a common degradation pathway for peptides in aqueous solutions.

  • β-Elimination: While a significant degradation pathway for Oxytocin, the β-elimination of the disulfide linkage is thought to be initiated by the N-terminal amino group. As this compound lacks this group, this pathway may be less prevalent, contributing to its increased stability compared to Oxytocin.

Q3: What are the optimal storage conditions to minimize this compound degradation?

To minimize degradation, this compound should be stored in a lyophilized form at -20°C or below. For solutions, it is recommended to use a buffer with a pH around 4.5, as studies on Oxytocin have shown this to be the pH of greatest stability.[3] Solutions should be stored at 2-8°C and protected from light. Long-term storage in solution is generally not recommended.

Troubleshooting Guides

HPLC Analysis

Issue: Unexpected peaks in the chromatogram.

  • Possible Cause 1: Degradation Products.

    • Early Eluting Peaks: Often correspond to more polar species, such as deamidated products. Deamidation introduces a carboxylic acid group, increasing polarity and leading to earlier elution in reversed-phase HPLC.

    • Late Eluting Peaks: May indicate the formation of less polar species like trisulfides or dimers. The addition of sulfur or the increased size of a dimer can lead to stronger retention on a C18 column.

  • Possible Cause 2: Sample Matrix Effects.

    • Troubleshooting: Analyze a blank injection (sample diluent without this compound) to identify peaks originating from the solvent or sample matrix. Ensure proper sample clean-up to remove interfering substances.

  • Possible Cause 3: Ghost Peaks.

    • Troubleshooting: Ghost peaks can arise from contamination in the mobile phase or from the previous injection. Running a blank gradient can help identify carryover. Ensure high-purity solvents and flush the system thoroughly between analyses.[4]

Issue: Peak splitting or shouldering.

  • Possible Cause 1: Column Degradation.

    • Troubleshooting: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape.[5] Try flushing the column with a strong solvent or, if the problem persists, replace the column.

  • Possible Cause 2: Incompatibility of Sample Solvent and Mobile Phase.

    • Troubleshooting: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Possible Cause 3: Co-elution of Isomers.

    • Troubleshooting: Degradation can sometimes lead to the formation of isomers with very similar retention times. Adjusting the mobile phase composition, gradient slope, or temperature may improve resolution.

Mass Spectrometry Analysis

Issue: Difficulty in identifying the molecular ion of degradation products.

  • Possible Cause 1: Adduct Formation.

    • Troubleshooting: In electrospray ionization (ESI), it is common for peptides to form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]+) or potassium ([M+K]+). Look for peaks corresponding to the expected mass of the degradation product plus the mass of common adducts.

  • Possible Cause 2: Multiple Charge States.

    • Troubleshooting: Peptides can exist in multiple charge states (e.g., [M+2H]2+, [M+3H]3+). Use the mass spectrometer software to deconvolute the spectrum and identify the neutral mass of the species.

Issue: Ambiguous identification of the modification site.

  • Troubleshooting: Tandem mass spectrometry (MS/MS) is essential for localizing modifications. Fragmentation of the peptide backbone will produce a series of b- and y-ions. A mass shift in a particular fragment ion will indicate the location of the modification. For disulfide-related products, reduction of the sample with a reducing agent like dithiothreitol (DTT) prior to MS analysis can help simplify the spectrum and confirm the presence of disulfide-linked species.

Quantitative Data

The following table summarizes the expected mass changes for common this compound degradation products. The monoisotopic mass of intact this compound (C43H65N11O12S2) is approximately 991.43 Da.

Degradation ProductMass Change (Da)Expected m/z ([M+H]+)
Mono-deamidation +0.98992.41
Di-deamidation +1.96993.39
Trisulfide +31.971023.40
Tetrasulfide +63.941055.37
Dimer +991.431983.86

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7][8][9][10]

1. Sample Preparation:

  • Prepare a stock solution of this compound in water or a suitable buffer (e.g., 10 mM acetate buffer, pH 4.5) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate the this compound stock solution at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC method, coupled with a mass spectrometer for peak identification.

  • A control sample (unstressed this compound solution) should be analyzed alongside the stressed samples.

Stability-Indicating HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B

    • 35-40 min: 50% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

    • 50-60 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and/or mass spectrometry.

  • Injection Volume: 20 µL.

Visualizations

Demoxytocin_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_products Degradation Products Acid Acid HPLC HPLC Acid->HPLC Separation Base Base Base->HPLC Separation Oxidation Oxidation Oxidation->HPLC Separation Heat Heat Heat->HPLC Separation Light Light Light->HPLC Separation MS MS HPLC->MS Detection MSMS MSMS MS->MSMS Fragmentation Deamidation Deamidation MSMS->Deamidation Identification Disulfide_Products Disulfide Products (Dimers, Trisulfides) MSMS->Disulfide_Products Identification Other Other Impurities MSMS->Other Identification Demoxytocin_Sample This compound Sample Demoxytocin_Sample->Acid Stress Demoxytocin_Sample->Base Stress Demoxytocin_Sample->Oxidation Stress Demoxytocin_Sample->Heat Stress Demoxytocin_Sample->Light Stress

Experimental workflow for forced degradation studies of this compound.

Demoxytocin_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Resulting Products This compound This compound Deamidation Deamidation This compound->Deamidation Hydrolysis (pH, Temp) Disulfide_Exchange Disulfide Exchange This compound->Disulfide_Exchange Intermolecular Reaction Sulfur_Addition Sulfur Addition This compound->Sulfur_Addition Oxidation Deamidated_Products Deamidated Products (Asn, Gln, C-terminus) Deamidation->Deamidated_Products Dimers_Aggregates Dimers & Aggregates Disulfide_Exchange->Dimers_Aggregates Trisulfides_Tetrasulfides Trisulfides & Tetrasulfides Sulfur_Addition->Trisulfides_Tetrasulfides

Major degradation pathways of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Demoxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Demoxytocin. Given the limited specific pharmacokinetic data on this compound in publicly available literature, this guide extrapolates from research on its parent compound, oxytocin, to address common experimental challenges. This compound, a synthetic analog of oxytocin, is more potent and has a longer half-life, administered as a buccal tablet or nasal spray.[1][2]

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound expected to be low?

Like other peptides, this compound faces two primary barriers to oral absorption:

  • Enzymatic Degradation: Peptidases and proteases in the gastrointestinal (GI) tract can cleave the peptide bonds, inactivating the drug. Although this compound's N-terminal modification (deamination) offers some protection against aminopeptidases compared to oxytocin, it is still susceptible to other enzymes.[1][3][4]

  • Poor Membrane Permeability: The intestinal epithelium is a significant barrier to the absorption of large, hydrophilic molecules like this compound.

2. What are the most promising alternative routes for this compound administration?

Based on research with oxytocin and the existing formulations of this compound, the most promising routes are:

  • Nasal Delivery: This route bypasses the GI tract and first-pass metabolism in the liver.[5] It also offers the potential for direct nose-to-brain delivery, which is relevant for any central nervous system effects.[6][7] Formulations can be optimized with permeation enhancers or novel devices to improve brain uptake.[6][8]

  • Buccal/Sublingual Delivery: this compound is already available as a buccal tablet.[1] This route utilizes the rich vasculature of the oral mucosa for direct absorption into the systemic circulation, avoiding the harsh environment of the GI tract.[9]

3. How can enzymatic degradation be minimized in our formulation?

Several strategies can be employed:

  • Co-administration with Enzyme Inhibitors: Including inhibitors of enzymes like trypsin or chymotrypsin in the formulation can protect the peptide. For instance, studies on oxytocin degradation have identified inhibitors like amastatin and bestatin.[10]

  • Encapsulation: Formulating this compound within nanoparticles, liposomes, or microemulsions can physically shield it from enzymatic attack.[11][12]

  • Chemical Modification: While this compound is already a modification of oxytocin, further structural changes could be explored to enhance stability, though this would technically create a new chemical entity.

4. We are observing high variability in our in vivo nasal delivery study. What could be the cause?

High variability in nasal delivery studies is a common issue and can be attributed to:

  • Deposition Site: The site of deposition within the nasal cavity is critical. Deposition in the anterior, ciliated region will result in rapid mucociliary clearance, while deposition in the posterior, more vascularized regions can lead to better absorption.[6] The use of specialized nasal spray devices can help target the optimal regions.[6]

  • Nasal Cycle: The natural, alternating congestion and decongestion of the nasal passages (the nasal cycle) can affect the surface area available for absorption.[13] Administering the drug to the dominant (decongested) nostril may improve consistency.[13]

  • Formulation Properties: The viscosity, pH, and osmolality of your formulation can impact residence time and absorption.

Troubleshooting Guides

Issue 1: Low Permeation in Caco-2 Transwell Assay
Possible Cause Troubleshooting Step
High Efflux Ratio Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-incubate with a known P-gp inhibitor (e.g., Verapamil).
Tight Junction Integrity The Caco-2 monolayer may be too restrictive. Consider using permeation enhancers in your formulation to transiently open tight junctions.
Low Compound Stability Assess the stability of this compound in the assay medium over the experiment's duration. HPLC or LC-MS can be used to quantify degradation.
Incorrect Apical/Basolateral pH Ensure the pH of your apical (6.0-6.5) and basolateral (7.4) buffers mimics physiological conditions in the small intestine.
Issue 2: Poor In Vivo Bioavailability with a Nanoparticle Formulation
Possible Cause Troubleshooting Step
Premature Drug Release Characterize the in vitro release profile of your nanoparticles in simulated gastric and intestinal fluids. If release is too rapid, modify the polymer or cross-linking density.
Nanoparticle Aggregation Measure the particle size and zeta potential in relevant biological fluids (e.g., simulated intestinal fluid). Aggregation can reduce absorption. Surface modification with hydrophilic polymers like PEG may be necessary.
Poor Mucoadhesion If targeting mucosal absorption, the nanoparticle may not have sufficient residence time. Incorporate mucoadhesive polymers (e.g., chitosan, carbopol) into your formulation.
Insufficient Uptake by Epithelium The mechanism of nanoparticle uptake (e.g., endocytosis) may be inefficient. Consider surface functionalization with targeting ligands that bind to receptors on the intestinal epithelium.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for oxytocin administered via different routes, which can serve as a benchmark for this compound studies.

Delivery Route Formulation Subject Bioavailability (%) Tmax (min) Key Finding
OromucosalLingual Spray & "Oxipops"Human~4.4%~34.5Bioavailability is lower than intranasal, but Tmax is comparable.[14]
IntranasalStandard SprayHuman~11.1%~26.6Higher bioavailability compared to oromucosal route.[14]
IntranasalEnhanced Spray (TTA-121)Rabbit3.6x higher than standardN/AA novel formulation significantly increased bioavailability in the brain.[8]
SublingualFast-Dissolving TabletRabbitSignificantly lower than IM~5Absorption is rapid, but overall bioavailability is low.[9]

Note: Bioavailability is often compared to intravenous or intramuscular (IM) administration.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol describes the ionic gelation method for preparing chitosan nanoparticles, a common technique for encapsulating peptides.

Materials:

  • This compound

  • Low molecular weight chitosan

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Purified water

Methodology:

  • Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution. Adjust pH to 5.5.

  • Prepare a 1 mg/mL TPP solution in purified water.

  • Dissolve this compound in the chitosan solution to a final concentration of 0.5 mg/mL.

  • Add the TPP solution dropwise to the chitosan-Demoxytocin solution under constant magnetic stirring at room temperature.

  • Continue stirring for 30 minutes to allow for the formation of nanoparticles.

  • Centrifuge the resulting nanoparticle suspension at 15,000 x g for 30 minutes to pellet the nanoparticles.

  • Discard the supernatant and resuspend the pellet in purified water.

  • Analyze the supernatant to determine encapsulation efficiency by measuring the concentration of free this compound (e.g., via HPLC).

  • Characterize the resuspended nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vitro Nasal Permeation Study Using a Human Nasal Epithelial Cell Model

This protocol outlines a method to assess the permeation of a this compound formulation across a nasal epithelial cell monolayer.

Materials:

  • Human nasal epithelial cells cultured on Transwell inserts

  • This compound formulation

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Methodology:

  • Culture human nasal epithelial cells on Transwell inserts until a confluent monolayer is formed, as confirmed by transepithelial electrical resistance (TEER) measurements.

  • Wash the apical and basolateral sides of the Transwell inserts with pre-warmed HBSS.

  • Add the this compound formulation to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, perform a monolayer integrity test by adding Lucifer yellow to the apical chamber and measuring its leakage into the basolateral chamber.

  • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of this compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Visualizations

Challenges_to_Oral_Peptide_Bioavailability cluster_GI_Tract Gastrointestinal Tract cluster_Barriers Bioavailability Barriers cluster_Outcome Outcome OralAdmin Oral Administration of this compound Stomach Stomach (Acidic pH) OralAdmin->Stomach Ingestion Intestine Small Intestine Stomach->Intestine Transit EnzymaticDegradation Enzymatic Degradation (Proteases, Peptidases) Intestine->EnzymaticDegradation PoorPermeability Poor Permeability (Epithelial Barrier) Intestine->PoorPermeability LowBioavailability Low Bioavailability EnzymaticDegradation->LowBioavailability Inactivation SystemicCirculation Systemic Circulation PoorPermeability->SystemicCirculation Limited Absorption SystemicCirculation->LowBioavailability Formulation_Development_Workflow Start Define Target Product Profile Formulation Formulation Design - Excipient Selection - Delivery System (e.g., Nanoparticles) Start->Formulation Characterization Physicochemical Characterization - Size, Zeta Potential - Encapsulation Efficiency - In Vitro Release Formulation->Characterization InVitro In Vitro Evaluation - Permeation Studies - Stability Assays Characterization->InVitro Optimization Optimization Loop InVitro->Optimization InVivo In Vivo Studies - Pharmacokinetics - Efficacy Models Final Final Formulation InVivo->Final Optimization->Formulation Iterate Optimization->InVivo Proceed Nose_to_Brain_Pathway cluster_NasalCavity Nasal Cavity IN_Admin Intranasal Administration Olfactory Olfactory Epithelium IN_Admin->Olfactory Respiratory Respiratory Epithelium IN_Admin->Respiratory Brain Brain (CSF) Olfactory->Brain Direct Neuronal Pathway Systemic Systemic Circulation Respiratory->Systemic Absorption into Vasculature BBB Blood-Brain Barrier (BBB) Systemic->BBB Limited Crossing BBB->Brain Minor Contribution

References

Cross-reactivity issues in immunoassays for Demoxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with immunoassays for Demoxytocin. Given the limited availability of commercial immunoassays specifically designed for this compound, it is common practice to use Oxytocin immunoassays. This guide focuses on the cross-reactivity and validation challenges that arise from this practice.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing higher-than-expected concentrations of this compound in my samples?

A1: Higher-than-expected readings are often due to the cross-reactivity of the anti-oxytocin antibody with other endogenous peptides that are structurally similar to this compound. The most common cross-reactants are Oxytocin and Arginine Vasopressin.[1] this compound itself is a synthetic analog of Oxytocin. If your samples contain endogenous Oxytocin, the antibody will likely detect both, leading to an overestimation of the this compound concentration.

Q2: Can I use a commercial Oxytocin ELISA kit to measure this compound?

A2: While it is technically possible, it requires thorough validation. Since this compound and Oxytocin are structurally very similar, an anti-oxytocin antibody will likely recognize this compound. However, the degree of cross-reactivity can vary significantly between different antibody clones and kit manufacturers. You must perform validation experiments, such as spike-and-recovery and linearity of dilution, using your specific sample matrix to ensure the assay is suitable for your intended purpose.

Q3: What are the key structural similarities and differences between this compound, Oxytocin, and Vasopressin?

A3: Oxytocin and Vasopressin are both nonapeptides with a disulfide bridge between the cysteine residues at positions 1 and 6. They differ in the amino acids at positions 3 and 8.[2][3] this compound is a synthetic analog of oxytocin. The primary difference is the deamination of the N-terminal cysteine and a substitution at another position, which can affect its binding affinity to antibodies.

Q4: My this compound measurements are not consistent across different dilutions of the same sample. What could be the cause?

A4: Non-linear dilution may indicate the presence of matrix effects in your samples. Components in the sample matrix (e.g., plasma, serum, saliva) can interfere with the antibody-antigen binding, leading to inaccurate quantification.[1][4] It is recommended to perform a linearity-of-dilution experiment to identify the optimal sample dilution that minimizes matrix effects. In some cases, sample extraction may be necessary to remove interfering substances.[1][4]

Q5: What is the difference between monoclonal and polyclonal antibodies in the context of this compound immunoassays?

A5: Monoclonal antibodies recognize a single epitope on the antigen, which can lead to higher specificity. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the antigen. While this can increase the signal, it may also increase the likelihood of cross-reactivity with other molecules. For measuring this compound with an Oxytocin assay, a monoclonal antibody with a known epitope that is shared between Oxytocin and this compound but absent in Vasopressin would be ideal.

Troubleshooting Guide

Issue 1: High Background or False Positives
  • Possible Cause: Non-specific binding of the antibodies to the plate or other sample components.

  • Troubleshooting Steps:

    • Ensure proper blocking of the microplate wells.

    • Increase the number of wash steps.

    • Optimize the antibody concentrations.

    • Consider using a different sample diluent or performing sample extraction.

Issue 2: Low Signal or Poor Sensitivity
  • Possible Cause: The antibody has a low affinity for this compound.

  • Troubleshooting Steps:

    • Confirm the cross-reactivity of your Oxytocin antibody with this compound. You may need to generate a standard curve with a known concentration of this compound.

    • Increase the incubation time for the antibody-antigen binding step.

    • Ensure that all reagents are properly stored and have not expired.

Issue 3: High Inter-assay or Intra-assay Variability
  • Possible Cause: Inconsistent pipetting, temperature fluctuations during incubation, or issues with the plate washer.

  • Troubleshooting Steps:

    • Use calibrated pipettes and ensure consistent technique.

    • Maintain a stable incubation temperature.

    • Ensure the plate washer is functioning correctly and that all wells are washed evenly.

    • Run replicates for all samples and standards.

Quantitative Data Summary

The following tables summarize the reported cross-reactivity of commercially available Oxytocin immunoassay kits with related peptides. This data is crucial for selecting a kit that is most likely to be suitable for measuring this compound and for understanding potential interferences.

Table 1: Cross-Reactivity of Commercial Oxytocin ELISA Kits

Kit ManufacturerCross-ReactantCross-Reactivity (%)
Arbor AssaysIsotocin94.3%
Mesotocin88.4%
Vasotocin< 0.15%
Arginine Vasopressin< 0.15%
Cayman ChemicalMesotocin100%
Isotocin100%
Arginine Vasopressin< 0.01%
Enzo Life SciencesMesotocin7.0%
Arg8-Vasotocin7.5%
Arginine Vasopressin< 0.02%

Data extracted from publicly available kit manuals and publications.[1][5]

Experimental Protocols

Protocol 1: Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of the Oxytocin immunoassay with this compound and other potentially interfering peptides.

Methodology:

  • Prepare a standard curve for Oxytocin according to the kit manufacturer's instructions.

  • Prepare serial dilutions of this compound, Arginine Vasopressin, and any other potential cross-reactants in the assay buffer. The concentration range should be similar to that of the Oxytocin standard curve.

  • Run the dilutions of the potential cross-reactants in the immunoassay in the same manner as the Oxytocin standards.

  • Calculate the concentration of each cross-reactant that gives a 50% displacement of the signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Oxytocin / IC50 of Cross-Reactant) * 100

Protocol 2: Spike-and-Recovery

Objective: To assess the accuracy of the immunoassay for measuring this compound in a specific sample matrix.

Methodology:

  • Obtain a sample of the biological matrix (e.g., plasma, serum) that does not contain endogenous this compound (or has a known low concentration).

  • Spike the sample with a known concentration of this compound. It is recommended to test at least three different concentrations (low, medium, and high) within the range of the standard curve.

  • Assay the spiked and unspiked samples according to the kit protocol.

  • Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration * 100

  • Acceptable recovery is typically within 80-120%.

Protocol 3: Linearity-of-Dilution

Objective: To evaluate the effect of the sample matrix on the immunoassay.

Methodology:

  • Obtain a sample containing a high concentration of this compound.

  • Prepare a series of dilutions of the sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).

  • Assay the dilutions according to the kit protocol.

  • Multiply the measured concentration of each dilution by its dilution factor to obtain the corrected concentration.

  • The corrected concentrations should be consistent across all dilutions. Significant deviation indicates the presence of matrix effects.

Visualizations

experimental_workflow cluster_validation Immunoassay Validation Workflow for this compound using an Oxytocin Kit start Start: Select Oxytocin Immunoassay Kit cross_reactivity Assess Cross-Reactivity with this compound start->cross_reactivity spike_recovery Perform Spike-and-Recovery in Sample Matrix cross_reactivity->spike_recovery linearity Test Linearity of Dilution spike_recovery->linearity decision Assay Validated? linearity->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot or Select New Assay decision->troubleshoot No

Caption: Workflow for validating an Oxytocin immunoassay for this compound measurement.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Unexpected this compound Immunoassay Results start Unexpected Result (High/Low Reading) check_cross_reactivity Review Cross-Reactivity Data start->check_cross_reactivity check_matrix_effects Investigate Matrix Effects (Linearity of Dilution) start->check_matrix_effects check_protocol Verify Experimental Protocol and Reagents start->check_protocol is_cross_reactivity Potential Cross-Reactivity? check_cross_reactivity->is_cross_reactivity is_matrix_effect Matrix Effect Present? check_matrix_effects->is_matrix_effect is_protocol_error Protocol/Reagent Issue? check_protocol->is_protocol_error solution_extraction Consider Sample Extraction or Alternative Assay is_cross_reactivity->solution_extraction Yes solution_dilution Optimize Sample Dilution is_matrix_effect->solution_dilution Yes solution_repeat Repeat Assay with Fresh Reagents is_protocol_error->solution_repeat Yes end Problem Resolved solution_extraction->end solution_dilution->end solution_repeat->end

Caption: Logical steps for troubleshooting immunoassay issues.

References

Validation & Comparative

A Comparative Analysis of Clinical Efficacy: Demoxytocin vs. Carbetocin for Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: November 2025

A Tale of Two Oxytocin Analogs: Established Efficacy Meets Investigational Scarcity

In the critical management of postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide, the choice of uterotonic agent is paramount. Carbetocin, a long-acting synthetic analog of oxytocin, has emerged as a well-established option with a robust body of clinical evidence supporting its efficacy and safety in preventing uterine atony. In contrast, Demoxytocin, another synthetic oxytocin analog, is described in some literature for inducing labor and managing PPH; however, a comprehensive review of publicly available clinical trial data reveals a significant lack of evidence to substantiate its clinical efficacy and safety for the prevention of postpartum hemorrhage.[1]

This guide provides a detailed comparison of this compound and Carbetocin, focusing on the available clinical data, pharmacological profiles, and the experimental frameworks used to evaluate these compounds. For researchers, scientists, and drug development professionals, this analysis underscores the importance of rigorous clinical validation and highlights the current evidence landscape for these two oxytocin receptor agonists.

Clinical Efficacy in Postpartum Hemorrhage: A Data-Driven Comparison

A thorough review of clinical trial data demonstrates a significant disparity in the evidence supporting the use of Carbetocin versus this compound for the prevention of PPH. Carbetocin has been extensively studied in large-scale randomized controlled trials, particularly in the context of cesarean sections and, more recently, in vaginal deliveries. These studies provide a wealth of quantitative data on its efficacy compared to the standard of care, oxytocin.

Conversely, there is a notable absence of published, peer-reviewed clinical trials providing quantitative efficacy data for this compound in the prevention of PPH. While some sources mention its use for this indication, the lack of accessible clinical trial results makes a direct, data-driven comparison with Carbetocin impossible at this time. The following table, therefore, summarizes the clinical efficacy data available for Carbetocin.

Table 1: Summary of Carbetocin Clinical Efficacy in the Prevention of Postpartum Hemorrhage

Efficacy EndpointCarbetocinComparator (Oxytocin)Key Findings & Citations
Need for Additional Uterotonic Agents LowerHigherMeta-analyses and randomized controlled trials consistently show that a single dose of carbetocin significantly reduces the need for additional uterotonic agents compared to oxytocin infusion.
Estimated Blood Loss Lower or similarHigher or similarStudies report either a statistically significant reduction in mean blood loss with carbetocin or no significant difference compared to oxytocin.
Incidence of PPH (Blood Loss ≥500 mL) Lower or similarHigher or similarMeta-analyses of trials in vaginal deliveries show no significant difference between carbetocin and oxytocin in preventing PPH ≥500 mL.
Uterine Massage Requirement LowerHigherPatients receiving carbetocin require uterine massage less frequently than those receiving oxytocin.
Adverse Effects Similar or lowerSimilar or higherThe side-effect profile of carbetocin is generally comparable to oxytocin, with some studies reporting fewer side effects with carbetocin.

Note: The data presented for Carbetocin is a synthesis of findings from multiple clinical trials and meta-analyses. Specific outcomes and statistical significance vary between individual studies.

Mechanism of Action: Shared Pathways

Both this compound and Carbetocin are synthetic analogs of the naturally occurring hormone oxytocin and, therefore, share a common mechanism of action. They exert their effects by binding to and activating oxytocin receptors in the myometrium, the smooth muscle layer of the uterus.

Activation of the oxytocin receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium concentrations. This elevation in calcium is the primary trigger for myometrial cell contraction. The sustained and forceful uterine contractions are crucial for constricting the uterine blood vessels at the placental site after delivery, thereby preventing excessive bleeding. The longer half-life of Carbetocin compared to oxytocin results in a more sustained uterotonic effect from a single administration. While the specific pharmacokinetics of this compound are less documented in the context of PPH, as an oxytocin analog, it is presumed to follow a similar signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound / Carbetocin OTR Oxytocin Receptor (Gq/11-coupled) This compound->OTR Binds to PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular [Ca²⁺] SR->Ca_cyto Releases Ca²⁺ Ca_SR Contraction Myometrial Contraction Ca_cyto->Contraction Leads to PKC->Contraction Contributes to

Fig. 1: Signaling pathway of oxytocin receptor agonists.

Experimental Protocols: A Look into a Carbetocin Clinical Trial

To provide insight into the rigorous evaluation of uterotonic agents, the following is a representative experimental protocol based on common methodologies from clinical trials comparing Carbetocin and Oxytocin for the prevention of PPH after cesarean section.

Objective: To compare the efficacy and safety of a single intravenous (IV) dose of Carbetocin with a standard infusion of Oxytocin for the prevention of postpartum hemorrhage in women undergoing elective cesarean section.

Study Design: A prospective, randomized, double-blind, active-controlled clinical trial.

Participants: Parturients scheduled for elective cesarean section under spinal anesthesia. Key exclusion criteria would include known coagulopathy, severe pre-eclampsia, and allergy to uterotonic agents.

Randomization and Blinding: Participants are randomly assigned to one of two treatment groups. Both the participants and the clinical investigators are blinded to the treatment allocation.

Intervention:

  • Carbetocin Group: Receive a single 100 µg IV bolus of Carbetocin administered over one minute immediately after the delivery of the infant.

  • Oxytocin Group: Receive a standard IV infusion of Oxytocin (e.g., 20 IU in 1000 mL of crystalloid solution) initiated after the delivery of the infant and continued for several hours.

Primary Outcome Measures:

  • The proportion of patients requiring additional uterotonic agents.

  • Estimated total blood loss, measured from the time of placental delivery to 24 hours postpartum.

Secondary Outcome Measures:

  • Incidence of PPH (defined as blood loss ≥500 mL and ≥1000 mL).

  • Change in hemoglobin and hematocrit levels from pre-delivery to 24 hours postpartum.

  • Incidence of adverse events (e.g., nausea, vomiting, hypotension, tachycardia).

  • Need for blood transfusion.

  • Frequency of uterine massage required.

Data Collection and Analysis: Blood loss is quantified using calibrated collection drapes and weighing of surgical sponges. Vital signs are monitored intra- and postoperatively. Statistical analysis is performed using appropriate tests to compare the outcomes between the two groups.

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_intervention Intervention (Post-Delivery) cluster_assessment Outcome Assessment cluster_analysis Data Analysis s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 r1 Random Assignment s2->r1 r2 Double-Blinding (Patient & Investigator) r1->r2 i1 Group A: Carbetocin (100 µg IV Bolus) i2 Group B: Oxytocin (Standard IV Infusion) a1 Primary Endpoints: - Need for additional uterotonics - Estimated Blood Loss a2 Secondary Endpoints: - PPH Incidence - Hemoglobin Drop - Adverse Events d1 Statistical Comparison of Outcomes d2 Efficacy & Safety Profile Determination d1->d2

Fig. 2: Workflow of a clinical trial for a uterotonic agent.

Conclusion: An Evidence-Based Perspective

In comparing this compound and Carbetocin for the prevention of postpartum hemorrhage, a stark contrast in the availability of clinical evidence is apparent. Carbetocin is supported by a substantial and growing body of evidence from well-designed clinical trials, establishing it as an effective and safe option, particularly in the context of cesarean delivery. Its longer duration of action offers a practical advantage over the standard oxytocin infusion.

This compound, while identified as an oxytocin analog with potential applications in obstetrics, currently lacks the published clinical trial data necessary to validate its efficacy and safety in the prevention of PPH. For researchers and drug development professionals, this highlights a significant evidence gap. While its shared mechanism of action with oxytocin and Carbetocin is understood, its clinical utility for PPH remains to be established through rigorous, controlled studies. Therefore, based on the current body of scientific literature, Carbetocin stands as the evidence-backed choice between the two for the prevention of postpartum hemorrhage. Future clinical trials are needed to determine the role, if any, for this compound in this critical area of maternal healthcare.

References

Demoxytocin and Atosiban: A Comparative Analysis of Uterine Contractility Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of demoxytocin and atosiban, two synthetic nonapeptide analogs of oxytocin that exert opposing effects on uterine contractility. While both interact with the oxytocin receptor, their distinct mechanisms of action lead to vastly different clinical applications. This compound is an oxytocin receptor agonist, promoting uterine contractions, whereas atosiban is an antagonist, inhibiting them. This guide will delve into their mechanisms, comparative efficacy based on available data, and the experimental protocols used to evaluate their effects.

At a Glance: this compound vs. Atosiban

FeatureThis compoundAtosiban
Primary Action Uterine Contraction (Oxytocic)Uterine Relaxation (Tocolytic)
Mechanism of Action Oxytocin Receptor AgonistOxytocin and Vasopressin V1a Receptor Antagonist
Clinical Application Induction and augmentation of laborDelay of imminent preterm birth
Effect on Intracellular Ca2+ Increases intracellular calcium levelsReduces intracellular calcium release and influx

Mechanism of Action: A Tale of Two Ligands

The divergent effects of this compound and atosiban on uterine smooth muscle originate from their differential interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).

This compound: An Agonist for Contraction

This compound, a synthetic analog of oxytocin, acts as an agonist at the OTR.[1][2][3][4] Its binding initiates a signaling cascade that leads to uterine muscle contraction.

  • Receptor Binding: this compound binds to the oxytocin receptors on the myometrial cell membrane.[1][2]

  • G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

  • PLC Activation and IP3 Production: The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

  • Muscle Contraction: The elevated intracellular Ca2+ levels activate calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent muscle contraction.

demoxytocin_pathway

Atosiban: An Antagonist for Relaxation

Atosiban functions as a competitive antagonist of both oxytocin and vasopressin V1a receptors.[5] By blocking these receptors, it effectively inhibits uterine contractions, making it a useful tocolytic agent for preterm labor.

  • Receptor Blockade: Atosiban binds to oxytocin receptors on the myometrium, preventing oxytocin from binding and initiating its contractile signaling cascade.

  • Inhibition of IP3 Production: This blockade prevents the oxytocin-stimulated increase in inositol trisphosphate (IP3) production.

  • Reduced Calcium Levels: Consequently, the release of stored calcium from the sarcoplasmic reticulum is prevented, and the influx of extracellular calcium through voltage-gated channels is reduced.

  • Uterine Quiescence: The resulting decrease in cytosolic calcium levels leads to the relaxation of uterine muscle, reducing the frequency and force of contractions.[2]

atosiban_pathway

Comparative Efficacy: Quantitative Data

Direct comparative studies on the uterine relaxation effects of this compound and atosiban are not feasible due to their opposing actions. However, we can compare their performance in their respective clinical applications.

Atosiban Efficacy in Delaying Preterm Labor

The efficacy of atosiban is typically measured by its ability to prolong pregnancy in women experiencing preterm labor.

OutcomeSuccess RateStudy Population
Prolongation of pregnancy by 48 hours 89%400 patients with preterm labor symptoms[5]
Prolongation of pregnancy by 72 hours or more 83.75%400 patients with preterm labor symptoms[5]
Pregnancy extended by more than 7 days 77%400 patients with preterm labor symptoms[5]
Success rate at 72 hours (Extremely Preterm) 84.48%Gestational age <28 weeks[5]
Success rate at 72 hours (Very Preterm) 87.44%Gestational age 28 to <32 weeks[5]
Success rate at 72 hours (Late Preterm) 77.78%Gestational age 32 to <37 weeks[5]

A study on the effect of atosiban on uterine electrical activity showed a significant decrease in the EUM-Index (a measure of uterine electrical activity) from a pre-treatment value of 3.43 ± 0.58 mWS to 2.56 ± 0.88 mWS after 330 minutes of continuous therapy.[6]

This compound Efficacy in Labor Induction

Quantitative data for this compound's efficacy is less readily available in recent literature, as oxytocin is more commonly used and studied. The primary measure of efficacy for this compound would be the successful induction of labor, often assessed by the time to delivery or the achievement of a satisfactory contraction pattern.

Experimental Protocols: Measuring Uterine Contractility

The effects of compounds like this compound and atosiban on uterine contractility are typically investigated using ex vivo organ bath experiments with myometrial tissue strips.

Organ Bath Assay for Uterine Contractility

This technique allows for the direct measurement of the effects of pharmacological agents on the contractile activity of uterine smooth muscle.

organ_bath_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Biopsy Myometrial Biopsy Dissection Dissect into strips Biopsy->Dissection Mounting Mount strip in organ bath Dissection->Mounting Transducer Connect to force transducer Mounting->Transducer PSS Superfuse with Physiological Saline Solution (37°C) Mounting->PSS Spontaneous Record spontaneous contractions Transducer->Spontaneous Agonist Add agonist (e.g., Oxytocin) Spontaneous->Agonist Test Add test compound (this compound or Atosiban) Agonist->Test Record Record changes in contraction Test->Record Parameters Measure: Force, Frequency, Duration Record->Parameters AUC Calculate Area Under the Curve (AUC) Parameters->AUC

Detailed Methodology:

  • Tissue Acquisition and Preparation: Myometrial biopsies are obtained with informed consent from patients undergoing cesarean section. The tissue is transported in physiological saline solution (PSS). Fine strips of myometrium (e.g., 2-4 mm wide and 5-10 mm long) are dissected from the biopsy.

  • Mounting: The myometrial strips are mounted vertically in an organ bath chamber (typically 1-10 mL volume) filled with PSS and maintained at 37°C, continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for a period (e.g., 60-120 minutes) under a set tension, during which they will begin to exhibit spontaneous contractions.

  • Experimental Procedure:

    • Baseline Recording: Spontaneous contractions are recorded for a baseline period.

    • Agonist-Induced Contractions (for antagonist testing): To test an antagonist like atosiban, contractions can be stimulated with a known concentration of an agonist such as oxytocin or vasopressin.

    • Compound Addition: this compound (to assess stimulatory effects) or atosiban (to assess inhibitory effects on spontaneous or agonist-induced contractions) is added to the organ bath in increasing concentrations.

  • Data Acquisition and Analysis: The force of contraction is recorded continuously. The data is analyzed to determine changes in the frequency, amplitude (force), and duration of contractions. The area under the curve (AUC) can also be calculated as an integrated measure of contractility.

Conclusion

This compound and atosiban represent two sides of the same coin in the pharmacological manipulation of uterine contractility. This compound, as an oxytocin receptor agonist, is a tool for initiating and augmenting labor by stimulating uterine contractions. In stark contrast, atosiban, as an oxytocin and vasopressin receptor antagonist, serves to inhibit uterine activity and is a valuable therapeutic for delaying preterm birth. Their opposing mechanisms of action, centered on the modulation of intracellular calcium levels in myometrial cells, dictate their distinct and non-overlapping clinical applications. The experimental evaluation of these compounds relies on established ex vivo methodologies that provide a direct measure of their effects on uterine smooth muscle function. A thorough understanding of their contrasting pharmacological profiles is essential for researchers and clinicians in the fields of obstetrics and reproductive medicine.

References

A systematic review and meta-analysis of Demoxytocin clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

A systematic review of clinical trial data for Demoxytocin remains challenging due to a limited number of published studies. However, by examining available research and comparing its performance with established alternatives like Oxytocin and Carbetocin, we can provide valuable insights for researchers and drug development professionals.

This guide synthesizes the available clinical evidence on this compound, presenting a comparison with its more widely studied analogues. While a formal meta-analysis is not feasible due to the scarcity of this compound trials, this document provides a structured overview of its clinical application, supported by experimental data.

Comparative Efficacy and Safety

This compound, a synthetic analogue of oxytocin, has been investigated for its potential role in labor induction and lactation support. The primary alternative uterotonic agents currently in widespread clinical use are Oxytocin and Carbetocin.

A key study comparing buccal this compound (Sandopart®) with oral Prostaglandin E2 (PGE2) for labor induction in women with premature rupture of membranes (PROM) provides the most direct clinical data.[1] The findings of this and other relevant studies are summarized below.

Labor Induction
Outcome MeasureThis compound (buccal)[1]Prostaglandin E2 (oral)[1]Oxytocin (intravenous)Carbetocin (intravenous)
Success Rate 77.4%86.3%Considered the standard of care with high success rates, but requires continuous infusion.Comparable or superior to Oxytocin infusion for preventing postpartum hemorrhage after Cesarean delivery.
Gastrointestinal Side Effects 3.6%21.7%Minimal when administered intravenously.Similar side effect profile to Oxytocin.
Surgical Intervention Rate 10%17%Varies depending on clinical context.May reduce the need for additional uterotonic agents compared to Oxytocin.
Potency Stated to be twice as potent as oxytocin on the pregnant human uterus.[2]Not directly compared in potency to oxytocin in this context.Standard reference for uterotonic potency.Longer-acting analogue of oxytocin.
Prevention of Postpartum Hemorrhage (PPH)

While direct clinical trial data on this compound for PPH prevention is scarce, extensive research has compared Oxytocin and Carbetocin for this indication. Meta-analyses have shown that Carbetocin is associated with a reduced need for additional uterotonic agents and may be more effective in preventing PPH, particularly after Cesarean delivery.

Experimental Protocols

This compound vs. Prostaglandin E2 for Labor Induction in PROM[1]
  • Study Design: A prospective, randomized comparative study.

  • Participants: 193 women with premature rupture of the membranes after the 37th week of gestation.

  • Intervention Groups:

    • This compound Group (n=84): Received 50 I.U. of buccal this compound (resoriblets) every 30 minutes.

    • Prostaglandin E2 Group (n=109): Received oral PGE2 tablets in increasing doses from an initial 0.5 mg to a maximum of 1.5 mg every hour.

  • Primary Outcome: Success of labor induction.

  • Secondary Outcomes: Stimulation-delivery interval, duration of labor stages, frequency of side effects, and rate of surgical intervention.

Signaling Pathways and Workflows

The mechanism of action for this compound is analogous to that of endogenous oxytocin, involving the activation of the oxytocin receptor (OTR), a G-protein coupled receptor. This activation leads to a cascade of intracellular events culminating in uterine muscle contraction.

This compound This compound OTR Oxytocin Receptor (G-protein coupled) This compound->OTR G_protein Gq/11 Activation OTR->G_protein PLC Phospholipase C Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Contraction Uterine Muscle Contraction Ca_release->Contraction PKC->Contraction

This compound Signaling Pathway

The experimental workflow for the comparative study of this compound and Prostaglandin E2 is illustrated below.

Start Patient Recruitment (PROM at >37 weeks) Randomization Randomization Start->Randomization GroupA This compound Group (50 I.U. buccal every 30 min) Randomization->GroupA GroupB PGE2 Group (0.5-1.5 mg oral every hour) Randomization->GroupB Monitoring Monitoring of Labor Progression, Side Effects, and Need for Intervention GroupA->Monitoring GroupB->Monitoring Outcome Data Analysis: Success Rate, Labor Duration, Side Effects, Surgical Intervention Monitoring->Outcome

Experimental Workflow

Conclusion

The available clinical data on this compound is limited, hindering a comprehensive systematic review and meta-analysis. The primary randomized controlled trial suggests that while buccal this compound is a viable option for labor induction with fewer gastrointestinal side effects than oral Prostaglandin E2, its overall success rate may be slightly lower.[1] Its reported higher potency compared to oxytocin warrants further investigation to establish optimal dosing and administration routes.[2]

In contrast, the clinical evidence for Oxytocin and its long-acting analogue, Carbetocin, is extensive, particularly for the prevention of postpartum hemorrhage. For researchers and drug development professionals, this highlights a significant gap in the literature regarding this compound and a potential opportunity for further clinical trials to fully elucidate its therapeutic potential and position it relative to current standards of care. Future studies should focus on well-designed, adequately powered randomized controlled trials comparing this compound with intravenous Oxytocin and Carbetocin for both labor induction and prevention of postpartum hemorrhage.

References

A Head-to-Head Comparison of Demoxytocin and Prostaglandin E2 for Labor Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of labor is a critical intervention in modern obstetrics, aimed at initiating uterine contractions to achieve a vaginal birth when spontaneous labor fails to commence or when continuation of the pregnancy poses a risk to the mother or fetus. The choice of induction agent is paramount to the success and safety of the procedure. This guide provides an objective, data-driven comparison of two commonly utilized classes of uterotonic agents: Demoxytocin, a synthetic analog of the natural hormone oxytocin, and Prostaglandin E2 (PGE2), a naturally occurring prostaglandin.

Executive Summary

This compound, acting via oxytocin receptors, and Prostaglandin E2, acting on prostaglandin E receptors, both effectively induce labor, but through distinct physiological pathways. Clinical evidence, primarily from studies comparing intravenous oxytocin with vaginally administered Prostaglandin E2, suggests that while both are effective, their performance characteristics differ in terms of cervical ripening, induction-to-delivery interval, and side effect profiles. Prostaglandin E2 is often favored for its cervical ripening properties in women with an unfavorable cervix, while this compound (and its close analog, oxytocin) is a potent agent for augmenting uterine contractions once the cervix is ripe.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from comparative studies. It is important to note that direct head-to-head trials of this compound and Prostaglandin E2 using modern administration routes are limited; therefore, data from studies involving intravenous oxytocin, a close analog of this compound, are included to provide a comprehensive overview.

Table 1: Efficacy of this compound (as Oxytocin) vs. Prostaglandin E2 for Labor Induction

Outcome MeasureThis compound/OxytocinProstaglandin E2Notes
Vaginal Delivery Rate 79.8%[1]84.2%[1]Pooled data from a meta-analysis of nine randomized controlled trials.[1]
Cesarean Section Rate No statistically significant difference compared to PGE2.[1]No statistically significant difference compared to oxytocin.[1]Pooled data from a meta-analysis.[1]
Induction Success Rate (Buccal this compound vs. Oral PGE2) 92.1%95.7%From a study comparing buccal this compound and oral PGE2 in overdue pregnancies.[2]
Change in Bishop Score Less significant improvement compared to PGE2, especially in unfavorable cervices.[3]Significant improvement in Bishop score, indicating effective cervical ripening.[3]Prostaglandin E2 is a more effective cervical ripening agent.[2][3]
Induction-to-Delivery Interval Can be longer, particularly if the cervix is not ripe.Generally shorter, especially in women with an unfavorable cervix.[3]PGE2's cervical ripening effect contributes to a shorter overall induction time.

Table 2: Safety and Side Effect Profile

Adverse EventThis compound/OxytocinProstaglandin E2Notes
Uterine Hyperstimulation A known risk, especially with high doses or rapid titration.[4][5]Increased risk compared to placebo.[6]Careful monitoring is crucial for both agents.
Fetal Distress Can occur secondary to uterine hyperstimulation.[4][5]Can occur, often associated with uterine hyperstimulation.Continuous fetal monitoring is standard practice during induction with either agent.
Maternal Side Effects Nausea, vomiting, cardiac arrhythmias (rare).[5]Nausea, vomiting, diarrhea, fever.Gastrointestinal side effects are more common with prostaglandins.
Uterine Rupture A rare but serious risk, particularly in women with a prior uterine scar.[4]Contraindicated in patients with a history of uterine surgery due to increased risk of rupture.[7]Patient selection is critical to minimize this risk.

Experimental Protocols

Detailed methodologies are crucial for interpreting the results of clinical trials. Below are representative protocols for labor induction using intravenous oxytocin (as a proxy for this compound) and vaginal Prostaglandin E2 gel.

Intravenous Oxytocin Induction Protocol

1. Patient Selection:

  • Gestational age ≥39 weeks.

  • Singleton pregnancy with cephalic presentation.

  • No contraindications to vaginal delivery.

  • A favorable cervix (Bishop score ≥ 6) is preferred for induction with oxytocin alone.[8] For an unfavorable cervix, a cervical ripening agent is typically used prior to oxytocin administration.

2. Preparation and Administration:

  • An intravenous infusion of oxytocin is prepared, typically by diluting 10 units of oxytocin in 1000 mL of a balanced salt solution (e.g., Ringer's lactate), yielding a concentration of 10 mU/mL.[9]

  • The infusion is administered using a controlled infusion pump to ensure precise dosage.

3. Dosing Regimen:

  • Low-Dose Protocol:

    • Starting dose: 0.5-2 mU/min.[10][11]

    • Dose is increased by 1-2 mU/min every 30-60 minutes until a desired contraction pattern is achieved (typically 3-5 contractions in 10 minutes, each lasting 40-60 seconds).[10][11]

  • High-Dose Protocol:

    • Starting dose: 6 mU/min.

    • Dose is increased by 6 mU/min every 15-40 minutes.

  • The choice between low- and high-dose regimens can depend on institutional protocols and clinical judgment.

4. Monitoring:

  • Continuous electronic fetal heart rate and uterine contraction monitoring is mandatory.

  • Maternal vital signs are monitored regularly.

  • The infusion rate is adjusted based on uterine activity and fetal response. The infusion is discontinued in cases of uterine hyperstimulation or fetal distress.[12]

Vaginal Prostaglandin E2 Gel Induction Protocol

1. Patient Selection:

  • Gestational age ≥39 weeks.

  • Singleton pregnancy with cephalic presentation.

  • Intact membranes.

  • An unfavorable cervix (Bishop score ≤ 6) is a primary indication for cervical ripening with PGE2.[7][13]

  • Contraindicated in patients with a history of uterine surgery, such as a prior cesarean section.[7]

2. Preparation and Administration:

  • Prostaglandin E2 is available as a gel (dinoprostone) in a pre-filled syringe.[14]

  • The gel is administered intracervically or into the posterior vaginal fornix.

3. Dosing Regimen:

  • A typical dose is 0.5 mg of dinoprostone gel.[15]

  • The dose may be repeated every 6 hours, with a maximum of 3 doses in a 24-hour period.[15]

  • Alternatively, a vaginal insert containing 10 mg of dinoprostone that releases the medication slowly over 12 hours can be used.[15]

4. Monitoring:

  • Continuous electronic fetal heart rate and uterine contraction monitoring is required for a period after administration (typically at least 30 minutes to 2 hours) to assess for uterine hyperstimulation and fetal response.

  • The patient's Bishop score is reassessed after a specified interval to determine the need for further doses or initiation of oxytocin.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways through which this compound and Prostaglandin E2 elicit uterine contractions.

Demoxytocin_Signaling_Pathway cluster_cell Myometrial Cell OTR Oxytocin Receptor (Gq/11-coupled) PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin Light Chains MLCK->Myosin Phosphorylates Contraction Uterine Contraction Myosin->Contraction This compound This compound This compound->OTR Binds to

Caption: this compound signaling pathway in myometrial cells.

PGE2_Signaling_Pathway cluster_cell Myometrial Cell EP1_EP3 Prostaglandin E Receptors (EP1/EP3, Gq/Gi-coupled) PLC Phospholipase C (PLC) EP1_EP3->PLC Activates (EP1) AC Adenylyl Cyclase EP1_EP3->AC Inhibits (EP3) IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release from Ca Ca²⁺ SR->Ca Contraction Uterine Contraction Ca->Contraction PGE2 Prostaglandin E2 PGE2->EP1_EP3 Binds to

Caption: Prostaglandin E2 signaling pathway in myometrial cells.

Experimental Workflow

The following diagram outlines a typical clinical workflow for labor induction, highlighting the decision points for using this compound/Oxytocin versus Prostaglandin E2.

Labor_Induction_Workflow Start Indication for Labor Induction AssessCervix Assess Cervix (Bishop Score) Start->AssessCervix Unfavorable Unfavorable Cervix (Bishop Score ≤ 6) AssessCervix->Unfavorable Unfavorable Favorable Favorable Cervix (Bishop Score > 6) AssessCervix->Favorable Favorable PGE2 Administer Prostaglandin E2 (e.g., Dinoprostone Gel/Insert) Unfavorable->PGE2 Oxytocin Administer Intravenous This compound/Oxytocin Favorable->Oxytocin Reassess Reassess Cervix PGE2->Reassess Reassess->PGE2 Repeat Dose if Needed Reassess->Oxytocin Cervix Ripened Monitor Monitor Labor Progress and Fetal Well-being Oxytocin->Monitor Delivery Vaginal Delivery Monitor->Delivery Adequate Progress CSection Cesarean Delivery Monitor->CSection Failure to Progress/ Fetal Distress

References

Demoxytocin's Behavioral Effects: A Cross-Species Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the limited investigation into the specific behavioral effects of Demoxytocin across different species. While its structural similarity to oxytocin and its action as an oxytocin receptor agonist suggest a potential role in modulating social behaviors, fear, and anxiety, direct experimental evidence remains scarce. This guide, therefore, provides a comparative overview based on the extensive research on oxytocin as a proxy, alongside the known pharmacology of this compound, to offer a framework for future investigation.

This compound is a synthetic analogue of oxytocin, a neuropeptide renowned for its role in social bonding, childbirth, and lactation.[1][2] Its primary clinical applications are in obstetrics, where it is used to induce labor and promote milk ejection.[3][4] Unlike the naturally occurring oxytocin, this compound has a longer half-life, which could imply more sustained behavioral effects.[3] However, the vast majority of behavioral research has focused on oxytocin, leaving the specific behavioral profile of this compound largely unexplored.

Comparative Behavioral Effects of the Oxytocin System

The following table summarizes the well-documented behavioral effects of oxytocin in various species. Given that this compound acts on the same receptors, it is plausible that it could elicit similar, though potentially more prolonged, responses. It is crucial to note that the effects of oxytocin are highly context-dependent and can vary based on species, sex, and social environment.[5]

Behavioral DomainRodents (Mice and Rats)Canines (Dogs)Primates (including Humans)
Social Behavior Promotes social recognition, social preference, and maternal care.[2] Can increase social interaction but may also induce social avoidance under stress.Enhances human-directed social behaviors and social bonding.Increases trust, empathy, and in-group cooperation.[6][7] Can also enhance out-group derogation.[8]
Anxiety Anxiolytic effects are variable; can reduce anxiety-like behaviors in some contexts but may increase them in others, particularly under stress.Limited direct studies, but generally associated with a reduction in stress and anxiety in social contexts.Can reduce anxiety and stress responses, particularly in social situations.[6] However, it can also increase anxiety in threatening contexts.[9]
Fear Modulates fear learning and extinction. Can both enhance and reduce fear responses depending on the timing of administration and the specific fear paradigm.May reduce fear responses in the presence of a bonded human.Can decrease amygdala activation in response to fearful stimuli, but can also enhance the memory of stressful social events.[6]

Experimental Protocols for Behavioral Assessment

To investigate the behavioral effects of this compound, researchers can adapt well-established protocols from oxytocin literature. The following provides a detailed methodology for a key behavioral assay.

Social Preference Test in Rodents

Objective: To assess the pro-social effects of this compound by measuring the preference of a subject animal to interact with a novel conspecific versus a novel object.

Materials:

  • Three-chambered social approach apparatus.

  • Subject animal (e.g., mouse or rat).

  • Stranger animal (conspecific, same sex and age).

  • Novel object (e.g., a small, inanimate object of similar size to the stranger animal).

  • This compound solution and vehicle (e.g., saline).

  • Administration equipment (e.g., for intraperitoneal injection or intranasal administration).

  • Video recording and analysis software.

Procedure:

  • Habituation: The subject animal is placed in the central chamber of the three-chambered apparatus and allowed to freely explore all three chambers for a period of 10 minutes.

  • Administration: The subject animal is briefly removed and administered either this compound or a vehicle control at a predetermined dose and route. A 20-30 minute pre-treatment period is typically allowed for the compound to take effect.

  • Social Preference Phase: A novel, unfamiliar conspecific is placed in a wire cage in one of the side chambers, and a novel object is placed in a similar wire cage in the opposite side chamber. The subject animal is then returned to the central chamber and allowed to explore all three chambers for 10 minutes.

  • Data Analysis: The session is video-recorded, and the time spent in each chamber and the time spent actively sniffing each wire cage are quantified using analysis software. An increase in time spent in the chamber with the conspecific and increased sniffing time of the conspecific cage is interpreted as a pro-social effect.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in studying this compound's behavioral effects, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the underlying signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Administration Drug Administration Animal_Acclimation->Administration Drug_Preparation This compound/Vehicle Preparation Drug_Preparation->Administration Behavioral_Assay Behavioral Assay (e.g., Social Preference Test) Administration->Behavioral_Assay Data_Collection Video Recording & Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

A typical experimental workflow for assessing the behavioral effects of this compound.

Oxytocin_Signaling_Pathway This compound This compound OTR Oxytocin Receptor (OTR) (Gq/11-coupled) This compound->OTR Binds to PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses (e.g., neuronal excitability, muscle contraction) Ca_release->Downstream Leads to PKC->Downstream Leads to

The signaling pathway of the oxytocin receptor, activated by this compound.

Conclusion and Future Directions

While this compound's primary clinical use is well-established, its behavioral effects remain a significant frontier for research. The extensive knowledge of the oxytocin system provides a solid foundation for hypothesizing and testing the potential impacts of this compound on social behavior, anxiety, and fear. Future studies employing rigorous behavioral paradigms across different species are essential to unravel the nuanced effects of this synthetic oxytocin analogue. Such research will not only enhance our understanding of the oxytocinergic system but also potentially open new avenues for therapeutic interventions in psychiatric disorders characterized by social deficits.

References

A Comparative Guide: Validating HPLC versus Biological Assays for Demoxytocin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic peptides is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and biological assays for the validation of Demoxytocin, a synthetic analog of oxytocin. We present detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most appropriate analytical method for your research needs.

This compound, an oxytocin analog with similar physiological effects, is a subject of interest in various therapeutic areas.[1][2][3][4] Its quantification relies on methods that are not only accurate and precise but also practical for the intended application. While biological assays have historically been the standard for determining the potency of such peptides, modern analytical techniques like HPLC offer a compelling alternative.[5] This guide explores the nuances of both methodologies, providing a framework for their validation and comparison.

Experimental Protocols

A robust comparison necessitates well-defined experimental protocols. Below are detailed methodologies for both an HPLC-based and a biological assay for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for oxytocin analysis, given its structural similarity to this compound.[6][7][8][9]

Objective: To develop and validate a precise, accurate, and linear HPLC method for the quantification of this compound.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen orthophosphate), pH adjusted. The ratio will need optimization but a starting point could be 20:80 (v/v).[6][8]

  • This compound reference standard

  • High-purity water and HPLC-grade solvents

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.5 mL/min[6]

    • Detection Wavelength: 220 nm[6]

    • Injection Volume: 20 - 100 µL[6][8]

    • Column Temperature: Ambient or controlled at 25°C

  • Validation Parameters:

    • Linearity: Analyze the calibration standards in triplicate. Plot the peak area response against the known concentrations and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[5]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a single concentration of this compound.

      • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days with different analysts and/or equipment. The relative standard deviation (RSD) for both should be ≤ 2%.

    • Accuracy (Recovery): Perform a spike-recovery study by adding known amounts of this compound to a blank matrix. The recovery should be within 98-102%.

    • Specificity: Analyze a blank matrix, a placebo formulation, and a this compound standard to ensure no interfering peaks at the retention time of this compound.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Biological Assay: Rat Uterine Contraction

This classic bioassay measures the physiological response to this compound, providing an indication of its biological activity.[10][11]

Objective: To determine the potency of a this compound sample by comparing its ability to induce uterine muscle contraction against a reference standard.

Materials and Instrumentation:

  • Isolated organ bath with a transducer and recording system

  • Female rat (in proestrus or estrus for higher uterine sensitivity)[10]

  • Physiological salt solution (e.g., De Jalon's solution)[10]

  • This compound reference standard and test sample

  • Serotonin or other uterotonic agents for tissue viability checks

Procedure:

  • Animal Preparation: A female rat is euthanized, and the uterine horns are dissected and placed in the physiological salt solution.[10]

  • Tissue Mounting: A segment of the uterine horn is mounted in the isolated organ bath containing the aerated and temperature-controlled physiological solution.[10]

  • Equilibration: The tissue is allowed to equilibrate for a set period until a stable baseline is achieved.

  • Dose-Response Curve:

    • Add increasing concentrations of the this compound reference standard to the organ bath and record the resulting contractions.

    • Wash the tissue thoroughly between doses.

    • Repeat the process with the test sample of this compound.

  • Data Analysis:

    • Measure the height of the contractions for each dose of the standard and test samples.

    • Plot the log-dose against the response for both the standard and the test sample.

    • Calculate the potency of the test sample relative to the standard.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data from the validation of both methods.

HPLC Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²)≥ 0.9990.9995
Repeatability (RSD %)≤ 2%0.8%
Intermediate Precision (RSD %)≤ 2%1.2%
Accuracy (Recovery %)98 - 102%99.5%
LOD (µg/mL)Report0.1
LOQ (µg/mL)Report0.3
Biological Assay Parameter Acceptance Criteria Hypothetical Result
Potency Ratio (Test/Standard)0.8 - 1.20.95
Precision (RSD %)≤ 15%8%
Linearity of Dose-ResponseReportLinear over tested range

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC method validation and the biological assay.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result prep_standards Prepare Standards hplc_run HPLC Analysis prep_standards->hplc_run prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_run data_acquisition Data Acquisition hplc_run->data_acquisition linearity Linearity data_acquisition->linearity precision Precision data_acquisition->precision accuracy Accuracy data_acquisition->accuracy specificity Specificity data_acquisition->specificity report Validation Report linearity->report precision->report accuracy->report specificity->report

Caption: Workflow for HPLC Method Validation.

Biological_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result animal_prep Animal Preparation & Uterus Dissection tissue_mount Mount Uterine Tissue in Organ Bath animal_prep->tissue_mount solution_prep Prepare Physiological Solution solution_prep->tissue_mount equilibration Equilibration tissue_mount->equilibration dose_response Generate Dose-Response Curves (Standard & Test) equilibration->dose_response measure_contraction Measure Contraction Heights dose_response->measure_contraction plot_curves Plot Log-Dose vs. Response measure_contraction->plot_curves calculate_potency Calculate Relative Potency plot_curves->calculate_potency potency_report Potency Report calculate_potency->potency_report

Caption: Workflow for Biological Assay.

Objective Comparison

Feature HPLC Method Biological Assay
Principle Separation based on physico-chemical properties and UV absorbance.Measurement of a physiological response (muscle contraction).
Specificity High; can distinguish between closely related molecules.Lower; other substances may cause a similar physiological response.
Precision High (RSD typically < 2%).Lower (RSD can be up to 15% or higher).[5]
Accuracy High.Can be influenced by biological variability.
Throughput High; suitable for routine analysis of many samples.Low; labor-intensive and time-consuming.[5]
Information Provided Concentration of the active pharmaceutical ingredient (API).Biological activity or potency of the drug.
Cost Initial instrument cost is high, but per-sample cost is lower.Lower initial setup cost, but higher per-sample cost due to animal use and manual labor.[5]
Ethical Considerations No animal use.Requires the use of live animals.[5]

Conclusion

The choice between an HPLC method and a biological assay for the validation of this compound depends on the specific requirements of the analysis.

  • HPLC is the superior method for routine quality control, stability studies, and formulation analysis where high precision, accuracy, and throughput are essential.[5] It provides a direct measure of the concentration of the this compound molecule.

  • A biological assay , while less precise and more labor-intensive, provides invaluable information about the biological activity of the peptide.[5] This is particularly crucial during drug development and for lot release of biological products where confirming the intended physiological effect is necessary.

For a comprehensive validation of this compound, a dual approach is often recommended. HPLC can be used for routine quantification and purity assessment, while a biological assay can be employed to confirm the biological potency of new batches or formulations. This ensures both the chemical integrity and the therapeutic efficacy of the product.

References

A Comparative Analysis of the Side-Effect Profiles of Demoxytocin and Other Oxytocics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side-effect profiles of Demoxytocin and other commonly used oxytocic agents, including Oxytocin, Carbetocin, Atosiban, Misoprostol, and Ergometrine. The information is intended to assist researchers and drug development professionals in understanding the comparative safety of these compounds. The data presented is a synthesis of available clinical trial information and systematic reviews.

Comparative Analysis of Side-Effect Profiles

The following table summarizes the reported side effects of various oxytocics. It is important to note that direct head-to-head clinical trial data for this compound against other oxytocics is limited in the publicly available literature. Therefore, the data for this compound is presented from its known profile, while the data for other agents is derived from comparative studies where available.

Side EffectThis compoundOxytocinCarbetocinAtosibanMisoprostolErgometrine
Nausea and Vomiting Common, generally mild[1][2]Nausea: 15%[1]Nausea: 6%[1]Nausea: 2.71%[3]Higher incidence than Oxytocin[4][5]Common; Vomiting occurred in 13-46% of patients receiving IV ergometrine in some studies[4][6][7]
Headache Common[1][2]Reported[8]Reported[9]1.97%[3]ReportedFrequent[6]
Hypotension Notable side effect[1]Can cause dose-dependent bradycardic effect and increase in spectral power[10]Similar hypotensive effect to Oxytocin[1]ReportedLess common than with OxytocinCan occur
Hypertension Severe but less common[1][2]Can occurReportedNot a primary side effectNot a primary side effectCommon, especially with IV administration[6][11]
Uterine Hyperstimulation One of the most common side effects[1]A known risk, requires careful monitoringLower incidence compared to OxytocinNot applicable (antagonist)Higher risk than OxytocinCan cause strong uterine contractions
Cardiovascular Cardiac arrhythmias (rare)[1]Tachycardia, arrhythmias, myocardial ischemia[10]Similar hemodynamic effects to Oxytocin[1]Tachycardia: 2.46%[3]Not a primary side effectChest pain, palpitations, myocardial infarction (rare)[6]
Fever/Shivering Not commonly reportedLower risk of shivering and fever compared to non-oxytocin uterotonics[8][12]Not commonly reportedNot commonly reportedSignificantly higher incidence of shivering and fever than Oxytocin[5]Not commonly reported
Diarrhea Not commonly reportedLower risk compared to non-oxytocin uterotonics[8][12]Not commonly reportedNot commonly reportedHigher incidence than Oxytocin[5]Can occur[6]
Allergic Reaction Rare (skin rashes, respiratory distress)[1][2]RareRareRareRareRare (rash, itching, swelling)[6]
Water Intoxication A serious side effect with high doses or prolonged use[1]A known risk with high doses and prolonged administrationLess likely due to longer half-life and single administrationNot applicableNot applicableCan occur

Experimental Protocols

Detailed experimental protocols for assessing the side-effect profiles of oxytocics are often specific to the clinical trial and the phase of drug development. However, a generalized protocol for monitoring and evaluating adverse events can be outlined as follows.

Protocol for Assessing Cardiovascular Side Effects of an Investigational Oxytocic Agent

1. Objective: To evaluate the cardiovascular safety profile of an investigational oxytocic agent compared to a standard-of-care oxytocic in postpartum women.

2. Study Design: A double-blind, randomized, controlled trial.

3. Participant Population: Healthy, term pregnant women scheduled for elective cesarean section under spinal anesthesia.

4. Methodology:

  • Baseline Assessment: Prior to administration of the investigational drug or control, a baseline electrocardiogram (ECG) is recorded, and vital signs (blood pressure, heart rate, respiratory rate, and oxygen saturation) are measured and documented.
  • Drug Administration: The assigned oxytocic is administered intravenously immediately after the delivery of the infant.
  • Continuous Monitoring:
  • Continuous ECG monitoring is maintained throughout the intraoperative and immediate postoperative period (first 2 hours).
  • Blood pressure and heart rate are recorded at 1, 3, 5, 10, 15, 30, 60, and 120 minutes post-administration.
  • Adverse Event Monitoring:
  • All patient-reported symptoms (e.g., chest pain, palpitations, dizziness) are recorded in the Case Report Form (CRF).
  • Any clinically significant deviation from baseline cardiovascular parameters (e.g., a 20% decrease in systolic blood pressure) is defined as an adverse event and documented.
  • The relationship of the adverse event to the investigational drug is assessed by the principal investigator.
  • Data Analysis: The incidence of cardiovascular adverse events (hypotension, hypertension, tachycardia, bradycardia, ECG abnormalities) is compared between the investigational drug group and the control group using appropriate statistical methods.

Protocol for Assessing Uterine Hyperstimulation

1. Objective: To determine the incidence of uterine hyperstimulation associated with an investigational oxytocic agent during the induction or augmentation of labor.

2. Study Design: A prospective, observational study or as a safety endpoint in a randomized controlled trial.

3. Participant Population: Pregnant women requiring induction or augmentation of labor.

4. Methodology:

  • Baseline Monitoring: Continuous electronic fetal monitoring (EFM) is initiated to establish a baseline fetal heart rate and uterine contraction pattern.
  • Drug Administration: The investigational oxytocic is administered according to a predefined titration protocol.
  • Continuous Uterine Activity Monitoring:
  • An intrauterine pressure catheter (IUPC) is used to measure contraction frequency, duration, and intensity in Montevideo Units (MVUs).
  • In the absence of an IUPC, external tocodynamometry is used to assess contraction frequency and duration.
  • Definition of Uterine Hyperstimulation: Uterine hyperstimulation is defined as the presence of one or more of the following:
  • Tachysystole: More than five contractions in a 10-minute period, averaged over 30 minutes.
  • Uterine hypertonus: A single contraction lasting longer than two minutes.
  • Uterine hypersystole/hypertonus with associated fetal heart rate abnormalities (e.g., late decelerations, bradycardia).
  • Intervention: In the event of uterine hyperstimulation, the investigational drug infusion is immediately discontinued or reduced, and appropriate clinical interventions are initiated.
  • Data Collection and Analysis: The incidence of uterine hyperstimulation is recorded and analyzed. The relationship between the dose of the investigational drug and the occurrence of hyperstimulation is also evaluated.

Visualizations

Signaling Pathways and Experimental Workflows

Oxytocin_Signaling_Pathway cluster_cell Myometrial Cell OXT Oxytocin / this compound OXTR Oxytocin Receptor (GPCR) OXT->OXTR Binds to Gq_11 Gq/11 OXTR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates Ca_channel Ca2+ Channel Gq_11->Ca_channel Opens PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_ion Ca2+ SR->Ca_ion Release Ca_channel->Ca_ion Influx Contraction Muscle Contraction Ca_ion->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin and this compound Signaling Pathway in Myometrial Cells.

Adverse_Event_Monitoring_Workflow cluster_protocol Clinical Trial Protocol Start Patient Enrollment Baseline Baseline Assessment (Vital Signs, ECG, Symptoms) Start->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (Investigational or Control) Randomization->Drug_Admin Monitoring Continuous & Periodic Monitoring (Vital Signs, EFM, Patient-reported symptoms) Drug_Admin->Monitoring AE_Check Adverse Event Occurs? Monitoring->AE_Check End End of Study Monitoring->End AE_Check->Monitoring No Documentation Document in CRF (Severity, Causality, Seriousness) AE_Check->Documentation Yes Reporting Report to Sponsor & IRB (if serious and unexpected) Documentation->Reporting Follow_up Follow-up until Resolution Documentation->Follow_up Reporting->Follow_up Follow_up->Monitoring

Caption: Generalized Workflow for Adverse Event Monitoring in Oxytocic Clinical Trials.

References

Benchmarking Demoxytocin's performance against other oxytocin receptor agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Oxytocin Receptor Agonists

The performance of various oxytocin receptor agonists is summarized below. The data highlights the binding affinity (Ki) and functional potency (EC50) at the human oxytocin receptor. Where available, data for vasopressin receptors (V1a and V2) are included to indicate selectivity.

CompoundReceptorParameterValue (nM)Species
Oxytocin OxytocinKi1.0Human
OxytocinEC509.0Human
Vasopressin V1aKi503Human
Vasopressin V1aEC5059.7Human
Carbetocin OxytocinKi7.1Human
OxytocinEC5048.8Human
WAY-267,464 OxytocinKi978Human
OxytocinEC50881Human
Vasopressin V1aKi113Human
Vasopressin V1aEC50>100,000 (inactive)Human
LIT-001 OxytocinKi226Human
OxytocinEC5025Human
Vasopressin V1aKi1253Human
Vasopressin V1aIC505900 (Antagonist)Human
Vasopressin V2Ki1666Human
Vasopressin V2EC5041Human
Atosiban (Antagonist) OxytocinKi52Human
Vasopressin V1aSelectivity2.5-fold over V1aHuman
Vasopressin V2Selectivity50-fold over V2Human

Experimental Protocols

The data presented in this guide is typically generated using the following key experimental methodologies:

Radioligand Binding Assay (for determining Ki)

This assay quantifies the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the oxytocin receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells engineered to express the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled ligand with known high affinity for the oxytocin receptor, such as [3H]-Oxytocin, is used.

  • Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Demoxytocin, Carbetocin).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Oxytocin Receptors Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-Oxytocin) Radioligand->Incubation TestCompound Unlabeled Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Radioligand Binding Assay Workflow

Functional Assay: Intracellular Calcium Mobilization (for determining EC50)

This assay measures the ability of an agonist to activate the oxytocin receptor and trigger a downstream cellular response.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound.

General Protocol:

  • Cell Culture: Cells expressing the human oxytocin receptor (e.g., CHO-K1/OXTR cells) are cultured in a multi-well plate.[3]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[4] This dye exhibits an increase in fluorescence intensity upon binding to calcium.

  • Compound Addition: Varying concentrations of the test agonist are added to the wells.

  • Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response is determined and reported as the EC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cells Expressing Oxytocin Receptors Loading Dye Loading Cells->Loading Dye Calcium-Sensitive Fluorescent Dye Dye->Loading Addition Agonist Addition Loading->Addition Measurement Fluorescence Measurement Addition->Measurement EC50 Determine EC50 Measurement->EC50

Calcium Mobilization Assay Workflow

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., muscle contraction) Ca->Response Leads to PKC->Response Leads to Oxytocin Oxytocin Agonist (e.g., this compound) Oxytocin->OTR Binds to

Oxytocin Receptor Signaling Pathway

References

A randomized controlled trial of Demoxytocin for social cognition enhancement

Author: BenchChem Technical Support Team. Date: November 2025

While the requested focus of this guide was a randomized controlled trial of Demoxytocin for social cognition enhancement, a thorough review of published scientific literature and clinical trial databases reveals a significant lack of research in this specific area. This compound, a synthetic analogue of oxytocin, has historically been utilized for its potent effects on uterine contractions and lactation, with no registered clinical trials investigating its efficacy in modulating social cognition.

However, the broader field of oxytocinergic compounds, particularly Oxytocin itself, has been the subject of extensive research for its potential to enhance social cognitive processes. This guide will therefore provide a comprehensive comparison of findings from randomized controlled trials of intranasal Oxytocin, the most studied compound in this class for this indication. The data and protocols presented below are synthesized from numerous studies to provide researchers, scientists, and drug development professionals with a clear overview of the current state of research.

Quantitative Data Summary from Oxytocin Clinical Trials

The efficacy of intranasal Oxytocin in enhancing social cognition has been explored across various domains, primarily focusing on emotion recognition, empathy, and Theory of Mind (ToM). The following tables summarize the quantitative findings from a meta-analysis of randomized controlled trials (RCTs) in neurodevelopmental disorders, as well as data from individual studies in other populations.

Table 1: Meta-Analytic Effects of Intranasal Oxytocin on Social Cognition in Neurodevelopmental Disorders

Social Cognitive DomainHedges' g (Effect Size)95% Confidence Intervalp-valueInterpretation of Effect Size
Emotion Recognition0.08-> 0.05No significant effect.[1]
Empathy/Compassion0.49-> 0.05Moderate, non-significant effect.[1]
Theory of Mind (ToM)0.21-< 0.05Small, significant effect.[1]

Table 2: Selected Findings from Individual Randomized Controlled Trials of Intranasal Oxytocin

Study PopulationSocial Cognitive TaskKey FindingEffect Size (Cohen's d)p-valueCitation
SchizophreniaFalse Belief & Person Description (ToM)Increased accuracy in ToM tasks.-< 0.05[2]
SchizophreniaSocial Cognitive Skills TrainingGreater improvements in empathic accuracy.-< 0.05[3]
Healthy Adult MalesNon-verbal Friend/Foe JudgementsMitigated behavioral and neural deficits.0.62 (judgement tendency)< 0.05[4]

Experimental Protocols

The methodologies employed in clinical trials of intranasal Oxytocin for social cognition enhancement share common features. Below is a detailed, synthesized protocol representing a typical study design.

1. Participant Recruitment and Screening:

  • Inclusion Criteria: Participants are typically adults, often within a specific age range (e.g., 18-65 years). Studies may recruit healthy volunteers or individuals with specific clinical diagnoses such as schizophrenia, autism spectrum disorder, or social anxiety disorder.

  • Exclusion Criteria: Common exclusion criteria include a history of significant medical or neurological conditions, current substance use disorders, pregnancy or lactation, and contraindications to the study drug or procedures (e.g., MRI).

2. Study Design:

  • Design: A randomized, double-blind, placebo-controlled, crossover design is frequently used to minimize individual differences and placebo effects.

  • Randomization: Participants are randomly assigned to receive either intranasal Oxytocin or a placebo in the first session, and the alternative treatment in a subsequent session, separated by a washout period.

3. Investigational Product and Administration:

  • Drug: Synthetic Oxytocin nasal spray (e.g., Syntocinon).

  • Dosage: Dosages vary between studies, but a common dose is 24-40 IU.

  • Administration: The nasal spray is administered by the participant under the supervision of a researcher, typically with a specific number of puffs per nostril.

  • Timing: The administration usually occurs 30-45 minutes before the commencement of the social cognitive tasks to allow for central nervous system uptake.

4. Social Cognitive Assessment:

  • A battery of validated tasks is used to assess different facets of social cognition. Common tasks include:

    • Emotion Recognition: The Reading the Mind in the Eyes Test (RMET) or tasks involving the identification of emotions in facial expressions or vocal tones.

    • Theory of Mind: Tasks that require inferring the mental states of others, such as the False Belief Task or animated social scenarios.

    • Empathy: Questionnaires or tasks that measure the ability to understand and share the feelings of others.

5. Data Analysis:

  • Statistical analyses are performed to compare the effects of Oxytocin and placebo on the primary and secondary outcome measures of social cognitive performance.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and methodologies, the following diagrams are provided.

Oxytocin_Signaling_Pathway cluster_cell Target Neuron OTR Oxytocin Receptor (OTR) (G-protein coupled receptor) G_protein Gq/11 protein OTR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular release) ER->Ca2 releases Cellular_Response Modulation of Neural Activity (e.g., in Amygdala) Ca2->Cellular_Response leads to PKC->Cellular_Response leads to Oxytocin Intranasal Oxytocin Oxytocin->OTR binds to

Caption: Oxytocin Signaling Pathway in a Target Neuron.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_session1 Session 1 cluster_session2 Session 2 (Crossover) Recruitment Participant Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Eligibility_Screening Eligibility Screening (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Screening Randomization Randomization Eligibility_Screening->Randomization Drug_Admin1 Drug Administration (Oxytocin or Placebo) Randomization->Drug_Admin1 Wait1 Waiting Period (e.g., 45 mins) Drug_Admin1->Wait1 Tasks1 Social Cognition Tasks Wait1->Tasks1 Washout Washout Period (e.g., 1-2 weeks) Tasks1->Washout Drug_Admin2 Drug Administration (Alternative Treatment) Washout->Drug_Admin2 Wait2 Waiting Period (e.g., 45 mins) Drug_Admin2->Wait2 Tasks2 Social Cognition Tasks Wait2->Tasks2 Data_Analysis Data Analysis and Unblinding Tasks2->Data_Analysis

References

Comparative pharmacokinetics of Demoxytocin and oxytocin after different routes of administration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the absorption, distribution, metabolism, and excretion of Demoxytocin and Oxytocin following various routes of administration, tailored for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the pharmacokinetic profiles of this compound, a synthetic analogue of oxytocin, and the naturally occurring hormone oxytocin. While extensive data is available for oxytocin administered through intravenous, intramuscular, intranasal, and sublingual routes, there is a notable scarcity of quantitative pharmacokinetic data for buccal this compound in publicly available literature. This guide synthesizes the available information to offer a comparative perspective and highlights areas where further research is needed.

Comparative Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters for oxytocin across different routes of administration. It is important to note that direct comparative studies for all routes are limited, and the data presented is a compilation from various sources.

Pharmacokinetic Parameter Intravenous (IV) Oxytocin Intramuscular (IM) Oxytocin Intranasal (IN) Oxytocin Sublingual/Buccal Oxytocin Buccal this compound
Maximum Plasma Concentration (Cmax) High, dose-dependentLower than IVVariable, generally lower than parenteral routesLowData not available
Time to Maximum Concentration (Tmax) Almost immediate~30-60 minutes~15-30 minutes[1]~30-60 minutesData not available
Area Under the Curve (AUC) Dose-dependentLower than IVVariable, lower than parenteral routesLowData not available
Bioavailability 100% (Reference)HighLow and variable (~0.7%)[2]LowData not available
Half-life (t½) ~1-6 minutes[3][4]Longer than IV, ~3-5 minutes for uterine response persistence[5]Plasma half-life is short, but central effects may be longer[6]Data not availableLonger than oxytocin[7]

Note: The data for oxytocin can vary significantly between studies due to differences in assay methods, subject populations, and dosing regimens.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic data. Below are generalized experimental protocols for assessing the pharmacokinetics of oxytocin, which would be applicable for similar studies on this compound.

Human Pharmacokinetic Study Protocol for Oxytocin
  • Subjects: Healthy adult male and non-pregnant female volunteers are typically recruited. Exclusion criteria often include pregnancy, lactation, significant medical conditions, and use of medications that could interfere with the study drug.

  • Study Design: A common design is a crossover study where each participant receives oxytocin via different routes of administration in separate sessions, with a washout period in between.

  • Dosing:

    • Intravenous (IV): A known dose of oxytocin (e.g., 1 IU) is administered as a bolus or a short infusion.

    • Intramuscular (IM): A specified dose is injected into a large muscle, typically the deltoid or gluteal muscle.

    • Intranasal (IN): A standardized dose is administered using a nasal spray device, with instructions to the participant on proper administration to ensure mucosal contact.

    • Buccal/Sublingual: A tablet or film containing oxytocin is placed in the buccal cavity (between the cheek and gum) or under the tongue and allowed to dissolve.

  • Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., -30, -15, 0, 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose).

  • Sample Processing and Analysis: Blood samples are collected in tubes containing an anticoagulant and a protease inhibitor to prevent oxytocin degradation. Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of oxytocin are typically measured using validated and sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA).[2]

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of oxytocin and a typical experimental workflow for a comparative pharmacokinetic study.

G cluster_0 Oxytocin/Demoxytocin Signaling Oxytocin Oxytocin or this compound OTR Oxytocin Receptor (GPCR) Oxytocin->OTR PLC Phospholipase C OTR->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Simplified signaling pathway of oxytocin and this compound leading to smooth muscle contraction.

G cluster_1 Comparative Pharmacokinetic Study Workflow Subject_Recruitment Subject Recruitment and Screening Randomization Randomization to Administration Route Sequence Subject_Recruitment->Randomization Dosing_Session_1 Dosing Session 1 (e.g., IV Oxytocin) Randomization->Dosing_Session_1 Blood_Sampling_1 Serial Blood Sampling Dosing_Session_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Sample_Analysis Plasma Sample Analysis (LC-MS/MS or RIA) Blood_Sampling_1->Sample_Analysis Dosing_Session_2 Dosing Session 2 (e.g., Buccal this compound) Washout->Dosing_Session_2 Blood_Sampling_2 Serial Blood Sampling Dosing_Session_2->Blood_Sampling_2 Blood_Sampling_2->Sample_Analysis PK_Analysis Pharmacokinetic Data Analysis Sample_Analysis->PK_Analysis Comparison Comparative Analysis of PK Parameters PK_Analysis->Comparison

Caption: A typical crossover design experimental workflow for a comparative pharmacokinetic study.

Discussion and Future Directions

The available data clearly indicates that the route of administration significantly impacts the pharmacokinetic profile of oxytocin. Intravenous administration provides immediate and complete bioavailability, making it suitable for acute clinical applications where precise dose control is necessary. Intramuscular injection offers a slower onset but more sustained effect. Intranasal and sublingual/buccal routes provide non-invasive alternatives, but are characterized by low and variable bioavailability.

This compound, as a synthetic analogue administered buccally, is reported to have a longer half-life and greater potency than oxytocin.[7] This suggests a potentially more stable and prolonged therapeutic effect, which could be advantageous in certain clinical settings, such as labor induction. However, the lack of published, peer-reviewed pharmacokinetic studies in humans is a significant knowledge gap.

To fully understand the therapeutic potential of this compound and to establish optimal dosing regimens, well-controlled clinical trials are imperative. Future research should focus on:

  • Direct Comparative Pharmacokinetic Studies: Head-to-head studies comparing buccal this compound with various formulations and routes of oxytocin administration are needed to provide a clear understanding of their relative pharmacokinetic profiles.

  • Pharmacodynamic Correlation: Investigating the relationship between plasma concentrations of this compound and its physiological effects (e.g., uterine contractions, milk ejection) is crucial for dose optimization.

  • Advanced Analytical Methods: The use of highly sensitive and specific analytical techniques, such as LC-MS/MS, is essential for accurate quantification of this compound and oxytocin in biological matrices.[2]

References

Demoxytocin vs. Oxytocin: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a neuropeptide hormone, plays a crucial role in uterine contractions during labor and in lactation. Its synthetic counterpart, Demoxytocin, an analogue with a longer half-life and reported higher potency, presents an alternative with potential therapeutic advantages. This guide provides a comparative assessment of this compound and Oxytocin, focusing on their therapeutic index, pharmacological properties, and underlying signaling mechanisms. While a definitive quantitative comparison of the therapeutic index is limited by the scarcity of publicly available preclinical toxicity data for this compound, this document synthesizes the existing evidence to offer a comprehensive overview for research and drug development professionals.

Comparative Pharmacological Profile

This compound is a synthetic analogue of oxytocin, sharing its fundamental mechanism of action by binding to and activating oxytocin receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly found on uterine smooth muscle cells.[2] The primary distinction between the two lies in their pharmacokinetic and pharmacodynamic properties.

PropertyThis compoundOxytocinCitation
Potency Reported to be more potent than oxytocin.Standard uterotonic agent.[3]
Half-life Longer half-life compared to oxytocin.Short half-life of approximately 3 to 10 minutes in blood.[3][4]
Administration Typically administered as a buccal tablet.Administered via intravenous injection or infusion.[3]

Therapeutic Index: An Indirect Assessment

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety.

Therapeutic Index = Toxic Dose (TD50) / Effective Dose (ED50)

Due to the lack of publicly available LD50 (lethal dose, 50%) or comprehensive TD50 data from preclinical toxicology studies for this compound, a direct calculation and comparison of its therapeutic index with that of oxytocin is not feasible at this time.

However, a qualitative assessment can be inferred from their known side effect profiles.

Adverse Effects

This compound:

Reported side effects are generally similar to those of oxytocin, stemming from its uterotonic activity. These can include:

  • Uterine hyperstimulation (excessively frequent or prolonged contractions)

  • Nausea

  • Vomiting

  • Headache

  • Potential for water intoxication at high doses

Oxytocin:

The side effects of oxytocin are well-documented and primarily dose-dependent. They include:

  • Uterine hypertonicity, which can lead to fetal distress.

  • Nausea and vomiting.

  • Cardiac effects such as tachycardia and arrhythmias.

  • Water intoxication due to its antidiuretic effect at high doses.

  • Subarachnoid hemorrhage in the mother and fetal death in severe cases of misuse.[5]

While both molecules share a similar side effect profile due to their shared mechanism of action, the reported higher potency of this compound suggests that careful dose-titration is crucial to avoid uterine hyperstimulation.[3] The longer half-life of this compound could also imply that any adverse effects may be more prolonged compared to the rapidly cleared oxytocin.[3][6]

Signaling Pathways of this compound and Oxytocin

Both this compound and Oxytocin exert their effects by binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor. The binding of either agonist initiates a cascade of intracellular events primarily through the Gαq/11 signaling pathway.

Oxytocin/Demoxytocin Signaling Pathway Ligand This compound / Oxytocin OTR Oxytocin Receptor (OTR) (G-protein coupled receptor) Ligand->OTR Binds to G_protein Gαq/11 G-protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Phosphorylates Myosin Light Chain

Caption: Signaling pathway of this compound and Oxytocin.

The activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration.[4] This rise in Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, ultimately results in the phosphorylation of myosin light chains and subsequent uterine muscle contraction.

Experimental Protocols

In Vitro Bioassay for Uterotonic Activity (Isolated Rat Uterus)

This protocol is a standard method for assessing the potency of oxytocic substances and can be applied to compare this compound and Oxytocin.

Experimental Workflow: Isolated Rat Uterus Assay A 1. Animal Preparation Female rat in proestrus/estrus stage B 2. Uterus Isolation Excise uterine horns A->B C 3. Tissue Mounting Suspend uterine strip in organ bath (de Jalon's solution, 32°C, aerated) B->C D 4. Equilibration Allow tissue to stabilize C->D E 5. Dose-Response Curve Generation Add increasing concentrations of Oxytocin (Standard) Record isometric contractions D->E F 6. Washout Replace bath solution to return to baseline E->F G 7. Dose-Response Curve Generation Add increasing concentrations of this compound (Test) Record isometric contractions F->G H 8. Data Analysis Plot concentration-response curves Calculate EC50 values for both compounds G->H

Caption: Workflow for comparing uterotonic activity.

Detailed Methodology:

  • Animal Preparation: A non-pregnant female rat in the proestrus or estrus stage (determined by vaginal smear) is used, as the uterus is most sensitive to oxytocin during this period.

  • Uterus Isolation: The rat is humanely euthanized, and the uterine horns are carefully excised and placed in a physiological salt solution (e.g., de Jalon's solution) at 32°C.

  • Tissue Mounting: A segment of the uterine horn is mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature (32°C), and continuously aerated. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath for a set period until a stable baseline is achieved.

  • Dose-Response Curve Generation:

    • Standard (Oxytocin): Cumulative or non-cumulative concentrations of a standard oxytocin solution are added to the organ bath. The contractile response (force of contraction) is recorded for each concentration until a maximal response is achieved.

    • Washout: The organ bath is repeatedly washed with fresh physiological salt solution to remove the drug and allow the tissue to return to its baseline activity.

    • Test (this compound): The same procedure is repeated with this compound to generate its dose-response curve.

  • Data Analysis: The magnitude of contraction is plotted against the logarithm of the drug concentration to obtain a dose-response curve for each compound. The EC50 (half-maximal effective concentration) values, which represent the concentration of the drug that produces 50% of the maximal response, are then determined. A lower EC50 value indicates higher potency.

Conclusion

This compound presents as a more potent and longer-acting analogue of oxytocin, which could offer clinical advantages in terms of sustained uterotonic effect and potentially more convenient administration routes.[3] However, the lack of comprehensive, publicly available preclinical and clinical safety data for this compound makes a direct comparison of its therapeutic index with that of the well-established oxytocin impossible.

For researchers and drug development professionals, this highlights a critical gap in the understanding of this compound's safety profile. Future studies should focus on generating robust preclinical toxicology data, including the determination of LD50 and comprehensive dose-response relationships for adverse effects. Such data are imperative for a thorough risk-benefit assessment and to fully realize the therapeutic potential of this compound as a potentially superior alternative to oxytocin in clinical practice. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for conducting such comparative studies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Demoxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance for the safe and compliant disposal of Demoxytocin, a synthetic analogue of the peptide hormone oxytocin. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. The following protocols are designed to provide clear, step-by-step instructions for the proper handling and disposal of this compound waste.

Waste Classification and Handling

This compound, as a peptide-based compound, requires careful consideration for its disposal. While not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to handle it as a non-hazardous pharmaceutical waste that should not be disposed of via standard laboratory drains.[1] The primary concern is the potential for environmental impact and the introduction of biologically active compounds into aquatic ecosystems.

All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses.

Quantitative Data Summary

For clarity and ease of reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of chemicals that may be used in conjunction with this compound research.

ParameterGuidelineSource
pH for Neutralization 5-9[2]
Barium Concentration Limit < 100 mg/L[1]

Note: This table provides general guidelines for related chemical waste streams. Specific neutralization and disposal protocols should be followed based on the chemical's safety data sheet (SDS).

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound and associated contaminated materials.

1. Segregation of Waste:

  • At the point of generation, segregate all this compound waste from other laboratory waste streams.

  • This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.

2. Waste Containment:

  • Place all solid this compound waste into a clearly labeled, leak-proof, and puncture-resistant container designated for "Non-Hazardous Pharmaceutical Waste for Incineration."

  • For liquid waste containing this compound, aspirate the liquid into a similarly labeled, sealed container. Do not discharge any liquid containing this compound down the drain.[1]

3. Labeling:

  • Ensure all waste containers are clearly labeled with the contents ("this compound Waste"), the date of accumulation, and the appropriate hazard communication symbols if other hazardous chemicals are present.

4. Storage:

  • Store the sealed waste containers in a designated, secure area away from general laboratory traffic.

  • Storage should be in a cool, dry location.

5. Final Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed and approved environmental management vendor.

  • The preferred method of disposal for peptide-based pharmaceuticals like this compound is incineration at a permitted facility to ensure complete destruction of the active compound.[3][4]

  • A manifest or certificate of destruction should be obtained from the vendor and retained for laboratory records.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal Unused this compound Unused this compound Segregate Waste Segregate Waste Unused this compound->Segregate Waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate Waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Waste Place in Labeled Container Place in Labeled Container Segregate Waste->Place in Labeled Container Secure Storage Secure Storage Place in Labeled Container->Secure Storage Licensed Vendor Collection Licensed Vendor Collection Secure Storage->Licensed Vendor Collection Incineration Incineration Licensed Vendor Collection->Incineration Record Keeping Record Keeping Incineration->Record Keeping

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Demoxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Demoxytocin. It includes detailed personal protective equipment (PPE) protocols, operational handling procedures, and a comprehensive disposal plan to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

A multi-layered PPE approach is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecificationsRationale
Hand Protection Disposable Nitrile GlovesPowder-free, double-gloving recommended. Change immediately if contaminated.Prevents skin contact and absorption. Double-gloving provides an extra barrier in case of a breach in the outer glove.
Eye Protection Safety GogglesChemical splash-proof, conforming to ANSI Z87.1 standards.Protects eyes from splashes of solutions or airborne particles of the powdered compound.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection N95 Respirator or higherRequired when handling the powdered form of this compound outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles of the potent compound.
Occupational Exposure Limits (OELs)

Currently, there are no established Occupational Exposure Limits (OELs) for this compound. Due to the lack of extensive toxicological data, a precautionary approach is warranted. For data-poor substances like this compound, a Health-Based Exposure Limit (HBEL) can be derived using toxicological data from structurally similar compounds, such as Oxytocin, combined with appropriate safety factors. It is recommended that institutions consult with an industrial hygienist to establish an internal OEL based on a thorough risk assessment.

Operational Handling and Emergency Procedures

Adherence to strict operational protocols is paramount to ensure a safe working environment when handling this compound.

Standard Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid aerosolization.

  • Weighing: Weighing of powdered this compound should always be performed inside a fume hood or a glove box to prevent inhalation of airborne particles. Use anti-static weigh paper or boats.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and hazard symbols.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat). Wash hands thoroughly with soap and water.

Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills of solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For powdered spills, carefully cover with a damp cloth or paper towel to avoid raising dust, then gently scoop into a sealed container for disposal. The spill area should then be decontaminated. For large spills, evacuate the area and contact the institution's emergency response team.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeCollection Container
Solid Waste Labeled, sealed, and puncture-resistant container. This includes contaminated gloves, weigh paper, pipette tips, and vials.
Liquid Waste Labeled, sealed, and chemically resistant container. This includes unused solutions and solvent rinses from cleaning glassware.
Sharps Waste Labeled, puncture-proof sharps container. This includes needles and syringes used for solution transfer.
Decontamination and Disposal Protocol
  • Decontamination of Glassware: All glassware that has come into contact with this compound should be decontaminated before being washed for reuse. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and collecting the rinsate as hazardous liquid waste.

  • Decontamination of Work Surfaces: Work surfaces should be wiped down with a suitable solvent or a detergent solution known to be effective against peptides.

  • Final Disposal: All collected hazardous waste must be disposed of through the institution's official chemical waste management program. Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the public domain, the following are general best-practice methodologies for handling potent peptide compounds in a research setting.

Protocol for Preparation of a Stock Solution
  • Calculate the required mass of this compound needed to achieve the desired concentration and volume.

  • Don all required PPE and perform the work in a chemical fume hood.

  • Carefully weigh the this compound powder using an analytical balance.

  • Transfer the powder to an appropriate volumetric flask.

  • Add a small amount of the desired solvent (ensure compatibility and solubility) to the flask and gently swirl to dissolve the powder.

  • Once dissolved, add the solvent to the final volume mark.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Transfer the solution to a clearly labeled storage vial.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.

Demoxytocin_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Waste Disposal Receive Receive & Log this compound Store Store in a Secure, Designated Location Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Decontaminate_Area Decontaminate Work Area Prepare_Solution->Decontaminate_Area Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Prepare_Solution->Segregate_Waste Waste Generation Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Decontaminate_Area->Segregate_Waste Waste Generation Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Hazardous Dispose as Hazardous Waste Segregate_Waste->Dispose_Hazardous

Caption: Safe handling workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demoxytocin
Reactant of Route 2
Reactant of Route 2
Demoxytocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.